Product packaging for Isoquercetin(Cat. No.:CAS No. 21637-25-2)

Isoquercetin

カタログ番号: B050326
CAS番号: 21637-25-2
分子量: 464.4 g/mol
InChIキー: OVSQVDMCBVZWGM-QSOFNFLRSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。
  • Packaging may vary depending on the PRODUCTION BATCH.

説明

Isoquercitrin, a glycosylated flavonoid found in various plants, is a highly bioactive form of quercetin with enhanced bioavailability. This compound is a critical research tool for investigating cellular oxidative stress, inflammatory pathways, and metabolic syndromes. Its primary mechanism of action involves potent free-radical scavenging and the modulation of key signaling pathways, including the downregulation of NF-κB and the activation of the Nrf2-ARE antioxidant system. In research settings, Isoquercitrin is extensively used to study its potential protective effects in models of cardiovascular disease, neuroinflammation, and liver steatosis. Its superior absorption compared to quercetin aglycone makes it a preferred compound for pharmacokinetic and pharmacodynamic studies. Researchers utilize Isoquercitrin to elucidate the role of flavonoids in apoptosis, angiogenesis, and insulin sensitivity, providing valuable insights for nutraceutical and therapeutic development. This product is supplied as a high-purity standard to ensure reproducible and reliable experimental results in in vitro and pre-clinical investigations.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H20O12 B050326 Isoquercetin CAS No. 21637-25-2

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O12/c22-6-13-15(27)17(29)18(30)21(32-13)33-20-16(28)14-11(26)4-8(23)5-12(14)31-19(20)7-1-2-9(24)10(25)3-7/h1-5,13,15,17-18,21-27,29-30H,6H2/t13-,15-,17+,18-,21+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVSQVDMCBVZWGM-QSOFNFLRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Isoquercitrin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037362
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

482-35-9
Record name Quercetin 3-glucoside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=482-35-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Quercetin 3-O-glucopyranoside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000482359
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isoquercetin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12665
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Quercetin-3-o-glucopyranoside
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ISOQUERCETIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6HN2PC637T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Isoquercitrin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037362
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

238 - 242 °C
Record name Isoquercitrin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037362
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

A Technical Guide to the Comparative Bioavailability and Absorption of Isoquercetin and Quercetin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Quercetin, a prominent dietary flavonoid, has garnered significant scientific interest for its antioxidant, anti-inflammatory, and potential therapeutic properties. However, its clinical utility is often hampered by poor bioavailability when administered in its aglycone form. This technical guide provides an in-depth analysis of the comparative bioavailability and absorption of quercetin versus its glycosidic form, isoquercetin (quercetin-3-O-glucoside). Through a review of key preclinical and clinical findings, this document elucidates the mechanisms of absorption, presents comparative pharmacokinetic data, and details the experimental protocols used in pivotal studies. The evidence strongly indicates that this compound exhibits superior bioavailability, offering a more effective means of delivering quercetin systemically.

Introduction

Quercetin (3,3′,4′,5,7-pentahydroxyflavone) is a polyphenolic compound ubiquitously found in fruits, vegetables, and grains. While in vitro studies have demonstrated its potent biological activities, translating these effects in vivo has been challenging due to its low water solubility and extensive first-pass metabolism. In nature, quercetin predominantly exists as glycosides, with this compound being one of the most common forms. The sugar moiety in this compound significantly alters its physicochemical properties, leading to a profound impact on its absorption and bioavailability.[1] Understanding these differences is critical for the development of effective quercetin-based therapeutics and dietary supplements.

Mechanisms of Absorption and Metabolism

The structural difference between quercetin and this compound dictates their distinct pathways of absorption in the gastrointestinal tract.

This compound (Quercetin-3-O-glucoside): this compound is primarily absorbed in the small intestine. Its absorption is a multi-step process:

  • Enzymatic Hydrolysis: At the brush border of intestinal epithelial cells (enterocytes), the enzyme lactase-phlorizin hydrolase (LPH) hydrolyzes the glycosidic bond of this compound, releasing quercetin aglycone.[2]

  • Aglycone Absorption: The liberated quercetin aglycone, being more lipophilic, is then absorbed into the enterocyte, primarily via passive diffusion.

  • Active Transport: A minor pathway involves the transport of intact this compound into the enterocyte via the sodium-dependent glucose transporter 1 (SGLT1). Once inside the cell, cytosolic β-glucosidases hydrolyze it to quercetin.

  • Metabolism: Following absorption into the enterocyte, quercetin undergoes extensive phase II metabolism (glucuronidation and sulfation) and is subsequently transported into the bloodstream.

Quercetin Aglycone: The absorption of quercetin aglycone is less efficient. It can be absorbed to a small extent in the stomach, with the primary site of absorption being the small intestine through passive diffusion.[3] A significant portion of ingested quercetin aglycone passes to the colon, where it is metabolized by the gut microbiota.

Signaling Pathway for Absorption

Figure 1: Comparative Absorption Pathways of this compound and Quercetin cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte This compound This compound Isoquercetin_Int This compound This compound->Isoquercetin_Int SGLT1 Quercetin Aglycone Quercetin Aglycone Quercetin_Int Quercetin Quercetin_Metabolites Quercetin Metabolites (Glucuronides/Sulfates) Bloodstream Bloodstream Quercetin_Metabolites->Bloodstream Isoquercetin_Int->Quercetin_Int Cytosolic β-glucosidase

Figure 1: Comparative Absorption Pathways of this compound and Quercetin

Comparative Bioavailability and Pharmacokinetics

The enhanced absorption mechanism of this compound translates to significantly improved bioavailability compared to quercetin aglycone. This is reflected in key pharmacokinetic parameters.

Quantitative Data Summary

The following tables summarize the pharmacokinetic data from comparative studies in animal models.

Table 1: Pharmacokinetic Parameters of Quercetin and Isoquercitrin after Oral Administration in Rats

Compound AdministeredAnalyte MeasuredDose (mg/kg)Cmax (µg/mL)Tmax (min)AUC0-t (mg/L*min)
Quercetin Quercetin507.47 ± 2.6354.0 ± 25.12590.5 ± 987.9
Isoquercitrin Quercetin507.15 ± 3.4260.0 ± 26.82212.7 ± 914.1
Isoquercitrin Isoquercitrin500.05 ± 0.02102.0 ± 49.211.2 ± 6.9

Data adapted from a study in Sprague-Dawley rats.[4] Values are presented as mean ± SD (n=5). Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC0-t: Area under the plasma concentration-time curve.

Table 2: Relative Bioavailability of Quercetin from Different Forms in Pigs

Compound AdministeredDose (µmol/kg)Relative Bioavailability (%)
Quercetin Aglycone148100
Quercetin-3-O-glucoside (Isoquercitrin) 148148
Quercetin Aglycone29.6100
Quercetin-3-O-glucoside (Isoquercitrin) 29.6167

Data adapted from a study in pigs.[5] Relative bioavailability is calculated with quercetin aglycone as the reference.

These data collectively demonstrate that while the peak concentration of quercetin in plasma may be similar after administration of either form, this compound leads to a more sustained presence and higher overall exposure. Studies consistently report that oral administration of this compound results in two- to five-fold higher levels of quercetin metabolites in tissues compared to quercetin aglycone administration.[6][7]

Experimental Protocols

The following sections detail the methodologies employed in a representative pharmacokinetic study comparing quercetin and this compound.

A. Animal Pharmacokinetic Study

Objective: To compare the pharmacokinetic profiles of quercetin and isoquercitrin following oral administration in rats.

Experimental Design:

  • Animals: Male Sprague-Dawley rats.

  • Housing: Standard conditions (22–26 °C; 40–60% relative humidity; 12 h light/dark cycle) with ad libitum access to food and water. Animals are fasted for 12 hours prior to dosing.

  • Groups: Rats are randomly divided into groups (n=5 per group) to receive either quercetin or isoquercitrin.

  • Administration: A single dose of 50 mg/kg of the respective compound is administered via oral gavage.

  • Blood Sampling: Blood samples (approximately 150 µL) are collected from the retro-orbital plexus into heparinized tubes at predose (0) and at 0.083, 0.167, 0.5, 0.75, 1, 1.5, 2, 3, 5, 8, 12, and 24 hours post-administration.[8]

  • Sample Processing: Plasma is separated by centrifugation (e.g., 13,000 rpm for 5 min at 4°C) and stored at -80°C until analysis.[8]

B. Sample Preparation and Bioanalysis

Objective: To quantify the concentrations of quercetin and its metabolites in plasma samples.

Methodology:

  • Protein Precipitation: To 50 µL of plasma, an internal standard is added, followed by 100 µL of acetonitrile to precipitate plasma proteins.[8]

  • Centrifugation: The mixture is vortexed and then centrifuged to pellet the precipitated proteins.

  • Supernatant Collection: The clear supernatant is transferred to an autosampler vial for analysis.

  • Analytical Method: An ultra-high-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) system is used for the separation and quantification of the analytes.[9][10]

    • Chromatographic Column: A C18 column (e.g., ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm) is typically used.[3]

    • Mobile Phase: A gradient elution with a mobile phase consisting of acetonitrile and water with 0.1% formic acid is commonly employed.[3]

    • Detection: Mass spectrometry is performed using an electrospray ionization (ESI) source in negative ion mode, with multiple reaction monitoring (MRM) for specific quantification of quercetin and its metabolites.

Experimental Workflow Diagram

Figure 2: Typical Experimental Workflow for a Comparative Pharmacokinetic Study cluster_animal_phase Animal Phase cluster_lab_phase Laboratory Phase Acclimatization Acclimatization Fasting Fasting Acclimatization->Fasting Grouping Random Grouping (n=5/group) Fasting->Grouping Dosing Oral Gavage (50 mg/kg) Grouping->Dosing Blood_Sampling Serial Blood Sampling (0-24h) Dosing->Blood_Sampling Plasma_Separation Plasma Separation (Centrifugation) Blood_Sampling->Plasma_Separation Sample_Prep Sample Preparation (Protein Precipitation) Plasma_Separation->Sample_Prep Analysis UPLC-MS/MS Analysis Sample_Prep->Analysis Data_Analysis Pharmacokinetic Data Analysis Analysis->Data_Analysis

Figure 2: Typical Experimental Workflow for a Comparative Pharmacokinetic Study

Conclusion and Implications

The evidence presented in this technical guide unequivocally demonstrates the superior bioavailability of this compound compared to its aglycone form, quercetin. The enzymatic hydrolysis of this compound at the intestinal brush border facilitates a more efficient absorption of the resulting quercetin aglycone. This leads to higher plasma and tissue concentrations of quercetin metabolites, suggesting that this compound is a more effective vehicle for systemic quercetin delivery.

For researchers and drug development professionals, these findings have significant implications:

  • Formulation Development: Formulations utilizing this compound or other highly bioavailable quercetin glycosides are likely to be more efficacious than those based on quercetin aglycone.

  • Dose Selection: The enhanced bioavailability of this compound may allow for lower therapeutic doses, potentially reducing the risk of adverse effects.

  • Clinical Trial Design: When investigating the therapeutic effects of quercetin, the choice of the quercetin form is a critical variable that must be carefully considered in the study design.

Future research should continue to explore the pharmacokinetics of different quercetin glycosides and the impact of formulation technologies on their bioavailability to further optimize the therapeutic potential of this promising flavonoid.

References

What are the natural sources of Isoquercetin

In Vivo Pharmacological Effects of Isoquercetin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoquercetin, a flavonoid glycoside of quercetin, has garnered significant attention in the scientific community for its wide array of pharmacological activities. Possessing superior bioavailability compared to its aglycone parent compound, quercetin, this compound presents a promising therapeutic agent for a variety of pathological conditions. This technical guide provides an in-depth overview of the in vivo pharmacological effects of this compound, with a focus on its neuroprotective, anti-inflammatory, antioxidant, and anti-cancer properties. The information herein is intended to serve as a comprehensive resource for researchers and professionals involved in drug discovery and development.

Neuroprotective Effects

This compound has demonstrated significant neuroprotective effects in several in vivo models of neurological disorders, including Alzheimer's disease and cerebral ischemia.

Alzheimer's Disease Model

In a colchicine-induced rat model of Alzheimer's disease, this compound treatment has been shown to improve cognitive function, as assessed by the Morris water maze test. The treatment leads to a significant up-regulation in latency and transfer latency time compared to untreated Alzheimer's disease model groups[1].

Experimental Protocol: Colchicine-Induced Alzheimer's Disease in Rats and Morris Water Maze

  • Animal Model: Male Wistar rats are typically used. Alzheimer's disease is induced by a single intracerebroventricular injection of colchicine.

  • Treatment: this compound is administered orally (gavage) in a dose-dependent manner.

  • Cognitive Assessment (Morris Water Maze):

    • Apparatus: A circular pool filled with opaque water, with a hidden escape platform.

    • Procedure: Rats are trained over several days to find the hidden platform from different starting positions. Parameters measured include escape latency (time to find the platform) and path length.

    • Probe Trial: The platform is removed, and the time spent in the target quadrant where the platform was previously located is measured to assess spatial memory retention[2].

Quantitative Data: Neuroprotective Effects in Alzheimer's Disease Model

ParameterAlzheimer's Disease Model (Colchicine)This compound TreatedEffect of this compoundCitation
Cognitive Function (Morris Water Maze)
Escape LatencyIncreasedSignificantly DecreasedImproved learning and memory
Time in Target Quadrant (Probe Trial)DecreasedSignificantly IncreasedEnhanced memory retention
Biochemical Markers (Brain Tissue)
Aβ-peptideIncreasedSignificantly ReducedReduced amyloid pathology[1]
Protein CarbonylIncreasedSignificantly ReducedDecreased oxidative damage
Brain-Derived Neurotrophic Factor (BDNF)DecreasedEnhanced ProductionPromoted neuronal survival[1]
Acetylcholinesterase (AChE)DecreasedEnhanced ProductionImproved cholinergic function[1]
Inflammatory Cytokines (Brain Tissue)
TNF-α, IL-1β, IL-6IncreasedSignificantly Reduced (P<0.001)Attenuated neuroinflammation
Antioxidant Status (Brain Tissue)
Malondialdehyde (MDA)IncreasedSignificantly Reduced (dose-dependent)Reduced lipid peroxidation
Superoxide Dismutase (SOD)DecreasedIncreased ActivityEnhanced antioxidant defense
Catalase (CAT)DecreasedIncreased ActivityEnhanced antioxidant defense
Glutathione (GSH)DecreasedIncreased LevelsEnhanced antioxidant defense
Cerebral Ischemia Model

In a rat model of transient focal cerebral ischemia, induced by middle cerebral artery occlusion (MCAO), this compound has been shown to exert significant neuroprotective effects. Treatment with this compound reduces neurological deficit scores and infarct volume[3][4].

Experimental Protocol: Middle Cerebral Artery Occlusion (MCAO) in Rats

  • Animal Model: Male Sprague-Dawley or Wistar rats are commonly used.

  • Procedure: A filament is inserted into the internal carotid artery to occlude the origin of the middle cerebral artery, inducing focal ischemia. After a defined period (e.g., 2 hours), the filament is withdrawn to allow reperfusion.

  • Treatment: this compound is administered, for example, by oral gavage at doses of 5, 10, and 20 mg/kg/day for four consecutive days, starting after the ischemic insult[3].

  • Outcome Assessment:

    • Neurological Deficit Score: A graded scoring system is used to evaluate motor and sensory deficits.

    • Infarct Volume Measurement: Brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC), where viable tissue stains red and the infarcted area remains unstained (white)[4][5].

    • Apoptosis Assessment: TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay is performed on brain tissue sections to detect apoptotic cells[6].

Quantitative Data: Neuroprotective Effects in Cerebral Ischemia Model

| Parameter | MCAO Model (Vehicle) | this compound Treated (10-20 mg/kg) | Effect of this compound | Citation | | --- | --- | --- | --- | | Neurological Deficit Score | High | Significantly Decreased | Improved neurological function |[3] | | Infarct Volume | Large | Significantly Decreased | Reduced ischemic brain injury |[3] | | Inflammatory Cytokines (Plasma & Brain) | | | | | | TNF-α, IL-1β, IL-6 | Increased | Significantly Decreased | Attenuated post-ischemic inflammation |[3][7] | | Apoptosis Markers (Brain Tissue) | | | | | | TUNEL-positive cells | Increased | Significantly Decreased | Inhibited neuronal apoptosis |[6] | | Caspase-3 expression | Increased | Significantly Inhibited | Reduced apoptotic signaling |[6] |

Signaling Pathways in Neuroprotection

This compound's neuroprotective effects are mediated through the modulation of several key signaling pathways.

  • ERK1/2-Nrf2 Pathway: this compound activates the ERK1/2 pathway, leading to the nuclear translocation of Nrf2. Nrf2 then binds to the antioxidant response element (ARE) in the promoter region of antioxidant genes, upregulating the expression of protective enzymes.

ERK1_Nrf2_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound ERK1_2 ERK1/2 This compound->ERK1_2 Activates pERK1_2 p-ERK1/2 ERK1_2->pERK1_2 Phosphorylation Nrf2_Keap1 Nrf2-Keap1 Complex pERK1_2->Nrf2_Keap1 Dissociates Keap1 Keap1 Nrf2_Keap1->Keap1 Nrf2 Nrf2 Nrf2_Keap1->Nrf2 Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation ARE ARE Nrf2_n->ARE Binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Upregulates Neuroprotection Neuroprotection Antioxidant_Genes->Neuroprotection Leads to

ERK1/2-Nrf2 Signaling Pathway in Neuroprotection
  • cAMP/PKA/I-κB/NF-κB Pathway: In the context of cerebral ischemia, this compound promotes the activation of the cAMP/PKA pathway, which in turn inhibits the I-κB/NF-κB signaling cascade. This leads to a reduction in the expression of pro-inflammatory cytokines[3][8].

cAMP_PKA_NFkB_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor This compound This compound AC Adenylate Cyclase This compound->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates IkB_NFkB IκB-NF-κB Complex PKA->IkB_NFkB Inhibits (via IKK) IkB IκB IkB_NFkB->IkB NFkB NF-κB IkB_NFkB->NFkB Release NFkB_n NF-κB NFkB->NFkB_n Translocation DNA DNA NFkB_n->DNA Binds to Pro_inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-1β, IL-6) DNA->Pro_inflammatory_Genes Transcription Inflammation Inflammation Pro_inflammatory_Genes->Inflammation Leads to

cAMP/PKA/I-κB/NF-κB Signaling Pathway in Neuroinflammation

Anti-Cancer Effects

This compound has demonstrated promising anti-tumor activity in various in vivo cancer models, including colon, liver, and pancreatic cancer.

Xenograft Models

In nude mice bearing xenografts of human cancer cells, this compound treatment has been shown to inhibit tumor growth.

Experimental Protocol: Xenograft Tumor Model in Mice

  • Animal Model: Immunocompromised mice (e.g., BALB/c nude mice) are used.

  • Procedure: Human cancer cells (e.g., colon, liver, or pancreatic cancer cell lines) are subcutaneously or orthotopically injected into the mice to establish tumors.

  • Treatment: Once tumors reach a palpable size, this compound is administered, for example, by daily gavage[9][10].

  • Outcome Assessment:

    • Tumor Volume: Tumor dimensions are measured regularly with calipers and volume is calculated.

    • Tumor Weight: At the end of the study, tumors are excised and weighed.

    • Apoptosis Assessment: TUNEL assay or immunohistochemistry for apoptosis markers (e.g., cleaved caspase-3) can be performed on tumor tissue sections[9].

Quantitative Data: Anti-Cancer Effects in Xenograft Models

Cancer TypeAnimal ModelThis compound TreatmentKey FindingsCitation
Colon Cancer Nude mice with HT-29 xenograftsGavage, daily for one weekImpaired tumor growth and vascularization; ~65% fewer blood vessels than untreated[9][10]
Liver Cancer Nude mice with HepG2 xenograftsNot specifiedSignificantly inhibited transplanted liver tumor growth[11][12]
Pancreatic Cancer Nude mice with pancreatic cancer xenograftsDietary supplementationAttenuated the growth of orthotopically transplanted xenografts[13]

Signaling Pathways in Anti-Cancer Activity

The anti-cancer effects of this compound are attributed to its ability to modulate signaling pathways involved in cell proliferation, apoptosis, and angiogenesis.

  • MAPK Pathway: this compound has been shown to inhibit the phosphorylation of key components of the Mitogen-Activated Protein Kinase (MAPK) pathway, such as ERK, JNK, and p38, in liver cancer cells. This inhibition leads to a reduction in cancer cell proliferation[1][11].

MAPK_Pathway_Cancer cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factors Growth Factors Receptor_TK Receptor Tyrosine Kinase (RTK) Growth_Factors->Receptor_TK Binds Ras Ras Receptor_TK->Ras Activates Raf Raf Ras->Raf JNK JNK Ras->JNK p38 p38 Ras->p38 MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Jun, c-Fos) ERK->Transcription_Factors Phosphorylates JNK->Transcription_Factors Phosphorylates p38->Transcription_Factors Phosphorylates This compound This compound This compound->ERK Inhibits Phosphorylation This compound->JNK Inhibits Phosphorylation This compound->p38 Inhibits Phosphorylation Gene_Expression Gene Expression Transcription_Factors->Gene_Expression Regulates Cell_Proliferation Cell Proliferation, Survival, Angiogenesis Gene_Expression->Cell_Proliferation

MAPK Signaling Pathway in Cancer
  • Wnt/β-catenin Pathway: this compound has been identified as an inhibitor of the Wnt/β-catenin signaling pathway, which is often deregulated in cancers such as colon cancer. By inhibiting this pathway, this compound can suppress cancer cell growth[8].

Wnt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Frizzled Frizzled Wnt->Frizzled Binds Dsh Dsh Frizzled->Dsh Activates LRP5_6 LRP5/6 Destruction_Complex Destruction Complex (Axin, APC, GSK3β, CK1) Dsh->Destruction_Complex Inhibits beta_catenin β-catenin Destruction_Complex->beta_catenin Phosphorylates for Degradation Ubiquitination Ubiquitination & Proteasomal Degradation beta_catenin->Ubiquitination beta_catenin_n β-catenin beta_catenin->beta_catenin_n Translocation This compound This compound This compound->beta_catenin_n Inhibits Translocation TCF_LEF TCF/LEF beta_catenin_n->TCF_LEF Binds Target_Genes Target Genes (e.g., c-Myc, Cyclin D1) TCF_LEF->Target_Genes Activates Transcription Cell_Proliferation_Survival Cell Proliferation & Survival Target_Genes->Cell_Proliferation_Survival

Wnt/β-catenin Signaling Pathway

Conclusion

The in vivo evidence strongly supports the therapeutic potential of this compound across a spectrum of diseases, underpinned by its potent neuroprotective, anti-inflammatory, antioxidant, and anti-cancer activities. Its favorable bioavailability profile further enhances its appeal as a clinical candidate. The data and experimental frameworks presented in this guide are intended to facilitate further research and development of this compound-based therapeutics. Future studies should focus on elucidating more detailed molecular mechanisms, conducting comprehensive pharmacokinetic and pharmacodynamic profiling, and ultimately, translating these promising preclinical findings into clinical applications.

References

Isoquercetin signaling pathways in inflammatory response

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to Isoquercetin Signaling Pathways in the Inflammatory Response

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound (quercetin-3-glucoside) is a flavonoid glycoside found abundantly in various plants, including fruits, vegetables, and medicinal herbs. It is a precursor to the more widely studied aglycone, quercetin, but possesses superior bioavailability.[1] this compound has garnered significant attention for its potent anti-inflammatory, antioxidant, and immunomodulatory properties, making it a promising candidate for therapeutic development.[2][3] The inflammatory process is a complex biological response involving a cascade of signaling events that, when dysregulated, contributes to numerous chronic diseases. This compound exerts its anti-inflammatory effects by modulating several key intracellular signaling pathways at the core of this response.

This technical guide provides an in-depth exploration of the primary signaling pathways targeted by this compound in the context of inflammation. It includes summaries of quantitative data, detailed experimental protocols for studying these effects, and pathway diagrams for visualization.

Nuclear Factor-kappa B (NF-κB) Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of a wide array of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein, IκBα. Inflammatory stimuli, such as lipopolysaccharide (LPS) binding to Toll-like receptor 4 (TLR4), trigger a cascade that leads to the phosphorylation and subsequent degradation of IκBα. This frees NF-κB to translocate to the nucleus and initiate gene transcription.[4][5]

This compound is a potent inhibitor of this pathway. It has been shown to suppress the activation of TLR4 and inhibit the phosphorylation of IκBα, thereby preventing NF-κB's nuclear translocation and subsequent pro-inflammatory gene expression.[2][4][6]

NF_kB_Pathway cluster_nucleus Nucleus LPS Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkBa_NFkB IκBα-NF-κB (Inactive) IKK->IkBa_NFkB Phosphorylates IκBα IkBa_p p-IκBα IkBa_NFkB->IkBa_p Degradation NFkB NF-κB (p65/p50) IkBa_NFkB->NFkB Releases NFkB_nuc NF-κB NFkB->NFkB_nuc Nuclear Translocation Nucleus Nucleus Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, IL-1β) NFkB_nuc->Genes Binds DNA This compound This compound This compound->TLR4 Inhibits This compound->IKK Inhibits

Caption: this compound inhibits the NF-κB signaling pathway.

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

The MAPK family, including p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK), are critical mediators of inflammation. They are activated by various extracellular stimuli and regulate the synthesis of inflammatory cytokines like TNF-α and IL-6.[7] Dysregulation of MAPK signaling is a hallmark of many inflammatory diseases.

This compound and its aglycone, quercetin, have been demonstrated to suppress inflammatory responses by inhibiting the phosphorylation of p38, JNK, and ERK in response to inflammatory stimuli.[8][9][10]

MAPK_Pathway Stimulus Inflammatory Stimulus (e.g., LPS, Ang II) MAPKKK MAPKKK Stimulus->MAPKKK p38_MAPKK MKK3/6 MAPKKK->p38_MAPKK JNK_MAPKK MKK4/7 MAPKKK->JNK_MAPKK ERK_MAPKK MEK1/2 MAPKKK->ERK_MAPKK p38 p38 p38_MAPKK->p38 P p_p38 p-p38 (Active) Response Inflammatory Response (Cytokine Production) p_p38->Response JNK JNK JNK_MAPKK->JNK P p_JNK p-JNK (Active) p_JNK->Response ERK ERK ERK_MAPKK->ERK P p_ERK p-ERK (Active) p_ERK->Response This compound This compound This compound->p38 Inhibits Phosphorylation This compound->JNK Inhibits Phosphorylation This compound->ERK Inhibits Phosphorylation

Caption: this compound inhibits the phosphorylation of p38, JNK, and ERK.

NLRP3 Inflammasome Pathway

The NOD-like receptor protein 3 (NLRP3) inflammasome is a multi-protein complex in the cytoplasm that plays a critical role in the innate immune system. Upon activation by various stimuli, including reactive oxygen species (ROS), the NLRP3 inflammasome assembles and activates caspase-1. Activated caspase-1 then cleaves pro-interleukin-1β (pro-IL-1β) and pro-IL-18 into their mature, potent pro-inflammatory forms.[11][12]

This compound and its derivatives have been shown to suppress the activation of the NLRP3 inflammasome.[11][13] This inhibitory action reduces the maturation and secretion of IL-1β, a key cytokine in many inflammatory conditions.[11][14]

NLRP3_Pathway Signal1 Signal 1 (Priming) (e.g., LPS -> NF-κB) Pro_IL1B Pro-IL-1β Pro-IL-18 Signal1->Pro_IL1B Upregulates NLRP3_inactive NLRP3 (Inactive) Signal1->NLRP3_inactive Upregulates Signal2 Signal 2 (Activation) (e.g., ATP, ROS) NLRP3_complex NLRP3 Inflammasome Assembly (NLRP3, ASC, Pro-Caspase-1) Signal2->NLRP3_complex Triggers IL1B Mature IL-1β Mature IL-18 Pro_IL1B->IL1B Cleavage NLRP3_inactive->NLRP3_complex Casp1 Caspase-1 (Active) NLRP3_complex->Casp1 Cleaves Pro-Casp-1 Pro_Casp1 Pro-Caspase-1 Casp1->Pro_IL1B Secretion Secretion & Inflammation IL1B->Secretion This compound This compound This compound->NLRP3_complex Inhibits Assembly & Activation

Caption: this compound inhibits the assembly and activation of the NLRP3 inflammasome.

Nrf2 Antioxidant Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is the primary regulator of the endogenous antioxidant response. Under basal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. In response to oxidative stress, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), driving the expression of numerous antioxidant and cytoprotective enzymes (e.g., HO-1, NQO1). This pathway has a reciprocal inhibitory relationship with NF-κB, and its activation is considered anti-inflammatory.[6]

This compound is a known activator of the Nrf2 pathway. By promoting Nrf2 nuclear translocation, it enhances the cellular antioxidant capacity, which in turn helps to quell inflammation by reducing oxidative stress and inhibiting NF-κB signaling.[6][15]

Nrf2_Pathway cluster_nucleus Nucleus OxidativeStress Oxidative Stress (ROS) Keap1_Nrf2 Keap1-Nrf2 (Inactive) OxidativeStress->Keap1_Nrf2 Induces Release Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Nuclear Translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds Genes Antioxidant & Cytoprotective Gene Expression (HO-1, NQO1) ARE->Genes Activates AntiInflam Anti-inflammatory Effect Genes->AntiInflam NFkB NF-κB Pathway Genes->NFkB Inhibits This compound This compound This compound->Keap1_Nrf2 Promotes Nrf2 Release

Caption: this compound activates the Nrf2 antioxidant pathway.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound and its aglycone, quercetin, on various inflammatory markers and pathways as reported in the literature.

Table 1: In Vitro Effects of this compound/Quercetin on Inflammatory Markers

CompoundCell ModelStimulantConcentration(s)EffectReference(s)
This compoundRat Peritoneal MacrophagesLPS100 µM48% inhibition of NO production[16]
QuercetinRat Peritoneal MacrophagesLPS100 µM66% inhibition of NO production[16]
QuercetinBV2 Mouse Microglial CellsLPS10 µMMore potent than this compound at inhibiting NO[16]
This compoundPC12 CellsLPS (100 ng/mL)Dose-dependentSignificant reduction in IL-1β, IL-6, IL-8, TNF-α[3]
QuercetinRAW264.7 CellsLPS (1 µg/mL)5, 10, 20 µMDose-dependent reduction in TNF-α, IL-6, IL-1β[17]
QuercetinHuman PBMCs-1-50 µMDose-dependent decrease in TNF-α gene expression[18][19][20]
This compoundOGD/R-exposed neuronsOGD/R40, 80 µg/mLSignificant decrease in C5aR1 mRNA expression[21]

Table 2: Antioxidant Activity of this compound

AssayCompoundIC₅₀ Value (µM)CommentsReference(s)
Superoxide (•O₂⁻) ScavengingThis compound78.16 ± 4.83Stronger activity than quercitrin[4]
DPPH ScavengingCompound 1 (related flavonoid)24.19 ± 0.07Strong antioxidant activity[7]

Key Experimental Protocols

The following are detailed, representative methodologies for key experiments cited in the study of this compound's anti-inflammatory effects.

Cell Culture and Treatment for Inflammatory Response

This protocol describes the stimulation of macrophages to induce an inflammatory response and treatment with this compound.

  • Cell Line: Murine macrophage cell line RAW264.7.

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Procedure:

    • Seed RAW264.7 cells into 6-well plates at a density of 3 x 10⁵ cells/well and allow them to adhere for 12-24 hours at 37°C in a 5% CO₂ incubator.[17][22]

    • Prepare stock solutions of this compound in DMSO. Dilute to final working concentrations (e.g., 5, 10, 20 µM) in culture medium. The final DMSO concentration should not exceed 0.1%.[17]

    • Pre-treat the cells with the various concentrations of this compound for 1-2 hours.[16][17]

    • Induce inflammation by adding Lipopolysaccharide (LPS) from E. coli to a final concentration of 1 µg/mL. Include a vehicle control (DMSO) and an LPS-only control.[17]

    • Incubate the cells for the desired period (e.g., 6 hours for protein analysis, 24 hours for cytokine secretion).[17]

    • After incubation, collect the cell culture supernatant for ELISA and lyse the cells for Western Blot or qPCR analysis.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification

This protocol is for measuring the concentration of secreted pro-inflammatory cytokines such as TNF-α and IL-6 in the cell culture supernatant.

  • Materials: Commercial ELISA kit for the target cytokine (e.g., Human TNF-α ELISA Kit), microplate reader.

  • Procedure (based on a typical sandwich ELISA kit): [5][23][24]

    • Prepare all reagents, standards, and samples as instructed by the kit manufacturer.[24]

    • Add 100 µL of standards and collected cell culture supernatants to the appropriate wells of the antibody-coated microplate.

    • Incubate for the specified time (e.g., 2 hours) at room temperature.

    • Aspirate the liquid from each well and wash the plate 3-4 times with the provided Wash Buffer.[24]

    • Add 100 µL of the biotin-conjugated detection antibody to each well. Incubate for 1 hour at room temperature.

    • Repeat the wash step.

    • Add 100 µL of Streptavidin-HRP (Horseradish Peroxidase) solution to each well. Incubate for 30 minutes at room temperature.

    • Repeat the wash step.

    • Add 100 µL of TMB Substrate solution to each well. Incubate in the dark for 15-30 minutes, or until color develops.

    • Add 100 µL of Stop Solution to each well to terminate the reaction. The color will change from blue to yellow.

    • Read the absorbance of each well at 450 nm using a microplate reader within 30 minutes.[24]

    • Calculate the cytokine concentrations in the samples by plotting a standard curve of the known standards.

Western Blot for Signaling Protein Analysis

This protocol is used to detect the levels of total and phosphorylated proteins (e.g., p-p38, p-IκBα) in cell lysates to assess pathway activation.

  • Materials: Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors, protein assay kit (e.g., BCA), SDS-PAGE gels, PVDF membrane, primary and secondary antibodies.

  • Procedure: [25][26][27]

    • Protein Extraction: After treatment, wash cells with ice-cold PBS. Lyse the cells by adding 100-200 µL of ice-cold lysis buffer. Scrape the cells, transfer to a microcentrifuge tube, and incubate on ice for 30 minutes. Centrifuge at 14,000 x g for 20 minutes at 4°C. Collect the supernatant (cell lysate).

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

    • Sample Preparation: Mix 20-30 µg of protein from each sample with Laemmli sample buffer and boil at 95°C for 5 minutes.

    • Gel Electrophoresis: Load the samples onto an SDS-PAGE gel and run at 100-120 V until the dye front reaches the bottom.

    • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

    • Blocking: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in TBST (Tris-Buffered Saline with 0.1% Tween-20) for 1 hour at room temperature to prevent non-specific antibody binding.[28]

    • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-p38, anti-p38, anti-β-actin) diluted in blocking buffer overnight at 4°C with gentle agitation.

    • Washing: Wash the membrane three times with TBST for 5-10 minutes each.

    • Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Washing: Repeat the wash step.

    • Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system. Quantify band intensity using densitometry software.

Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

This protocol is for quantifying the mRNA expression levels of pro-inflammatory genes.

  • Materials: RNA extraction kit (e.g., TRIzol), cDNA synthesis kit, SYBR Green qPCR Master Mix, specific primers for target genes (e.g., TNF-α, IL-6) and a housekeeping gene (e.g., β-actin or GAPDH).

  • Procedure: [17][29]

    • RNA Extraction: Lyse the treated cells using TRIzol reagent and extract total RNA according to the manufacturer's protocol. Assess RNA quality and quantity using a spectrophotometer.

    • cDNA Synthesis: Reverse transcribe 1 µg of total RNA into complementary DNA (cDNA) using a cDNA synthesis kit.

    • qPCR Reaction Setup: Prepare the qPCR reaction mix in a qPCR plate by combining SYBR Green Master Mix, forward and reverse primers (final concentration ~0.2-0.5 µM), and the diluted cDNA template.

    • Thermocycling: Perform the qPCR using a real-time PCR system with typical cycling conditions: initial denaturation at 95°C for 5 minutes, followed by 40 cycles of denaturation at 95°C for 10 seconds and annealing/extension at 60°C for 30 seconds.[17]

    • Data Analysis: Analyze the amplification curves and determine the cycle threshold (Ct) values. Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene.[30]

Caption: A typical experimental workflow for studying this compound's effects.

References

An In-Depth Technical Guide to the Discovery and Isolation of Isoquercetin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, isolation, and historical context of isoquercetin (quercetin-3-O-glucoside), a flavonoid glycoside of significant interest in pharmaceutical research. The document details the evolution of isolation protocols, from early 20th-century methods to modern chromatographic techniques. Quantitative data on yield and purity from various sources and methods are presented in structured tables for comparative analysis. Furthermore, key signaling pathways modulated by this compound, including PI3K/Akt, MAPK, and NF-kB, are illustrated through detailed diagrams to elucidate its mechanisms of action. This guide is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry and drug development.

Introduction

This compound, a glycosidic form of the flavonol quercetin, is a ubiquitously distributed phytochemical found in a wide variety of fruits, vegetables, and medicinal plants. Its diverse pharmacological activities, including antioxidant, anti-inflammatory, and potential anticancer effects, have positioned it as a molecule of significant interest for therapeutic development. Understanding the journey of its discovery and the evolution of its isolation is crucial for appreciating the technological advancements in natural product chemistry and for the continued exploration of its therapeutic potential.

Historical Perspective: The Discovery and First Isolation of this compound

The discovery of this compound is intrinsically linked to the broader history of flavonoid research. The late 19th and early 20th centuries saw pioneering work by chemists like A.G. Perkin, who extensively studied natural coloring matters, including quercetin and its various glycosidic forms. While a singular "discovery" paper for this compound is not definitively cited, Perkin's work on quercetin glycosides from various plant sources laid the foundation for its identification.

One of the earliest detailed accounts of the isolation and identification of what is now known as this compound can be traced back to the mid-20th century. A notable publication by Byron L. Williams and Simon H. Wender in 1952 detailed the isolation of isoquercitrin (an alternative name for this compound) from grapes. This work provided a clear experimental protocol that exemplifies the techniques of the era.

Early isolation methods were laborious and relied on classical chemical principles of extraction, precipitation, and crystallization, often with limited tools for purification and structural elucidation. The advent of paper chromatography in the mid-20th century revolutionized the separation of closely related flavonoid glycosides and was a critical tool in the definitive identification of this compound.

Experimental Protocols for this compound Isolation

The methodologies for isolating this compound have evolved significantly over time, from classical solvent-based extractions to sophisticated chromatographic techniques. This section details a historical protocol from the mid-20th century and a representative modern protocol.

Historical Isolation Protocol: Based on Williams and Wender (1952) from Grapes

This protocol is an interpretation of the methods described for the isolation of isoquercitrin from grapes in the early 1950s.

Objective: To isolate isoquercitrin from grape tissue.

Materials:

  • Grape tissue (e.g., Concord grapes)

  • Ethanol (95%)

  • Lead acetate solution (basic)

  • Hydrogen sulfide (gas)

  • Ethyl acetate

  • Filter paper for chromatography (e.g., Whatman No. 1)

  • Chromatography developing solvents:

    • n-butanol:acetic acid:water (4:1:5 v/v/v)

    • 15% acetic acid in water

  • UV lamp for visualization

Methodology:

  • Extraction:

    • Macerate fresh grape tissue with 95% ethanol.

    • Filter the extract to remove solid plant material.

    • Concentrate the ethanolic extract under reduced pressure.

  • Clarification (Lead Precipitation):

    • To the concentrated extract, add a solution of basic lead acetate to precipitate tannins and other impurities.

    • Filter to remove the precipitate.

    • Bubble hydrogen sulfide gas through the filtrate to precipitate excess lead as lead sulfide.

    • Filter to remove the lead sulfide precipitate.

  • Solvent Partitioning:

    • Extract the clarified aqueous solution repeatedly with ethyl acetate.

    • Combine the ethyl acetate fractions and concentrate under reduced pressure to obtain a crude isoquercitrin-containing residue.

  • Purification by Paper Chromatography:

    • Dissolve the crude residue in a small amount of ethanol.

    • Apply the solution as a band onto large sheets of Whatman No. 1 filter paper.

    • Develop the chromatograms using a butanol:acetic acid:water solvent system.

    • After development, air-dry the chromatograms and visualize the bands under a UV lamp. Isoquercitrin will appear as a dark absorbing band.

    • Excise the band corresponding to isoquercitrin.

    • Elute the compound from the paper strips using 95% ethanol.

    • Concentrate the ethanolic eluate to obtain purified isoquercitrin.

  • Crystallization and Identification:

    • The purified isoquercitrin can be further purified by recrystallization from a suitable solvent like aqueous ethanol.

    • Identification at the time was confirmed by co-chromatography with an authentic sample, melting point determination, and UV spectral analysis.

Logical Workflow for Historical Isolation

Historical_Isolation_Workflow Start Grape Tissue Extraction Maceration with 95% Ethanol Start->Extraction Filtration1 Filtration Extraction->Filtration1 Concentration1 Concentration Filtration1->Concentration1 Clarification Lead Acetate Precipitation Concentration1->Clarification Filtration2 Filtration Clarification->Filtration2 H2S_Treatment H2S Treatment Filtration2->H2S_Treatment Filtration3 Filtration H2S_Treatment->Filtration3 Partitioning Ethyl Acetate Extraction Filtration3->Partitioning Concentration2 Concentration Partitioning->Concentration2 PaperChromatography Paper Chromatography (Butanol:Acetic Acid:Water) Concentration2->PaperChromatography Elution Elution from Paper PaperChromatography->Elution Final_Product Purified this compound Elution->Final_Product

Caption: Historical workflow for this compound isolation.
Modern Isolation Protocol: High-Performance Counter-Current Chromatography (HPCCC)

This protocol is a representative modern method for the efficient isolation of this compound.

Objective: To isolate this compound from a plant extract with high purity and yield.

Materials:

  • Dried plant material (e.g., leaves of Toona sinensis)

  • Ethanol (95%)

  • n-Hexane

  • Ethyl acetate

  • Methanol

  • Water (deionized)

  • HPCCC instrument

  • HPLC system for purity analysis

Methodology:

  • Extraction:

    • Extract the powdered plant material with 95% ethanol using maceration or sonication.

    • Filter and concentrate the extract under reduced pressure to obtain a crude ethanol extract.

  • Pre-purification by Liquid-Liquid Partitioning:

    • Dissolve the crude extract in a mixture of n-hexane, ethyl acetate, methanol, and water.

    • Perform liquid-liquid extraction to remove non-polar impurities into the n-hexane phase.

    • Separate the ethyl acetate and methanol/water phases. The this compound will be enriched in the more polar phases.

    • Further partition the polar phases with ethyl acetate and water to concentrate the this compound in the ethyl acetate fraction.

    • Evaporate the solvent to yield a pre-purified extract.

  • HPCCC Separation:

    • Prepare a two-phase solvent system, for example, ethyl acetate-water.

    • Equilibrate the HPCCC column with the stationary phase.

    • Dissolve the pre-purified extract in a mixture of the stationary and mobile phases and inject it into the HPCCC system.

    • Elute with the mobile phase at a defined flow rate.

    • Collect fractions based on the UV chromatogram.

  • Purity Analysis and Final Processing:

    • Analyze the collected fractions for purity using analytical HPLC.

    • Pool the fractions containing high-purity this compound.

    • Evaporate the solvent to obtain the final purified this compound.

Modern Isolation Workflow

Modern_Isolation_Workflow Start Plant Material Extraction Ethanolic Extraction Start->Extraction Concentration1 Concentration Extraction->Concentration1 PrePurification Liquid-Liquid Partitioning Concentration1->PrePurification HPCCC HPCCC Separation PrePurification->HPCCC Fraction_Collection Fraction Collection HPCCC->Fraction_Collection Purity_Analysis HPLC Purity Analysis Fraction_Collection->Purity_Analysis Pooling Pooling of Pure Fractions Purity_Analysis->Pooling Final_Product High-Purity this compound Pooling->Final_Product PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation Proliferation Cell Proliferation & Survival mTOR->Proliferation This compound This compound This compound->PI3K Inhibition This compound->Akt Inhibition MAPK_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MAPKKK MAPKKK (e.g., MEKK, ASK1) MAPKK MAPKK (e.g., MEK, MKK) MAPKKK->MAPKK Phosphorylation MAPK MAPK (e.g., ERK, JNK, p38) MAPKK->MAPK Phosphorylation Transcription_Factors Transcription Factors (e.g., AP-1, c-Jun) MAPK->Transcription_Factors Activation Gene_Expression Gene Expression (Inflammation, Apoptosis) Transcription_Factors->Gene_Expression This compound This compound This compound->MAPKKK Modulation Stimuli External Stimuli Stimuli->MAPKKK NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK Complex IkB IκBα IKK->IkB Phosphorylation NFkB NF-κB (p50/p65) IkB->NFkB Degradation & Release NFkB_nucleus NF-κB NFkB->NFkB_nucleus Translocation NFkB_IkB NF-κB-IκBα Complex NFkB_IkB->IkB NFkB_IkB->NFkB Inflammatory_Genes Inflammatory Gene Transcription NFkB_nucleus->Inflammatory_Genes This compound This compound This compound->IKK Inhibition Inflammatory_Stimuli Inflammatory Stimuli Inflammatory_Stimuli->IKK Activation

A Comprehensive Technical Guide to the Biosynthesis of Isoquercetin in Plants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoquercetin (quercetin-3-O-β-D-glucoside), a vital flavonoid glycoside, exhibits a wide array of pharmacological activities, including potent antioxidant, anti-inflammatory, and anti-proliferative effects. Its enhanced bioavailability compared to its aglycone, quercetin, makes it a compound of significant interest for therapeutic applications. This technical guide provides an in-depth exploration of the biosynthesis of this compound in plants, detailing the enzymatic pathway, regulatory mechanisms, and key experimental protocols for its study. Quantitative data are summarized for comparative analysis, and signaling pathways and experimental workflows are visualized to facilitate a comprehensive understanding for researchers, scientists, and professionals in drug development.

Introduction

Flavonoids are a diverse class of plant secondary metabolites synthesized through the phenylpropanoid pathway.[1] Among them, flavonols like quercetin and its glycosides are ubiquitous in the plant kingdom and are recognized for their health-promoting properties.[2] this compound, a primary glucoside of quercetin, is naturally found in numerous fruits and vegetables.[3] The glycosylation of quercetin to this compound is a critical modification that enhances its water solubility, stability, and bioavailability, thereby augmenting its therapeutic potential.[4][5] Understanding the intricate biosynthetic pathway of this compound is paramount for its potential biotechnological production and for the metabolic engineering of crops with enhanced nutritional and medicinal value.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound is a multi-step enzymatic process that originates from the general phenylpropanoid pathway and culminates in the specific glycosylation of quercetin. The pathway can be broadly divided into three major stages:

  • Phenylpropanoid Pathway: The synthesis of p-coumaroyl-CoA from phenylalanine.

  • Flavonoid Core Biosynthesis: The formation of the flavonol, quercetin.

  • Glycosylation: The final attachment of a glucose moiety to quercetin to form this compound.

The key enzymes involved in this pathway are often organized into multi-enzyme complexes, believed to be localized to the endoplasmic reticulum, which facilitates efficient substrate channeling.[6][7]

From Phenylalanine to p-Coumaroyl-CoA

The journey begins with the amino acid L-phenylalanine, which is converted to p-coumaroyl-CoA through the action of three key enzymes:

  • Phenylalanine ammonia-lyase (PAL): Catalyzes the deamination of L-phenylalanine to cinnamic acid.[8]

  • Cinnamate-4-hydroxylase (C4H): A cytochrome P450 monooxygenase that hydroxylates cinnamic acid to p-coumaric acid.[9]

  • 4-Coumarate:CoA ligase (4CL): Activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA.[7][8]

Formation of the Quercetin Aglycone

p-Coumaroyl-CoA serves as the entry point into the flavonoid-specific pathway. The formation of the quercetin backbone involves the following enzymatic steps:

  • Chalcone Synthase (CHS): This pivotal enzyme catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone.[7][8]

  • Chalcone Isomerase (CHI): Facilitates the stereospecific isomerization of naringenin chalcone into (2S)-naringenin, a flavanone.[8]

  • Flavanone 3-hydroxylase (F3H): A 2-oxoglutarate-dependent dioxygenase that hydroxylates naringenin to dihydrokaempferol.[6][10]

  • Flavonoid 3'-hydroxylase (F3'H): A cytochrome P450 monooxygenase that introduces a hydroxyl group at the 3' position of the B-ring of dihydrokaempferol to produce dihydroquercetin.[10]

  • Flavonol Synthase (FLS): This enzyme catalyzes the desaturation of dihydroquercetin to form the flavonol, quercetin.[8]

Glycosylation: The Final Step to this compound

The conversion of quercetin to this compound is mediated by a specific UDP-dependent glycosyltransferase (UGT).

  • UDP-glycosyltransferase (UGT): These enzymes transfer a glucose moiety from UDP-glucose to the 3-hydroxyl group of quercetin, forming this compound (quercetin-3-O-glucoside).[11][12] In Arabidopsis thaliana, UGT73B1 and UGT73B2 are examples of UGTs that can glycosylate quercetin.[11][12]

The overall biosynthetic pathway is depicted in the following diagram:

Isoquercetin_Biosynthesis substance substance enzyme enzyme Phe L-Phenylalanine Cin Cinnamic Acid Phe->Cin PAL pCou p-Coumaric Acid Cin->pCou C4H pCouCoA p-Coumaroyl-CoA pCou->pCouCoA 4CL NarChal Naringenin Chalcone pCouCoA->NarChal CHS MalonylCoA 3x Malonyl-CoA MalonylCoA->NarChal CHS Nar Naringenin NarChal->Nar CHI DHK Dihydrokaempferol Nar->DHK F3H DHQ Dihydroquercetin DHK->DHQ F3'H Quer Quercetin DHQ->Quer FLS IsoQ This compound Quer->IsoQ UGT UDPGlc UDP-Glucose UDPGlc->IsoQ UGT PAL PAL C4H C4H CL 4CL CHS CHS CHI CHI F3H F3H F3primeH F3'H FLS FLS UGT UGT

Fig. 1: Biosynthetic pathway of this compound.

Regulation of this compound Biosynthesis

The biosynthesis of this compound is tightly regulated at the transcriptional level. The expression of the structural genes encoding the biosynthetic enzymes is controlled by a complex interplay of transcription factors, primarily from the MYB, bHLH, and WD40 protein families.[13] These transcription factors often form a regulatory complex (MBW complex) that binds to the promoter regions of the flavonoid biosynthesis genes, thereby activating their transcription.[13] Environmental cues such as UV light, nutrient availability, and pathogen attack can induce the expression of these regulatory genes, leading to an increased production of flavonoids, including this compound.[14] For example, studies in chickpea have shown a positive correlation between the expression of phenylpropanoid biosynthetic genes and the phenolic content under certain developmental stages.[14]

The following diagram illustrates the general regulatory relationship:

Regulatory_Pathway signal signal tf tf gene gene metabolite metabolite Env_Signal Environmental Signals (e.g., UV light, pathogens) MBW_Complex MBW Complex (MYB, bHLH, WD40) Env_Signal->MBW_Complex Induces Flavonoid_Genes Flavonoid Biosynthesis Genes (PAL, CHS, F3H, FLS, UGT, etc.) MBW_Complex->Flavonoid_Genes Activates Transcription This compound This compound Flavonoid_Genes->this compound Leads to Synthesis

Fig. 2: Transcriptional regulation of this compound biosynthesis.

Quantitative Data on this compound Biosynthesis

The efficiency of this compound production, whether in planta or through enzymatic conversion, can be quantified. The following tables summarize key quantitative parameters from various studies.

Table 1: Enzymatic Conversion of Rutin to this compound

Enzyme SourceSubstrateProductConversion Yield (%)Time (h)Optimal pHOptimal Temp (°C)Reference
Aspergillus terreus (α-L-rhamnosidase)RutinThis compoundHigh---[15]
Bifidobacterium breve (α-L-rhamnosidase)Rutin (20 mM)This compound (19.87 mM)~9946.555[15]
Caldicellulosiruptor aurantiacus (α-L-rhamnosidase)Rutin (30 mM)This compound (30 mM)10026.050[15]

Table 2: Kinetic Parameters of Recombinant α-L-rhamnosidase from Bifidobacterium breve

SubstrateKm (mM)Vmax (μmol mg-1 min-1)Reference
pNP-Rha2.256.4[15]
Rutin2.157.5[15]

Experimental Protocols

Extraction of Flavonoids from Plant Material

A general protocol for the extraction of flavonoids, including this compound, from plant tissue is outlined below. This method can be adapted based on the specific plant material and target compounds.

Materials:

  • Dried and powdered plant material

  • Extraction solvent (e.g., 70-80% methanol or ethanol)[16]

  • Vortex mixer

  • Centrifuge

  • Rotary evaporator or nitrogen gas stream

Protocol:

  • Weigh a known amount of the dried plant powder.

  • Add the extraction solvent at a specific solvent-to-sample ratio (e.g., 20:1 v/w).

  • Vortex the mixture thoroughly to ensure complete mixing.

  • Incubate the mixture under specific conditions (e.g., room temperature for 24 hours with agitation, or ultrasonication for 30 minutes).[16][17]

  • Centrifuge the mixture at high speed (e.g., 10,000 x g for 15 minutes) to pellet the solid material.

  • Carefully collect the supernatant.

  • Repeat the extraction process with the pellet to maximize yield.

  • Combine the supernatants and evaporate the solvent using a rotary evaporator or under a stream of nitrogen gas to obtain the crude flavonoid extract.[18]

  • The crude extract can be redissolved in a suitable solvent for further analysis.

Extraction_Workflow step step output output start Start: Dried Plant Material add_solvent Add Extraction Solvent (e.g., 80% Methanol) start->add_solvent extract Extract (e.g., Sonication for 30 min) add_solvent->extract centrifuge Centrifuge (10,000 x g, 15 min) extract->centrifuge collect_supernatant Collect Supernatant centrifuge->collect_supernatant repeat_extraction Repeat Extraction on Pellet centrifuge->repeat_extraction combine Combine Supernatants collect_supernatant->combine repeat_extraction->extract evaporate Evaporate Solvent (Rotary Evaporator) combine->evaporate end Crude Flavonoid Extract evaporate->end

Fig. 3: General workflow for flavonoid extraction.
Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

HPLC is a standard and reliable method for the separation and quantification of this compound in plant extracts.

Instrumentation and Conditions:

  • HPLC System: With a UV-Vis or Diode Array Detector (DAD).

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[19]

  • Mobile Phase: A gradient of two solvents is typically used. For example:

    • Solvent A: Water with 0.1% formic acid or 0.5% acetic acid.[19][20]

    • Solvent B: Acetonitrile or methanol.[19][20]

  • Flow Rate: 0.8 - 1.0 mL/min.[19][20]

  • Detection Wavelength: this compound has absorbance maxima around 255 nm and 353 nm.[21][22]

  • Column Temperature: Ambient or controlled (e.g., 25-30 °C).[20][22]

Protocol:

  • Standard Preparation: Prepare a stock solution of this compound standard of known concentration in methanol or the initial mobile phase. Create a series of dilutions to generate a calibration curve (e.g., 1-100 µg/mL).

  • Sample Preparation: Dissolve the crude extract in the initial mobile phase and filter through a 0.22 or 0.45 µm syringe filter to remove particulate matter.[20]

  • Injection: Inject a fixed volume (e.g., 10-20 µL) of the standards and samples into the HPLC system.[22][23]

  • Analysis: Run the HPLC method and record the chromatograms.

  • Quantification: Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard. Quantify the amount of this compound by integrating the peak area and comparing it to the standard calibration curve.

Table 3: Example HPLC Parameters for this compound Analysis

ParameterConditionReference
ColumnC18 (250 x 4.6 mm, 5 µm)[19]
Mobile Phase A0.5% Acetic Acid in Water[20]
Mobile Phase BAcetonitrile[20]
GradientGradient elution[20]
Flow Rate1.0 mL/min[20]
Detection356 nm[20]
Column Temp.26 °C[20]
Enzyme Activity Assay for Glycosyltransferases

This assay measures the activity of UGTs involved in this compound synthesis.

Materials:

  • Enzyme extract (from plant tissue or recombinant expression system)

  • Quercetin (substrate)

  • UDP-glucose (co-substrate)

  • Assay buffer (e.g., Tris-HCl or phosphate buffer at optimal pH)

  • Reaction termination solution (e.g., methanol or acetonitrile)

  • HPLC system for product analysis

Protocol:

  • Prepare a reaction mixture containing the assay buffer, quercetin, and UDP-glucose.

  • Pre-incubate the reaction mixture at the optimal temperature for the enzyme.

  • Initiate the reaction by adding the enzyme extract.

  • Incubate the reaction for a specific period (e.g., 30-60 minutes).

  • Stop the reaction by adding the termination solution.

  • Centrifuge the mixture to pellet any precipitated protein.

  • Analyze the supernatant by HPLC to quantify the amount of this compound formed.

  • Enzyme activity can be expressed as the amount of product formed per unit time per amount of protein (e.g., nmol/min/mg protein).

Conclusion and Future Perspectives

The biosynthesis of this compound in plants is a well-defined pathway involving a series of enzymatic reactions that are subject to intricate regulatory control. A thorough understanding of this pathway is crucial for harnessing the full potential of this compound in various applications. Future research should focus on the identification and characterization of novel UGTs with high specificity and efficiency for quercetin glycosylation. Furthermore, the elucidation of the complete regulatory networks governing this compound biosynthesis will pave the way for targeted metabolic engineering strategies to enhance the production of this valuable compound in plants and microbial systems. The detailed protocols and quantitative data presented in this guide serve as a valuable resource for researchers and professionals dedicated to advancing the science and application of plant-derived flavonoids for human health.

References

The Antioxidant Mechanisms of Isoquercetin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoquercetin (quercetin-3-O-glucoside), a flavonoid glycoside found abundantly in various plant sources, has garnered significant scientific interest for its potent antioxidant properties. This technical guide provides an in-depth exploration of the multifaceted mechanisms underlying this compound's antioxidant activity. It delves into its direct radical scavenging capabilities, its ability to chelate transition metal ions, and its modulatory effects on crucial cellular signaling pathways that govern the endogenous antioxidant defense system. This document summarizes key quantitative data, provides detailed experimental protocols for assessing antioxidant activity, and visualizes the intricate signaling cascades influenced by this compound. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development investigating the therapeutic potential of this compound in oxidative stress-mediated pathologies.

Introduction

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the capacity of biological systems to detoxify these reactive intermediates, is implicated in the pathogenesis of a wide array of chronic and degenerative diseases. This compound has emerged as a promising therapeutic agent due to its superior bioavailability compared to its aglycone form, quercetin. Its antioxidant effects are not limited to direct chemical interactions with free radicals but also encompass the modulation of cellular machinery to bolster intrinsic antioxidant defenses. This guide elucidates the core mechanisms through which this compound exerts its protective effects against oxidative damage.

Direct Antioxidant Mechanisms

This compound's primary antioxidant function involves direct interaction with and neutralization of free radicals, as well as the chelation of pro-oxidant metal ions.

Radical Scavenging Activity

This compound is an effective scavenger of various reactive oxygen species, including superoxide radicals (O₂⁻) and hydroxyl radicals (•OH). This activity is attributed to its chemical structure, which allows for the donation of hydrogen atoms to stabilize free radicals. The efficacy of this scavenging activity is commonly quantified by determining the half-maximal inhibitory concentration (IC50), with lower values indicating higher antioxidant potency.

Metal Ion Chelation

Transition metal ions, such as iron (Fe²⁺) and copper (Cu²⁺), can catalyze the formation of highly reactive hydroxyl radicals via the Fenton reaction. This compound can chelate these metal ions, rendering them redox-inactive and thereby preventing the initiation of oxidative chain reactions. This chelating ability contributes significantly to its overall antioxidant capacity.

Indirect Antioxidant Mechanisms: Modulation of Cellular Signaling Pathways

Beyond its direct antioxidant actions, this compound influences cellular signaling pathways that regulate the expression and activity of endogenous antioxidant enzymes.

Activation of the Nrf2-ARE Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of a battery of antioxidant and detoxifying enzymes through the antioxidant response element (ARE). Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). This compound has been shown to promote the dissociation of Nrf2 from Keap1, leading to the nuclear translocation of Nrf2 and subsequent upregulation of downstream target genes, including heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutamate-cysteine ligase (GCL). This enhances the cell's capacity to counteract oxidative insults. For instance, treatment of hippocampal neurons with 100 µg/ml this compound resulted in a 200% increase in Nrf2 protein expression compared to the control group subjected to oxygen-glucose deprivation/reoxygenation[1].

Modulation of MAPK Signaling Pathways

The Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including the extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK pathways, are critically involved in cellular responses to oxidative stress. This compound has been demonstrated to modulate these pathways. For example, in response to oxidative stress, this compound can increase the phosphorylation of ERK1/2, which in turn can lead to the activation of Nrf2[1]. In oxygen-glucose deprivation/reoxygenation-treated cells, this compound increased ERK1/2 phosphorylation by 29% compared to cells treated with the stressor alone[1].

Influence on the PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell survival and is also implicated in the cellular response to oxidative stress. This compound has been shown to influence this pathway, often leading to the activation of downstream pro-survival and antioxidant responses. Studies have indicated that this compound can inhibit the phosphorylation of PI3K and Akt in certain cancer cell lines, suggesting a regulatory role in cell proliferation and apoptosis that can be context-dependent[2].

Quantitative Data Summary

The following tables summarize the quantitative data on the antioxidant activity of this compound.

Table 1: Radical Scavenging Activity of this compound

AssayIC50 (µM)Reference
DPPH Radical Scavenging17.6 ± 0.1[3]
Superoxide Radical Scavenging6.5 ± 2.0[3]

Table 2: Effect of this compound on Cellular Signaling Pathways

Pathway ComponentEffectFold/Percentage ChangeCell TypeReference
Nrf2 Protein ExpressionIncreased2-fold increaseHT22 Cells[3]
Nrf2 Protein ExpressionIncreased200% increase (at 100 µg/ml)Hippocampal Neurons[1]
ERK1/2 PhosphorylationIncreased29% increaseHippocampal Neurons[1]
HO-1 Protein ExpressionIncreased~2-fold increaseHT22 Cells[3]

Table 3: Effect of Quercetin (structurally related compound) on Antioxidant Enzyme Activity

EnzymeEffectExperimental ModelReference
Superoxide Dismutase (SOD)Activity restored to control levelsCirrhotic Rats[4]
Catalase (CAT)Activity restored to control levelsCirrhotic Rats[4]
Glutathione Peroxidase (GPx)Activity restored to control levelsCirrhotic Rats[4]

Note: Data for antioxidant enzyme activity is for quercetin, the aglycone of this compound. The structural similarity suggests comparable mechanisms of action.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

DPPH Radical Scavenging Assay

Principle: This assay is based on the ability of an antioxidant to donate a hydrogen atom to the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical, causing a color change from purple to yellow, which is measured spectrophotometrically.

Procedure:

  • Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol.

  • Prepare various concentrations of this compound in methanol.

  • In a 96-well microplate, add a fixed volume of the DPPH solution to each well.

  • Add different concentrations of the this compound solution to the respective wells.

  • Include a control well containing DPPH solution and methanol only.

  • Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measure the absorbance at 517 nm using a microplate reader.

  • Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

  • Determine the IC50 value, which is the concentration of this compound required to scavenge 50% of the DPPH radicals.

Cellular Antioxidant Activity (CAA) Assay

Principle: This cell-based assay measures the ability of a compound to prevent the formation of the fluorescent compound dichlorofluorescein (DCF) from the non-fluorescent probe 2',7'-dichlorofluorescin (DCFH) by peroxyl radicals generated from ABAP.

Procedure:

  • Seed human hepatocarcinoma (HepG2) cells in a 96-well black, clear-bottom microplate and culture until confluent.

  • Wash the cells with phosphate-buffered saline (PBS).

  • Load the cells with DCFH-DA (which is deacetylated to DCFH intracellularly) by incubating with a DCFH-DA solution.

  • Wash the cells to remove excess DCFH-DA.

  • Treat the cells with various concentrations of this compound for a specified time.

  • Induce oxidative stress by adding the peroxyl radical initiator 2,2'-azobis(2-amidinopropane) dihydrochloride (ABAP).

  • Immediately measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 538 nm every 5 minutes for 1 hour using a microplate reader.

  • Calculate the area under the curve (AUC) for the fluorescence versus time plot.

  • The CAA value is expressed as the percentage reduction in AUC in the presence of the antioxidant compared to the control.

Western Blot Analysis for Signaling Proteins

Principle: This technique is used to detect specific proteins in a sample of tissue homogenate or cell lysate. It involves separating proteins by size, transferring them to a membrane, and then probing with antibodies specific to the target protein.

Procedure:

  • Lyse cells or tissues in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a protein assay (e.g., Bradford assay).

  • Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.

  • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.

  • Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-Nrf2, anti-phospho-ERK, anti-total-ERK) overnight at 4°C.

  • Wash the membrane with TBST to remove unbound primary antibody.

  • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Wash the membrane again with TBST.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.

  • Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH). For phosphorylated proteins, normalize to the total protein level.

Visualization of Mechanisms

The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.

Isoquercetin_Antioxidant_Mechanisms This compound This compound Direct_Scavenging Direct Radical Scavenging This compound->Direct_Scavenging Chelation Metal Ion Chelation This compound->Chelation Cellular_Pathways Cellular Signaling Pathways This compound->Cellular_Pathways ROS Reactive Oxygen Species (ROS) Metal_Ions Metal Ions (Fe²⁺, Cu²⁺) Direct_Scavenging->ROS neutralizes Chelation->Metal_Ions inactivates Antioxidant_Response Enhanced Antioxidant Response Cellular_Pathways->Antioxidant_Response Antioxidant_Response->ROS reduces Nrf2_Pathway This compound This compound Keap1 Keap1 This compound->Keap1 inhibits Nrf2_cyto Nrf2 (Cytoplasm) Keap1->Nrf2_cyto sequesters Nrf2_nucleus Nrf2 (Nucleus) Nrf2_cyto->Nrf2_nucleus translocates ARE ARE Nrf2_nucleus->ARE binds Antioxidant_Genes Antioxidant Genes (HO-1, NQO1) ARE->Antioxidant_Genes activates MAPK_PI3K_Pathways This compound This compound MAPK MAPK Pathway (ERK, JNK, p38) This compound->MAPK PI3K_Akt PI3K/Akt Pathway This compound->PI3K_Akt Nrf2_activation Nrf2 Activation MAPK->Nrf2_activation Cell_Survival Cell Survival PI3K_Akt->Cell_Survival Antioxidant_Defense Antioxidant Defense Nrf2_activation->Antioxidant_Defense Cell_Survival->Antioxidant_Defense CAA_Workflow Start Seed HepG2 cells in 96-well plate Load_Probe Load cells with DCFH-DA probe Start->Load_Probe Treat Treat with this compound Load_Probe->Treat Induce_Stress Add ABAP to induce oxidative stress Treat->Induce_Stress Measure Measure fluorescence (Ex: 485nm, Em: 538nm) Induce_Stress->Measure Analyze Calculate Area Under the Curve (AUC) Measure->Analyze End Determine CAA Value Analyze->End

References

In Vitro Anti-Proliferative Effects of Isoquercetin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

Isoquercetin (IQ), also known as isoquercitrin or quercetin-3-O-glucoside, is a flavonoid compound ubiquitously found in a variety of plants, fruits, and vegetables. It is a glycosidic form of quercetin, possessing a similar therapeutic profile but with notably superior bioavailability, which enhances its efficacy.[1] this compound has garnered significant attention in oncological research due to its wide range of pharmacological activities, including antioxidant, anti-inflammatory, and potent anti-proliferative effects demonstrated across numerous cancer cell lines.[1] Its antitumor mechanisms are multifaceted, involving the modulation of critical signaling pathways that govern cell proliferation, cell cycle progression, and apoptosis.[1][2]

This technical guide provides a comprehensive overview of the in vitro anti-proliferative effects of this compound. It summarizes key quantitative data, details the molecular mechanisms of action through signaling pathway diagrams, and furnishes standardized protocols for the essential experiments used to evaluate its efficacy.

Summary of Anti-Proliferative Effects

This compound exhibits significant anti-proliferative activity against a diverse range of cancer cell types in vitro. Its effects are primarily characterized by the inhibition of cell viability, induction of programmed cell death (apoptosis), and arrest of the cell cycle.

Inhibition of Cancer Cell Proliferation

This compound has been shown to suppress the proliferation of various cancer cells, often in a dose-dependent manner. While comprehensive IC50 data is still emerging, numerous studies have identified effective concentration ranges that elicit significant anti-proliferative responses.

Cell LineCancer TypeEffective ConcentrationKey FindingsReference
HepG2, Huh7 Hepatocellular Carcinoma100-400 µMSignificantly inhibited cell viability and colony growth.[3]
Human Liver Cancer Cells Liver CancerNot SpecifiedStrongly inhibited proliferation.[1]
Pancreatic Cancer Cells Pancreatic CancerNot SpecifiedInhibited proliferation.[1]
SW480, DLD-1, HCT116 Colon Cancer75-150 µMSuppressed proliferation in cancer cells with no significant effect on non-tumor colon cells (IEC-18).[1][4]
5637, T24 Bladder Cancer"Therapeutic Doses"Significantly inhibited cell proliferation.[5][6]
MCF-7 Breast Cancer>75 µg/mLCytotoxic concentrations that inhibited cell proliferation.[1]
Induction of Apoptosis

A primary mechanism of this compound's anti-proliferative action is the induction of apoptosis. This is achieved through the modulation of key regulatory proteins, including caspases and members of the Bcl-2 family.

Cell LineCancer TypeKey Apoptotic Events ObservedReference
HepG2, Huh7 Hepatocellular CarcinomaIncreased early and late apoptosis; dose-dependent accumulation of cleaved caspase-3 and cleaved PARP; increased Bax/Bcl-2 ratio.[3]
Pancreatic Cancer Cells Pancreatic CancerPromoted apoptosis; activated caspase-3, -8, and -9; reduced mitochondrial membrane potential.[1]
Human Liver Cancer Cells Liver CancerPromoted apoptosis; activated caspase-3, -8, and -9.[1]
5637, T24 Bladder CancerInduced apoptosis.[5][6]
Induction of Cell Cycle Arrest

This compound disrupts the normal progression of the cell cycle in cancer cells, forcing them into an arrested state and preventing their division.

Cell LineCancer TypePhase of Cell Cycle ArrestReference
Pancreatic Cancer Cells Pancreatic CancerG1 Phase[1]
Human Liver Cancer Cells Liver CancerG1 Phase[1]
5637, T24 Bladder CancerG1 Phase[5][6]
HepG2 Hepatocellular CarcinomaG2/M Phase[7]

Molecular Mechanisms of Action

This compound exerts its anti-proliferative effects by modulating several key intracellular signaling pathways that are often dysregulated in cancer.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is crucial for cell proliferation and survival. This compound selectively modulates this pathway to promote apoptosis. In liver and pancreatic cancer cells, it has been shown to inhibit the phosphorylation of ERK and p38 while promoting the phosphorylation of JNK, a kinase often associated with apoptotic signaling.[1][8]

MAPK_Pathway cluster_0 This compound Action cluster_1 MAPK Pathway This compound This compound ERK ERK (Proliferation) This compound->ERK Inactivates p38 p38 (Proliferation) This compound->p38 Inactivates JNK JNK (Apoptosis) This compound->JNK Activates

Caption: this compound's modulation of the MAPK signaling pathway.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical pro-survival pathway that is frequently hyperactivated in cancer. This compound has been demonstrated to inhibit the phosphorylation of both PI3K and Akt in bladder cancer cells, thereby suppressing pro-survival signals and promoting apoptosis.[5][6]

PI3K_Akt_Pathway This compound This compound PI3K PI3K This compound->PI3K Inhibits Phosphorylation Akt Akt PI3K->Akt Activates Survival Cell Proliferation & Survival Akt->Survival Promotes

Caption: this compound's inhibition of the PI3K/Akt survival pathway.

Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin pathway plays a significant role in cell fate and proliferation, and its aberrant activation is a hallmark of several cancers, particularly colon cancer. This compound acts as an inhibitor of this pathway by preventing the nuclear translocation of β-catenin, thereby blocking the transcription of target genes responsible for proliferation.[1][4]

Wnt_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BetaCatenin_cyto β-catenin BetaCatenin_nu β-catenin BetaCatenin_cyto->BetaCatenin_nu Nuclear Translocation Transcription Gene Transcription (Proliferation) BetaCatenin_nu->Transcription Activates This compound This compound This compound->BetaCatenin_nu Inhibits

Caption: this compound's blockade of Wnt/β-catenin signaling.

AMPK/mTOR Signaling Pathway

In hepatocellular carcinoma cells, this compound triggers autophagy and apoptosis by modulating the AMPK/mTOR pathway. It activates AMP-activated protein kinase (AMPK), which in turn inhibits the mammalian target of rapamycin (mTOR) and its downstream effector p70S6K. This inhibition lifts the brake on autophagy and promotes apoptosis.[3]

AMPK_mTOR_Pathway This compound This compound AMPK AMPK This compound->AMPK Activates mTOR mTOR AMPK->mTOR Inhibits p70S6K p70S6K mTOR->p70S6K Activates Outcome Autophagy & Apoptosis mTOR->Outcome Inhibits p70S6K->Outcome Inhibits

Caption: this compound-induced apoptosis via the AMPK/mTOR pathway.

Key Experimental Protocols

The following section details standardized protocols for the core in vitro assays used to determine the anti-proliferative effects of this compound.

General Experimental Workflow

A typical workflow for assessing the in vitro anti-cancer activity of a compound like this compound involves sequential steps from initial cell culture to specific endpoint assays and final data interpretation.

Workflow Culture 1. Cell Culture (Seeding in Plates) Treatment 2. Treatment (Add this compound) Culture->Treatment Incubation 3. Incubation (24, 48, 72h) Treatment->Incubation Assay 4. Endpoint Assays (MTT, Flow Cytometry, etc.) Incubation->Assay Analysis 5. Data Analysis (IC50, % Apoptosis, etc.) Assay->Analysis

Caption: Standard workflow for in vitro anti-proliferative studies.

Cell Viability Assessment (MTT Assay)

This colorimetric assay measures cellular metabolic activity as an indicator of cell viability.[9] NAD(P)H-dependent oxidoreductases in viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[9][10]

  • Principle: The amount of purple formazan generated is directly proportional to the number of viable, metabolically active cells.

  • Protocol:

    • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[11]

    • Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing various concentrations of this compound or vehicle control (e.g., DMSO, not exceeding 0.1% v/v).[12]

    • Incubation: Incubate the plates for the desired time periods (e.g., 24, 48, or 72 hours).[11]

    • MTT Addition: Add 10-20 µL of MTT stock solution (typically 5 mg/mL in PBS) to each well. Incubate for 2-4 hours at 37°C, allowing formazan crystals to form.[10][11]

    • Solubilization: Carefully aspirate the medium containing MTT. Add 100-150 µL of a solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol) to each well to dissolve the formazan crystals.[10][11]

    • Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.[9]

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Apoptosis Analysis (Annexin V/PI Staining by Flow Cytometry)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V.[13] Propidium Iodide (PI), a fluorescent DNA intercalator, is excluded by viable and early apoptotic cells but penetrates late apoptotic and necrotic cells with compromised membranes.[13]

  • Protocol:

    • Cell Culture and Treatment: Seed cells in 6-well plates and treat with this compound as described for the viability assay.

    • Cell Collection: After incubation, collect both floating and adherent cells. For adherent cells, wash with PBS, detach using a gentle dissociation agent like trypsin, and then neutralize with serum-containing medium.[13] Pool all cells from each treatment.

    • Centrifugation: Pellet the cells by centrifugation (e.g., 300 x g for 5 minutes).[13]

    • Washing: Wash the cells once with cold 1X PBS.

    • Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.[12]

    • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[14]

    • Analysis: Add 400 µL of 1X Binding Buffer to each sample and analyze immediately (within 1 hour) using a flow cytometer.[14] Differentiate cell populations: Annexin V-/PI- (viable), Annexin V+/PI- (early apoptotic), Annexin V+/PI+ (late apoptotic/necrotic).

Cell Cycle Analysis (Propidium Iodide Staining by Flow Cytometry)

This method quantifies the DNA content of cells to determine their distribution across the different phases of the cell cycle (G0/G1, S, and G2/M).

  • Principle: PI stoichiometrically binds to DNA. The fluorescence intensity of PI-stained cells is therefore directly proportional to their DNA content, allowing for the differentiation of cell cycle phases.

  • Protocol:

    • Cell Collection: Collect and wash cells as described in the apoptosis protocol.

    • Fixation: Resuspend the cell pellet and fix the cells by adding ice-cold 70% ethanol dropwise while gently vortexing. Incubate for at least 1 hour at 4°C.[15]

    • Washing: Wash the fixed cells with PBS to remove the ethanol.

    • Staining: Resuspend the cell pellet in a PBS-based solution containing Propidium Iodide (e.g., 50 µg/mL) and RNase A (to prevent staining of double-stranded RNA).[15]

    • Incubation: Incubate for 30 minutes at room temperature in the dark.[15]

    • Analysis: Analyze the samples using a flow cytometer. The DNA content is measured, and software is used to model the percentages of cells in the G0/G1, S, and G2/M phases. An increase in a specific phase indicates cell cycle arrest.

Conclusion

The in vitro evidence strongly supports the potential of this compound as an anti-proliferative agent. Its efficacy is rooted in its ability to inhibit cancer cell growth, induce apoptosis, and cause cell cycle arrest across a variety of cancer types. Mechanistically, this compound's multi-targeted approach, involving the modulation of key signaling pathways such as MAPK, PI3K/Akt, and Wnt/β-catenin, makes it a compelling candidate for further investigation in cancer therapy and chemoprevention. The detailed protocols provided in this guide offer a standardized framework for researchers to further explore and validate the anti-cancer properties of this promising natural compound.

References

Methodological & Application

Application Notes and Protocols for Isoquercetin Extraction from Plant Material

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoquercetin (quercetin-3-O-glucoside) is a flavonoid glycoside renowned for its potent antioxidant properties, high bioavailability, and structural stability compared to its aglycone, quercetin.[1][2][3][4] These attributes make it a compound of significant interest in the pharmaceutical and cosmetic industries for its potential applications in mitigating conditions related to oxidative stress, such as skin aging, hyperpigmentation, diabetes, inflammation, and neurodegenerative diseases.[1][2][3][4] The efficient extraction of this compound from various plant sources is a critical first step for research and development. This document provides detailed protocols for established extraction methods and summarizes key quantitative data to guide researchers in selecting the most appropriate technique for their needs.

Data Presentation: Quantitative Comparison of Extraction Methods

The selection of an appropriate extraction method is paramount to maximizing the yield and purity of this compound. The following tables summarize quantitative data from various studies, offering a comparative overview of different techniques and their critical parameters.

Table 1: Ultrasound-Assisted Extraction (UAE) of this compound

Plant MaterialSolvent SystemTemperature (°C)Time (min)Solvent-to-Solid Ratio (mL/g)Ultrasonic Power (W)This compound Yield (µg/g)Purity (%)Reference
Ephedra alata70% Ethanol601060751033.96 ± 3.28Not Specified[1][2][3][4]
Radish LeavesMethanolNot Specified10Not Specified50% amplitude11.8% of extractNot Specified[5][6]
Apple Peels80-100% MethanolNot Specified1550Not SpecifiedNot SpecifiedNot Specified[7]

Table 2: Other Extraction Methods for Flavonoids (including this compound/Quercetin)

Plant MaterialExtraction MethodSolvent SystemTemperature (°C)TimeThis compound/Quercetin YieldPurity (%)Reference
Red Kidney BeanMicrowave-Assisted Extraction (MAE)60% AcetoneNot Specified1 min35.8 mg/gNot Specified
Toona sinensisLiquid-Liquid Refining & HSCCCEthyl acetate-waterNot SpecifiedNot Specified85.25 mg from 240 mg crude sample95.12[8]
Poacynum hendersoniiMacroporous Resin & Sephadex LH-20 ChromatographyEthanolNot SpecifiedNot SpecifiedIncreased from 1.26% to 10.70% in product95.6[9]
SumacSupercritical Fluid Extraction (SFE)Ethanol-modified CO24045 min2196 µ g/100g Not Specified
Ephedra alataSoxhlet Extraction70% EthanolNot Specified6 hLower than UAENot Specified[10]

Experimental Protocols

This section provides detailed methodologies for the most effective and commonly cited experiments for this compound extraction and purification.

Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound from Ephedra alata

This protocol is based on the optimized conditions reported for achieving high recovery of this compound.[1][2][3][4]

1. Sample Preparation:

  • Air-dry the aerial parts of the plant material.

  • Grind the dried material into a fine powder (e.g., 40-60 mesh) to increase the surface area for extraction.

  • Store the powdered material in an airtight, light-protected container at a low temperature (-20°C) until extraction.[11]

2. Extraction Procedure:

  • Weigh a specific amount of the powdered plant material (e.g., 1 g).

  • Add the extraction solvent (70% ethanol in water) at a solvent-to-solid ratio of 60 mL/g.

  • Place the mixture in an ultrasonic bath or use a probe sonicator.

  • Set the ultrasonic power to 75 W and the temperature to 60°C.

  • Sonicate the mixture for 10 minutes.

  • After sonication, centrifuge the mixture at 2600 x g for 15 minutes to pellet the solid material.[1]

  • Decant the supernatant and filter it through Whatman No. 1 filter paper.[1]

3. Post-Extraction Processing:

  • Concentrate the filtered extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.[1][11]

  • The crude extract can be lyophilized (freeze-dried) to obtain a stable powder for storage and further purification.[11]

Protocol 2: Purification of this compound using Column Chromatography

This protocol provides a general methodology for purifying this compound from a crude extract. The specific conditions may need to be optimized based on the crude extract's composition.

1. Materials and Equipment:

  • Crude this compound extract

  • Silica gel (70-230 mesh) or Sephadex LH-20[9][12]

  • Chromatography column

  • Solvents for mobile phase (e.g., n-hexane, ethyl acetate, methanol, water in various ratios)[9][13]

  • Fraction collector

  • Thin Layer Chromatography (TLC) plates for monitoring separation

2. Column Packing:

  • Prepare a slurry of the stationary phase (e.g., silica gel) in the initial, least polar mobile phase solvent (e.g., n-hexane).

  • Carefully pour the slurry into the chromatography column, ensuring no air bubbles are trapped.

  • Allow the stationary phase to settle, and then drain the excess solvent until the solvent level is just above the packed bed.

3. Sample Loading:

  • Dissolve the crude extract in a minimal amount of the initial mobile phase. If solubility is an issue, dissolve it in a slightly more polar solvent and adsorb it onto a small amount of silica gel.

  • Carefully load the sample onto the top of the packed column.

4. Elution:

  • Begin elution with the least polar solvent system.

  • Gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (gradient elution). For example, starting with n-hexane and gradually increasing the percentage of ethyl acetate, followed by the introduction of methanol.

  • Collect fractions of the eluate using a fraction collector.

5. Fraction Analysis and Product Recovery:

  • Monitor the separation by spotting the collected fractions on a TLC plate and visualizing under UV light.

  • Combine the fractions containing pure this compound.

  • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

  • Confirm the purity and identity of the isolated compound using analytical techniques such as HPLC, NMR, and Mass Spectrometry.[14]

Mandatory Visualization

Experimental Workflow for this compound Extraction and Purification

The following diagram illustrates a comprehensive workflow from the initial plant material to the final, purified this compound, including crucial quality control steps.

Isoquercetin_Extraction_Workflow start Plant Material prep Sample Preparation (Drying, Grinding) start->prep end_node Purified this compound extraction Extraction (e.g., UAE, MAE, SFE) prep->extraction filtration Filtration / Centrifugation extraction->filtration concentration Solvent Evaporation (Rotary Evaporation) filtration->concentration crude_extract Crude Extract concentration->crude_extract purification Purification (Column Chromatography) crude_extract->purification fraction_analysis Fraction Analysis (TLC, HPLC) purification->fraction_analysis product_recovery Solvent Removal & Drying fraction_analysis->product_recovery Combine pure fractions qc Quality Control (HPLC, NMR, MS) product_recovery->qc qc->end_node Meets specifications

Caption: Workflow for this compound Extraction and Purification.

This comprehensive guide provides researchers with the necessary protocols and comparative data to effectively extract and purify this compound from plant sources, facilitating further investigation into its promising biological activities.

References

Application Notes and Protocols for Dissolving Isoquercetin in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Isoquercetin, a flavonoid glycoside, is a potent antioxidant and anti-inflammatory agent with significant therapeutic potential. Its application in in vitro cell culture experiments is fundamental to understanding its mechanisms of action and evaluating its efficacy in various disease models. However, due to its hydrophobic nature, careful consideration must be given to its dissolution to ensure accurate and reproducible experimental outcomes. These application notes provide detailed protocols for the proper dissolution and use of this compound in cell culture settings.

Solubility of this compound

This compound exhibits poor solubility in aqueous solutions but is soluble in organic solvents. The choice of solvent is critical for preparing a concentrated stock solution that can be further diluted to the desired working concentration in cell culture media. Dimethyl sulfoxide (DMSO) is the most commonly used solvent for this purpose.

Table 1: Solubility of this compound in Common Solvents

SolventSolubilityReference
Dimethyl Sulfoxide (DMSO)~10 - 93 mg/mL[1][2]
Dimethylformamide (DMF)~10 mg/mL[1]
Phosphate-Buffered Saline (PBS, pH 7.2)~0.3 mg/mL[1]

Note: The molecular weight of this compound is 464.4 g/mol .

Experimental Protocols

Materials
  • This compound powder (high purity, ≥98%)

  • Dimethyl sulfoxide (DMSO), cell culture grade, sterile

  • Sterile, conical-bottom polypropylene or glass vials

  • Sterile, positive displacement pipettes and tips

  • Vortex mixer

  • Cell culture medium (e.g., DMEM, RPMI-1640)

  • Sterile, 0.22 µm syringe filters (optional)

Preparation of this compound Stock Solution (10 mM)

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

  • Calculate the required mass of this compound:

    • Molecular Weight (MW) of this compound = 464.4 g/mol

    • To prepare 1 mL of a 10 mM stock solution, you will need:

      • Mass (g) = 10 mmol/L * 1 L/1000 mL * 464.4 g/mol * 1 mL = 0.004644 g = 4.644 mg

  • Dissolution Procedure:

    • In a sterile environment (e.g., a biological safety cabinet), weigh 4.644 mg of this compound powder and transfer it to a sterile conical-bottom vial.

    • Add 1 mL of sterile, cell culture grade DMSO to the vial.

    • Close the vial tightly and vortex at room temperature until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution. Visually inspect the solution to ensure no particulate matter remains.

    • (Optional) For complete sterilization, the stock solution can be filtered through a 0.22 µm sterile syringe filter.

  • Storage and Stability:

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C for long-term storage (months to years).[3]

    • This compound in DMSO is stable for extended periods when stored properly. However, it is recommended to prepare fresh stock solutions periodically.

Preparation of Working Solution in Cell Culture Medium

This protocol describes the dilution of the DMSO stock solution into cell culture medium to achieve the desired final concentration for treating cells.

  • Determine the final concentration and volume:

    • For example, to prepare 10 mL of cell culture medium with a final this compound concentration of 10 µM.

  • Dilution Procedure:

    • Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

    • Calculate the volume of the stock solution required using the formula M1V1 = M2V2:

      • (10 mM) * V1 = (10 µM) * (10 mL)

      • (10,000 µM) * V1 = (10 µM) * (10 mL)

      • V1 = (10 µM * 10 mL) / 10,000 µM = 0.01 mL = 10 µL

    • Warm the required volume of cell culture medium to 37°C.

    • Add 10 µL of the 10 mM this compound stock solution to 10 mL of the pre-warmed medium.

    • Mix immediately and thoroughly by gentle pipetting or swirling.

  • Important Considerations for Cell Treatment:

    • Vehicle Control: Always include a vehicle control in your experiments. This consists of treating a set of cells with the same volume of DMSO as used for the this compound-treated cells, diluted in the same volume of cell culture medium.[4] For the example above, the vehicle control would be 10 µL of DMSO in 10 mL of medium.

    • Final DMSO Concentration: The final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.1%, to avoid solvent-induced cytotoxicity.[5] In the example above, the final DMSO concentration is 0.1% (10 µL in 10 mL).

    • Aqueous Stability: this compound is less stable in aqueous solutions like cell culture media, and its stability can be pH-dependent.[1] It is recommended to prepare fresh working solutions immediately before each experiment.

Experimental Workflow and Signaling Pathways

Experimental Workflow Diagram

The following diagram illustrates the workflow for preparing this compound solutions for cell culture experiments.

G cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation cluster_cell_culture Cell Culture Experiment weigh Weigh this compound Powder add_dmso Add Sterile DMSO weigh->add_dmso dissolve Vortex to Dissolve add_dmso->dissolve store Aliquot and Store at -20°C dissolve->store thaw Thaw Stock Solution store->thaw dilute Dilute in Pre-warmed Cell Culture Medium thaw->dilute mix Mix Thoroughly dilute->mix treat_cells Treat Cells with Working Solution mix->treat_cells vehicle_control Treat Cells with Vehicle Control mix->vehicle_control incubate Incubate Cells treat_cells->incubate vehicle_control->incubate analyze Analyze Experimental Readouts incubate->analyze

Caption: Workflow for preparing this compound solutions.

Signaling Pathways Modulated by this compound

This compound has been shown to modulate several key signaling pathways involved in cellular processes such as inflammation, oxidative stress, and proliferation.

Wnt/β-catenin Signaling Pathway

This compound can inhibit the Wnt/β-catenin signaling pathway, which is often dysregulated in cancer.[1][4]

G cluster_nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled GSK3b GSK-3β Frizzled->GSK3b | BetaCatenin β-catenin GSK3b->BetaCatenin | Nucleus Nucleus BetaCatenin->Nucleus translocation TCF_LEF TCF/LEF BetaCatenin->TCF_LEF Gene Target Gene Expression TCF_LEF->Gene This compound This compound This compound->BetaCatenin |

Caption: Inhibition of Wnt/β-catenin pathway by this compound.

NF-κB Signaling Pathway

This compound can suppress the pro-inflammatory NF-κB signaling pathway.[6]

G cluster_nucleus Stimuli Inflammatory Stimuli IKK IKK Complex Stimuli->IKK IkB IκBα IKK->IkB | NFkB NF-κB (p65/p50) IkB->NFkB | Nucleus Nucleus NFkB->Nucleus translocation Gene Pro-inflammatory Gene Expression NFkB->Gene This compound This compound This compound->IKK |

Caption: Suppression of NF-κB pathway by this compound.

Nrf2/ARE Signaling Pathway

This compound can activate the Nrf2/ARE antioxidant response pathway, leading to the expression of cytoprotective genes.[2][3]

G cluster_nucleus This compound This compound Keap1 Keap1 This compound->Keap1 | Nrf2 Nrf2 Keap1->Nrf2 | Nucleus Nucleus Nrf2->Nucleus translocation ARE ARE Nrf2->ARE Gene Antioxidant Gene Expression ARE->Gene

Caption: Activation of Nrf2/ARE pathway by this compound.

References

Application Notes and Protocols for In Vivo Isoquercetin Studies in Mice

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Isoquercetin (quercetin-3-glucoside) is a flavonoid glycoside of quercetin, commonly found in a variety of plants. It has garnered significant interest in the scientific community due to its potential therapeutic effects, including antioxidant, anti-inflammatory, anti-diabetic, and anti-cancer properties.[1][2][3] A key advantage of this compound over its aglycone form, quercetin, is its superior bioavailability upon oral administration, which leads to higher plasma concentrations and greater distribution to various tissues.[4][5][6][7] This enhanced bioavailability makes this compound a promising candidate for in vivo investigations.

These application notes provide a comprehensive guide for designing and conducting in vivo experimental studies with this compound in mouse models, tailored for researchers, scientists, and drug development professionals.

I. Experimental Design Considerations

Successful in vivo studies with this compound require careful consideration of several key parameters, including the selection of an appropriate animal model, determination of dosage and administration route, and establishment of the treatment duration.

1. Animal Model Selection: The choice of mouse model is contingent upon the research question and the specific pathological condition being investigated.

  • For Anti-diabetic Studies: The KK-Ay mouse model is a well-established model for type 2 diabetes.[4][8]

  • For Anti-inflammatory and Allergy Studies: BALB/c mice are commonly used to induce allergic asthma models.[3][9]

  • For Cancer Studies: Nude mice are often used for xenograft models to study tumor growth.[10] For chemically-induced models, albino mice can be used to study hepatocellular carcinoma (HCC) induced by agents like diethylnitrosamine (DEN).[2]

  • For General Healthspan and Aging Studies: C57BL/6J mice are a common choice for long-term studies.[11]

2. Dosage, Administration, and Duration: Dosage, route of administration, and treatment duration are critical variables that can significantly impact experimental outcomes. This compound has been administered through various routes, with oral gavage being the most common due to its superior absorption profile compared to quercetin.

Table 1: Summary of this compound In Vivo Study Parameters in Mice

Research Area Mouse Strain Dosage Administration Route Duration Key Findings Reference(s)
Diabetes KK-Ay50, 100, 200 mg/kg/dayOral35 daysDecreased fasting blood glucose, improved glucose tolerance.[4][8]
Allergic Asthma BALB/c15 mg/kg/dayOral (gavage)5 daysReduced eosinophilic inflammation in bronchoalveolar lavage fluid (BALF), blood, and lung.[3][9]
Hepatocellular Carcinoma (HCC) Albino Mice10, 20 mg/kg/dayOral4 weeks (post-induction)Exhibited anti-carcinogenic effects against HCC.[2]
Aging/Healthspan C57BL/6J0.125 mg/kg/weekOral (gavage)8 monthsImproved exercise endurance and cardiac function.[11]
Neuroprotection (AD model) Wistar Rats*20, 40 mg/kgNot specifiedNot specifiedReduced Aβ-peptide and pro-inflammatory cytokines.[1][12]

*Note: While this study used rats, the dosage provides a relevant reference point for rodent studies.

II. Experimental Workflows & Signaling Pathways

Experimental Workflow

A typical in vivo study workflow involves several sequential stages, from initial planning and animal acclimatization to final data analysis and interpretation.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Analysis A Ethical Approval & Protocol Design B Animal Procurement & Acclimatization (1-2 weeks) A->B C Randomization into Experimental Groups B->C D Induction of Disease Model (if applicable) C->D E This compound Administration (Vehicle Control Group) D->E F Monitoring (Body weight, clinical signs) E->F G Sample Collection (Blood, Tissues) F->G H Biochemical & Histological Analysis G->H I Data Analysis & Interpretation H->I

Caption: General workflow for an in vivo this compound study in mice.

Signaling Pathways Modulated by this compound

This compound exerts its biological effects by modulating key cellular signaling pathways. Understanding these pathways is crucial for interpreting experimental results.

1. NF-κB Signaling Pathway: The NF-κB pathway is a central regulator of inflammation. This compound has been shown to inhibit the hyperproduction of cytokines by inactivating NF-κB signaling.[10]

NFkB_Pathway This compound Inhibition of NF-κB Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimulus (e.g., LPS, Virus) IKK IKK Complex Stimulus->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_p65_p50 NF-κB (p65/p50) NFkB_IkB_complex NF-κB-IκBα Complex (Inactive) IkB->NFkB_IkB_complex Sequesters NFkB_active NF-κB (Active) NFkB_IkB_complex->NFkB_active IκBα Degradation & NF-κB Release Nucleus Nucleus Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-6, IL-1β) NFkB_active->Gene_Expression Promotes Transcription This compound This compound This compound->IKK Inhibits

Caption: this compound inhibits inflammation via the NF-κB pathway.

2. Wnt/β-catenin Signaling Pathway: The Wnt/β-catenin pathway is crucial in cell proliferation and differentiation. This compound has been identified as an inhibitor of this pathway, suggesting its potential as an anti-tumoral agent.[13]

Wnt_Pathway This compound Inhibition of Wnt/β-catenin Pathway cluster_membrane cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled LRP LRP5/6 Wnt->LRP Dsh Dishevelled (Dsh) Frizzled->Dsh Destruction_Complex Destruction Complex (Axin, APC, GSK3β) Dsh->Destruction_Complex Inhibits Beta_Catenin β-catenin Destruction_Complex->Beta_Catenin Phosphorylates for Degradation Proteasome Proteasomal Degradation Beta_Catenin->Proteasome Degraded TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF Accumulates & Translocates to Nucleus Target_Genes Target Gene Expression (e.g., c-Myc, Cyclin D1) TCF_LEF->Target_Genes Activates This compound This compound This compound->Beta_Catenin Promotes Degradation or Inhibits Nuclear Translocation

Caption: this compound acts as an inhibitor of Wnt/β-catenin signaling.

III. Detailed Experimental Protocols

Protocol 1: Evaluation of Anti-diabetic Effects in KK-Ay Mice

This protocol is adapted from studies evaluating the hypoglycemic effects of this compound.[4][8]

1. Materials:

  • Male diabetic KK-Ay mice (8-10 weeks old).

  • Non-diabetic control mice (e.g., C57BL/6J).

  • This compound (purity >95%).

  • Vehicle (e.g., 0.5% carboxymethylcellulose sodium).

  • Standard rodent chow.

  • Glucometer and test strips.

  • Oral gavage needles.

  • Equipment for Oral Glucose Tolerance Test (OGTT).

2. Procedure:

  • Acclimatization: House mice for at least one week under controlled conditions (22 ± 1°C, 50 ± 10% humidity, 12h light/dark cycle) with free access to food and water.

  • Grouping: Divide diabetic mice into groups (n=10/group):

    • Group 1: Diabetic Control (Vehicle).

    • Group 2: this compound (50 mg/kg).

    • Group 3: this compound (100 mg/kg).

    • Group 4: this compound (200 mg/kg).

    • Group 5: Non-diabetic Control (Vehicle).

  • Administration: Administer this compound or vehicle daily via oral gavage for 35 days.

  • Monitoring: Record body weight and food intake weekly. Measure fasting blood glucose (from tail vein) weekly after a 6-hour fast.

3. Endpoint Analysis:

  • Oral Glucose Tolerance Test (OGTT): On day 34, after a 12-hour fast, administer a glucose solution (2 g/kg body weight) via oral gavage. Measure blood glucose at 0, 30, 60, and 120 minutes post-glucose load.

  • Terminal Sample Collection: On day 35, euthanize mice after an overnight fast. Collect blood for analysis of plasma insulin, C-peptide, triglycerides, and total cholesterol. Harvest pancreas for histological examination (e.g., H&E staining, insulin immunohistochemistry).

Protocol 2: Evaluation of Anti-inflammatory Effects in a Murine Asthma Model

This protocol is based on a model of ovalbumin (OVA)-induced allergic airway inflammation.[3][9]

1. Materials:

  • Female BALB/c mice (6-8 weeks old).

  • Ovalbumin (OVA).

  • Aluminum hydroxide (Al(OH)₃).

  • This compound.

  • Vehicle (e.g., saline or 0.5% CMC).

  • Positive Control: Dexamethasone (1 mg/kg).

  • Phosphate-buffered saline (PBS).

  • Equipment for bronchoalveolar lavage (BAL).

2. Procedure:

  • Sensitization: On days 0 and 7, sensitize mice by intraperitoneal (i.p.) injection of 20 µg OVA emulsified in 2 mg Al(OH)₃ in 200 µL saline.

  • Challenge: On days 14, 18, and 21, challenge mice with an intranasal administration of 50 µg OVA in 50 µL PBS.

  • Treatment: From day 18 to day 22, administer treatments daily via oral gavage one hour before the OVA challenge (if applicable):

    • Group 1: Control (Vehicle).

    • Group 2: OVA-sensitized/challenged + Vehicle.

    • Group 3: OVA-sensitized/challenged + this compound (15 mg/kg).

    • Group 4: OVA-sensitized/challenged + Dexamethasone (1 mg/kg, s.c.).

  • Sample Collection: 24 hours after the final OVA challenge, euthanize the mice.

3. Endpoint Analysis:

  • Bronchoalveolar Lavage (BAL): Perform BAL by lavaging the lungs with PBS. Centrifuge the BAL fluid (BALF) and use the supernatant for cytokine analysis (e.g., IL-5, IL-4 via ELISA). Resuspend the cell pellet for total and differential leukocyte counts (eosinophils, neutrophils, macrophages).

  • Histology: Perfuse and fix the lungs in 10% formalin. Embed in paraffin, section, and stain with H&E (for inflammation) and Periodic acid-Schiff (PAS) (for mucus production) to assess lung inflammation.

  • Blood Analysis: Collect blood via cardiac puncture to perform differential leukocyte counts.

References

Application Notes and Protocols for Isoquercetin in Antioxidant Capacity Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoquercetin, a flavonoid glycoside derived from quercetin, is a potent antioxidant compound found in a variety of fruits and vegetables. Its superior bioavailability compared to its aglycone, quercetin, makes it a compound of significant interest for pharmaceutical and nutraceutical applications. These application notes provide detailed protocols for evaluating the antioxidant capacity of this compound using common in vitro assays: DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging, ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization, FRAP (Ferric Reducing Antioxidant Power), and ORAC (Oxygen Radical Absorbance Capacity). Additionally, the role of this compound in modulating the Nrf2 signaling pathway is discussed.

Data Presentation

The antioxidant capacity of this compound is often quantified by its IC50 value, which represents the concentration of the compound required to scavenge 50% of the free radicals in a given assay. A lower IC50 value indicates a higher antioxidant activity. The following table summarizes the reported IC50 values for this compound in various antioxidant assays.

Antioxidant AssayThis compound IC50 (µM)Reference CompoundReference Compound IC50 (µM)
DPPH Radical Scavenging 24.19 ± 0.07Ascorbic Acid19.17
ABTS Radical Scavenging ~2-fold > QuercetinQuercetin-
FRAP ---
ORAC -Trolox-

Note: Data for FRAP and ORAC assays for this compound are not as readily available in the literature and may require experimental determination. The ABTS data indicates this compound is a potent antioxidant, though slightly less so than quercetin in this specific assay format.

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is accompanied by a color change from purple to yellow, which is measured spectrophotometrically.

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (or Ethanol)

  • 96-well microplate

  • Microplate reader

  • Ascorbic acid (or Trolox) as a positive control

Protocol:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark bottle to prevent degradation.

  • Preparation of this compound and Standard Solutions:

    • Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL).

    • From the stock solution, prepare a series of dilutions to obtain a range of concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

    • Prepare a similar dilution series for the positive control (ascorbic acid or Trolox).

  • Assay Procedure:

    • To each well of a 96-well microplate, add 100 µL of the prepared this compound or standard solutions.

    • Add 100 µL of the 0.1 mM DPPH solution to each well.

    • For the blank, add 100 µL of methanol instead of the sample.

    • Shake the plate gently and incubate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.[1][2]

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:

    Where Abs_control is the absorbance of the blank and Abs_sample is the absorbance of the this compound or standard.

  • IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of this compound and calculating the concentration at which 50% inhibition is achieved.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to scavenge the long-lived ABTS radical cation (ABTS•+). The pre-formed radical cation is green in color, and in the presence of an antioxidant, it is reduced, causing a decolorization that is measured spectrophotometrically.

Materials:

  • This compound

  • ABTS diammonium salt

  • Potassium persulfate

  • Phosphate-buffered saline (PBS) or ethanol

  • 96-well microplate

  • Microplate reader

  • Trolox as a positive control

Protocol:

  • Preparation of ABTS Radical Cation (ABTS•+) Solution:

    • Prepare a 7 mM aqueous solution of ABTS.

    • Prepare a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.[3]

  • Preparation of Working Solution: Dilute the ABTS•+ solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.[4]

  • Preparation of this compound and Standard Solutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or ethanol).

    • From the stock solution, prepare a series of dilutions.

    • Prepare a similar dilution series for the positive control (Trolox).

  • Assay Procedure:

    • In a 96-well microplate, add 190 µL of the ABTS•+ working solution to each well.

    • Add 10 µL of the different concentrations of the this compound sample or positive control to the wells.

    • For the blank, add 10 µL of the solvent instead of the sample.

    • Incubate the plate at room temperature for 6 minutes.

  • Measurement: Measure the absorbance at 734 nm using a microplate reader.[5]

  • Calculation of Scavenging Activity: The percentage of inhibition is calculated similarly to the DPPH assay.

  • IC50 Determination: The IC50 value is determined from a plot of inhibition percentage against sample concentration.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at low pH. The reduction is monitored by measuring the formation of a colored ferrous-tripyridyltriazine complex.

Materials:

  • This compound

  • FRAP reagent:

    • 300 mM Acetate buffer, pH 3.6

    • 10 mM TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) in 40 mM HCl

    • 20 mM FeCl₃·6H₂O solution

  • 96-well microplate

  • Microplate reader

  • Ferrous sulfate (FeSO₄) or Trolox as a standard

Protocol:

  • Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.[6][7]

  • Preparation of this compound and Standard Solutions:

    • Prepare a stock solution of this compound in a suitable solvent.

    • Prepare a series of dilutions.

    • For the standard curve, prepare a series of dilutions of FeSO₄ or Trolox.

  • Assay Procedure:

    • In a 96-well microplate, add 280 µL of the FRAP reagent to each well.

    • Add 20 µL of the different concentrations of the this compound sample, standard, or blank (solvent) to the wells.[8]

    • Incubate the plate at 37°C for 10 minutes.

  • Measurement: Measure the absorbance at 593 nm using a microplate reader.[6]

  • Calculation: The antioxidant capacity is determined by comparing the absorbance of the sample with the standard curve of FeSO₄ or Trolox. The results are expressed as FeSO₄ equivalents (µM) or Trolox equivalents (µM).

ORAC (Oxygen Radical Absorbance Capacity) Assay

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals. The antioxidant capacity is quantified by calculating the area under the fluorescence decay curve.

Materials:

  • This compound

  • Fluorescein sodium salt

  • AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)

  • Phosphate buffer (75 mM, pH 7.4)

  • Black 96-well microplate

  • Fluorescence microplate reader with temperature control

  • Trolox as a standard

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of fluorescein in phosphate buffer.

    • Prepare a fresh solution of AAPH in phosphate buffer just before use.

    • Prepare a stock solution of this compound and a series of dilutions in phosphate buffer.

    • Prepare a series of Trolox dilutions for the standard curve.

  • Assay Procedure:

    • In a black 96-well microplate, add 150 µL of the fluorescein working solution to each well.[9]

    • Add 25 µL of the this compound sample, Trolox standard, or blank (phosphate buffer) to the wells.[9][10]

    • Incubate the plate at 37°C for 30 minutes in the plate reader.

    • Initiate the reaction by adding 25 µL of the AAPH solution to each well using the plate reader's injector.[9][10]

  • Measurement: Measure the fluorescence intensity every minute for at least 60 minutes at an excitation wavelength of 485 nm and an emission wavelength of 520 nm.[10][11]

  • Calculation:

    • Calculate the area under the curve (AUC) for each sample, standard, and blank.

    • Calculate the Net AUC by subtracting the AUC of the blank from the AUC of the sample or standard.

    • Plot the Net AUC of the Trolox standards against their concentrations to create a standard curve.

    • Determine the ORAC value of the this compound samples by comparing their Net AUC to the Trolox standard curve. Results are expressed as Trolox Equivalents (TE).

Mandatory Visualizations

DPPH_Assay_Workflow cluster_prep Reagent Preparation cluster_assay Assay Procedure cluster_measurement Measurement & Analysis DPPH Prepare 0.1 mM DPPH in Methanol Add_DPPH Add 100 µL DPPH Solution to Wells DPPH->Add_DPPH This compound Prepare this compound Dilution Series Add_Sample Add 100 µL Sample/ Standard to Wells This compound->Add_Sample Standard Prepare Standard (Ascorbic Acid) Dilutions Standard->Add_Sample Add_Sample->Add_DPPH Incubate Incubate 30 min in the Dark Add_DPPH->Incubate Measure_Abs Measure Absorbance at 517 nm Incubate->Measure_Abs Calculate_Inhibition Calculate % Inhibition Measure_Abs->Calculate_Inhibition Determine_IC50 Determine IC50 Calculate_Inhibition->Determine_IC50

Caption: Workflow for the DPPH Radical Scavenging Assay.

ABTS_Assay_Workflow cluster_prep Reagent Preparation cluster_assay Assay Procedure cluster_measurement Measurement & Analysis ABTS_Radical Prepare ABTS•+ Radical Solution Working_Sol Dilute ABTS•+ to Absorbance of 0.7 ABTS_Radical->Working_Sol Add_ABTS Add 190 µL ABTS•+ Working Solution to Wells Working_Sol->Add_ABTS This compound Prepare this compound Dilution Series Add_Sample Add 10 µL Sample/ Standard to Wells This compound->Add_Sample Standard Prepare Standard (Trolox) Dilutions Standard->Add_Sample Add_ABTS->Add_Sample Incubate Incubate 6 min Add_Sample->Incubate Measure_Abs Measure Absorbance at 734 nm Incubate->Measure_Abs Calculate_Inhibition Calculate % Inhibition Measure_Abs->Calculate_Inhibition Determine_IC50 Determine IC50 Calculate_Inhibition->Determine_IC50

Caption: Workflow for the ABTS Radical Cation Decolorization Assay.

FRAP_Assay_Workflow cluster_prep Reagent Preparation cluster_assay Assay Procedure cluster_measurement Measurement & Analysis FRAP_Reagent Prepare FRAP Reagent (Acetate buffer, TPTZ, FeCl₃) Add_FRAP Add 280 µL FRAP Reagent to Wells FRAP_Reagent->Add_FRAP This compound Prepare this compound Dilution Series Add_Sample Add 20 µL Sample/ Standard to Wells This compound->Add_Sample Standard Prepare Standard (FeSO₄) Curve Standard->Add_Sample Add_FRAP->Add_Sample Incubate Incubate 10 min at 37°C Add_Sample->Incubate Measure_Abs Measure Absorbance at 593 nm Incubate->Measure_Abs Calculate_Equivalents Calculate FeSO₄ Equivalents Measure_Abs->Calculate_Equivalents

Caption: Workflow for the Ferric Reducing Antioxidant Power (FRAP) Assay.

ORAC_Assay_Workflow cluster_prep Reagent Preparation cluster_assay Assay Procedure cluster_measurement Measurement & Analysis Fluorescein Prepare Fluorescein Working Solution Add_Fluorescein Add 150 µL Fluorescein to Wells Fluorescein->Add_Fluorescein AAPH Prepare AAPH Solution Add_AAPH Inject 25 µL AAPH AAPH->Add_AAPH This compound Prepare this compound Dilution Series Add_Sample Add 25 µL Sample/ Standard to Wells This compound->Add_Sample Standard Prepare Standard (Trolox) Curve Standard->Add_Sample Add_Fluorescein->Add_Sample Pre_Incubate Incubate 30 min at 37°C Add_Sample->Pre_Incubate Pre_Incubate->Add_AAPH Measure_Fluorescence Measure Fluorescence Kinetically (60 min) Add_AAPH->Measure_Fluorescence Calculate_AUC Calculate Net Area Under the Curve (AUC) Measure_Fluorescence->Calculate_AUC Determine_TE Determine Trolox Equivalents (TE) Calculate_AUC->Determine_TE

Caption: Workflow for the Oxygen Radical Absorbance Capacity (ORAC) Assay.

Signaling Pathway

This compound, similar to its aglycone quercetin, can exert its antioxidant effects not only by direct radical scavenging but also by modulating intracellular signaling pathways, most notably the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.

Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Keap1 (Kelch-like ECH-associated protein 1), which facilitates its ubiquitination and subsequent proteasomal degradation. In the presence of oxidative stress or electrophiles like this compound, Keap1 undergoes a conformational change, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes. This leads to the upregulation of various antioxidant enzymes such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL), thereby enhancing the cell's antioxidant defense system.[12][13][14][15]

Nrf2_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Keap1_Nrf2 Keap1 Nrf2 This compound->Keap1_Nrf2:k inactivates ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2:k inactivates Ub Ubiquitin Keap1_Nrf2:n->Ub Ubiquitination Nrf2_free Nrf2 Keap1_Nrf2:n->Nrf2_free dissociation Proteasome Proteasome Degradation Ub->Proteasome Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE binds Gene_Expression Upregulation of Antioxidant Genes (HO-1, NQO1, GCL) ARE->Gene_Expression activates Cellular_Protection Enhanced Cellular Antioxidant Defense Gene_Expression->Cellular_Protection leads to

Caption: Activation of the Nrf2 signaling pathway by this compound.

References

Application of Isoquercetin in Cancer Research Models: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoquercetin (quercetin-3-O-glucoside), a flavonoid ubiquitously found in a variety of plants, has garnered significant attention in oncological research. Exhibiting a more favorable bioavailability profile compared to its aglycone form, quercetin, this compound has demonstrated potent anti-cancer activities across a spectrum of cancer models. These activities are attributed to its ability to modulate key signaling pathways involved in cell proliferation, survival, and angiogenesis. This document provides a comprehensive overview of the application of this compound in cancer research, including its mechanisms of action, quantitative efficacy data, detailed experimental protocols for its evaluation, and visual representations of the underlying molecular pathways.

Mechanisms of Action

This compound exerts its anti-neoplastic effects through a multi-targeted approach, primarily by:

  • Inducing Apoptosis: this compound promotes programmed cell death in cancer cells by activating intrinsic and extrinsic apoptotic pathways. This is often characterized by the activation of caspases, modulation of Bcl-2 family proteins, and cleavage of poly(ADP-ribose) polymerase (PARP).[1]

  • Inducing Cell Cycle Arrest: It can halt the progression of the cell cycle, typically at the G1 or G2/M phase, thereby inhibiting cancer cell proliferation. This is achieved by modulating the expression of cyclins and cyclin-dependent kinases (CDKs).[2][3]

  • Inhibiting Angiogenesis: this compound has been shown to impede the formation of new blood vessels, a process critical for tumor growth and metastasis. This is partly achieved by downregulating the expression of pro-angiogenic factors like Vascular Endothelial Growth Factor (VEGF).

  • Modulating Key Signaling Pathways: The anti-cancer effects of this compound are underpinned by its ability to interfere with crucial signaling cascades, including the Wnt/β-catenin, MAPK, and AMPK/mTOR/p70S6K pathways.[1][2][4][5]

Data Presentation

The following tables summarize the quantitative data on the efficacy of this compound in various cancer research models.

Table 1: In Vitro Efficacy of this compound in Various Cancer Cell Lines

Cancer TypeCell LineAssayIC50 Value (µM)Exposure Time (h)Reference
Hepatocellular CarcinomaHepG2CellTiter-Blue307.3 - 478.224 - 72[1]
Hepatocellular CarcinomaHuh7CellTiter-Blue317.1 - 634.424 - 72[1]
GlioblastomaGBM cellsProliferation Assay~50% inhibition at 100 µM24[5]
Colon CancerSW480Proliferation AssaySignificant reduction at 150 µMNot Specified[4]
Colon CancerDLD-1Proliferation AssaySignificant reduction at 150 µMNot Specified[4]
Colon CancerHCT116Proliferation AssaySignificant reduction at 150 µMNot Specified[4]

Table 2: In Vivo Efficacy of this compound in Xenograft Models

Cancer TypeAnimal ModelThis compound DosageAdministration RouteTreatment DurationOutcomeReference
Colon CancerNude Mice (HCT116 xenograft)0.017 mg/g body weightGavageDaily for one weekImpaired tumor growth and vascularization[6]
Liver CancerNude Mice (transplanted tumors)Not specifiedNot specifiedNot specifiedSignificantly inhibited tumor growth[7]
Pancreatic CancerNude Mice (orthotopic xenograft)Dietary supplementationOralNot SpecifiedAttenuated tumor growth[8]

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the anti-cancer effects of this compound.

Cell Viability Assay (MTT Assay)

Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.[9]

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., 10, 25, 50, 100, 200 µM). Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO without this compound).

  • Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC50 value (the concentration of this compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

Apoptosis Analysis by Western Blot

Principle: Western blotting is used to detect and quantify specific proteins involved in the apoptotic pathway, such as cleaved caspases and PARP, to confirm the induction of apoptosis by this compound.[10]

Protocol:

  • Cell Treatment and Lysis: Seed cells in 6-well plates and treat with various concentrations of this compound for a specified time. After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each cell lysate using a protein assay kit (e.g., BCA assay).

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-polyacrylamide gel. Run the gel to separate the proteins based on their molecular weight.

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for apoptotic markers (e.g., anti-cleaved caspase-3, anti-cleaved PARP, anti-Bax, anti-Bcl-2) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again with TBST. Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.

  • Analysis: The intensity of the bands can be quantified using densitometry software. Use a loading control (e.g., β-actin or GAPDH) to normalize the protein levels.

Cell Cycle Analysis by Flow Cytometry

Principle: Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) based on their DNA content. This helps to determine if this compound induces cell cycle arrest.[11][12][13]

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at various concentrations for the desired time.

  • Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix them in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing a DNA-binding fluorescent dye (e.g., propidium iodide) and RNase A.

  • Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the DNA-binding dye is proportional to the DNA content of the cells.

  • Data Analysis: The data is typically displayed as a histogram, showing the number of cells in each phase of the cell cycle. The percentage of cells in G0/G1, S, and G2/M phases can be quantified using cell cycle analysis software.

In Vivo Xenograft Tumor Model

Principle: This model is used to evaluate the in vivo anti-tumor efficacy of this compound by implanting human cancer cells into immunocompromised mice.[14]

Protocol:

  • Animal Model: Use immunocompromised mice (e.g., nude mice or NOD/SCID mice).

  • Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10⁶ cells in 100 µL of PBS) into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once the tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.

  • Treatment Administration: Administer this compound to the treatment group via a suitable route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group should receive the vehicle.

  • Tumor Measurement: Measure the tumor volume periodically (e.g., every 2-3 days) using a caliper. Tumor volume can be calculated using the formula: Volume = (Length x Width²) / 2.

  • Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size, or after a specific treatment duration), euthanize the mice and excise the tumors.

  • Analysis: Weigh the tumors and perform further analyses such as histopathology (e.g., H&E staining), immunohistochemistry for proliferation and apoptosis markers, and Western blot analysis of tumor lysates.

Mandatory Visualizations

Signaling Pathways

Isoquercetin_Signaling_Pathways cluster_Wnt Wnt/β-catenin Pathway cluster_MAPK MAPK Pathway cluster_AMPK AMPK/mTOR Pathway cluster_Apoptosis Apoptosis Pathway This compound This compound GSK3b GSK-3β This compound->GSK3b Inhibits beta_catenin_nuc β-catenin (Nucleus) This compound->beta_catenin_nuc Inhibits Nuclear Translocation ERK ERK This compound->ERK Inhibits Phosphorylation p38 p38 This compound->p38 Inhibits Phosphorylation JNK JNK This compound->JNK Promotes Phosphorylation AMPK AMPK This compound->AMPK Activates mTOR mTOR This compound->mTOR Inhibits Bax Bax This compound->Bax Promotes Bcl2 Bcl-2 This compound->Bcl2 Inhibits Wnt Wnt Frizzled Frizzled Wnt->Frizzled Dvl Dvl Frizzled->Dvl LRP5_6 LRP5/6 LRP5_6->Dvl Dvl->GSK3b Inhibits beta_catenin_cyto β-catenin (Cytoplasm) GSK3b->beta_catenin_cyto Phosphorylates for Degradation APC APC Axin Axin beta_catenin_cyto->beta_catenin_nuc TCF_LEF TCF/LEF beta_catenin_nuc->TCF_LEF Target_Genes_Wnt Target Genes (e.g., c-Myc, Cyclin D1) TCF_LEF->Target_Genes_Wnt Proliferation Cell Proliferation Target_Genes_Wnt->Proliferation Growth_Factors Growth Factors RTK RTK Growth_Factors->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK MEK->ERK MEK->p38 MEK->JNK Transcription_Factors_MAPK Transcription Factors ERK->Transcription_Factors_MAPK p38->Transcription_Factors_MAPK JNK->Transcription_Factors_MAPK Proliferation_Survival_MAPK Proliferation & Survival Transcription_Factors_MAPK->Proliferation_Survival_MAPK AMPK->mTOR Inhibits p70S6K p70S6K mTOR->p70S6K Autophagy Autophagy mTOR->Autophagy Inhibits Protein_Synthesis Protein Synthesis p70S6K->Protein_Synthesis Caspase9 Caspase-9 Bax->Caspase9 Bcl2->Bax Inhibits Caspase3 Caspase-3 Caspase9->Caspase3 PARP PARP Caspase3->PARP Apoptosis Apoptosis Caspase3->Apoptosis Cleaved_PARP Cleaved PARP PARP->Cleaved_PARP

Caption: Signaling pathways modulated by this compound in cancer cells.

Experimental Workflows

Experimental_Workflow_In_Vitro cluster_setup Experimental Setup cluster_assays In Vitro Assays cluster_outcomes Outcomes start Cancer Cell Culture treatment Treat with this compound (Dose- and Time-dependent) start->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability apoptosis Apoptosis Analysis (e.g., Western Blot for cleaved Caspase-3, PARP) treatment->apoptosis cell_cycle Cell Cycle Analysis (e.g., Flow Cytometry) treatment->cell_cycle angiogenesis Tube Formation Assay treatment->angiogenesis outcome_viability Decreased Cell Viability viability->outcome_viability outcome_apoptosis Increased Apoptosis apoptosis->outcome_apoptosis outcome_cell_cycle Cell Cycle Arrest cell_cycle->outcome_cell_cycle outcome_angiogenesis Inhibited Angiogenesis angiogenesis->outcome_angiogenesis

Caption: General workflow for in vitro evaluation of this compound.

Experimental_Workflow_In_Vivo cluster_setup In Vivo Model Setup cluster_treatment Treatment Phase cluster_analysis Endpoint Analysis cluster_outcome Outcome start Implant Cancer Cells into Immunocompromised Mice tumor_growth Monitor Tumor Growth start->tumor_growth randomization Randomize Mice into Control & Treatment Groups tumor_growth->randomization treatment Administer this compound or Vehicle (Control) randomization->treatment monitoring Measure Tumor Volume Periodically treatment->monitoring euthanasia Euthanize Mice and Excise Tumors monitoring->euthanasia analysis Tumor Weight Measurement Histology (H&E) Immunohistochemistry (IHC) Western Blot euthanasia->analysis outcome Reduced Tumor Growth analysis->outcome

Caption: General workflow for in vivo xenograft studies with this compound.

References

Application Notes: Isoquercetin as a Therapeutic Agent in Preclinical Studies

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Isoquercetin (IQ), a flavonoid glycoside of quercetin, is widely distributed in various plants, fruits, and vegetables.[1][2] It has garnered significant attention in preclinical research for its wide range of pharmacological activities, including antioxidant, anti-inflammatory, antiproliferative, and neuroprotective effects.[1][3][4] A key advantage of this compound over its aglycone form, quercetin, is its superior bioavailability, which enhances its potential therapeutic efficacy.[1][3][4] These notes provide a comprehensive overview of the preclinical data on this compound, focusing on its application in neurodegenerative diseases, cancer, and cardiovascular conditions.

Mechanism of Action

This compound exerts its therapeutic effects by modulating multiple cellular signaling pathways. Its primary mechanisms involve the mitigation of oxidative stress and the suppression of inflammation.

  • Antioxidant Activity: this compound is a potent scavenger of reactive oxygen species (ROS).[5][6] It enhances the cellular antioxidant defense system by upregulating enzymes like superoxide dismutase (SOD) and catalase (CAT) and activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[7][8][9]

  • Anti-inflammatory Effects: this compound significantly inhibits pro-inflammatory pathways. It downregulates the expression of inflammatory mediators and cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6) by suppressing the activation of key transcription factors like Nuclear Factor-kappa B (NF-κB).[7][8]

  • Modulation of Signaling Pathways: Preclinical studies have demonstrated that this compound interacts with critical signaling cascades implicated in cell survival, proliferation, and apoptosis. These include the PI3K/Akt/mTOR, MAPK (ERK, JNK, p38), and Wnt/β-catenin pathways.[3][10][11][12] By inhibiting these pathways, this compound can suppress tumor growth and protect against cellular damage.

Quantitative Data from Preclinical Studies

The following tables summarize the quantitative findings from various preclinical studies investigating the therapeutic potential of this compound.

Table 1: Neuroprotective Effects of this compound

Model SystemTreatment ProtocolKey Quantitative OutcomesReference
Alzheimer's Disease (AD)
In Vitro (LPS-stimulated PC12 cells)Dose-dependent this compound- Reduced nitrate and ROS production.- Down-regulated pro-inflammatory cytokines (P<0.001).- Increased activity of SOD, GSH, and CAT.[7]
In Vivo (Colchicine-induced AD in Wistar rats)Dose-dependent this compound- Improved cognitive function in Morris water maze test.- Reduced Aβ-peptide and protein carbonyl levels.- Enhanced Brain-Derived Neurotrophic Factor (BDNF) and Acetylcholinesterase (AChE) production.- Significantly reduced pro-inflammatory cytokines (P<0.001).[7]
Cerebral Ischemia/Reperfusion (I/R) Injury
In Vitro (OGD/R-exposed rat hippocampal neurons)This compound treatment- Decreased ROS and malondialdehyde (MDA) production.- Increased cell viability and activity of SOD and CAT.- Downregulated cleaved caspase-3 and upregulated Bcl-2.[8]
In Vivo (MCAO/R rats)This compound treatment- Reduced neuronal apoptosis (decreased TUNEL-positive cells).- Attenuated oxidative stress markers.[8]

Table 2: Anti-Cancer Effects of this compound

Cancer TypeModel SystemTreatment ProtocolKey Quantitative OutcomesReference
Hepatocellular Carcinoma In Vitro (HepG2 cells)200-400 µM Isoquercitrin- Decreased phosphorylation of p38, ERK1/2, and JNK.[10]
Various Cancers (Colon, Breast, Glioblastoma) In Vitro (Various cell lines)Not specified- Potent antiproliferative effects, superior to quercetin and rutin.- Inhibition of nuclear translocation of β-catenin in glioblastoma cells.[3]
Osteosarcoma In Vivo (Nude mouse xenograft)Not specified- Significantly inhibited tumor growth.- Improved survival rate.[10]

Table 3: Cardioprotective Effects of this compound

ConditionModel SystemTreatment ProtocolKey Quantitative OutcomesReference
Heart Failure In Vitro (Ang II-induced H9c2 cardiomyocytes)This compound treatment- Increased cell viability and decreased ROS production.- Inhibited apoptosis (regulated Bax, Caspase-3, Bcl-2).- Suppressed phosphorylation of ERK, JNK, and P38.[5][11][13]
In Vivo (Mouse model of heart failure)This compound treatment- Improved cardiac function (EF% and FS%).- Reduced serum levels of CK-MB, LDH, ANP, and BNP.[11][12]
Atherosclerosis In Vivo (Mice)This compound treatment- Attenuated Vascular Cell Adhesion Molecule-1 (VCAM-1) expression.[14]
Endothelial Dysfunction Human Volunteers (at risk of CVD)Acute ingestion of Enzymatically Modified Isoquercitrin (EMIQ®)- Significantly higher Flow-Mediated Dilatation (FMD) response (1.80%; P=0.025).- Significantly higher plasma concentrations of quercetin metabolites (P<0.001).[15]

Table 4: Anti-inflammatory Effects of this compound

ConditionModel SystemTreatment ProtocolKey Quantitative OutcomesReference
Allergic Asthma In Vivo (Murine model)15 mg/kg isoquercitrin daily gavage- Lower eosinophil counts in BALF, blood, and lung parenchyma.- Lower neutrophil counts in blood.- Lower Interleukin-5 (IL-5) levels in lung homogenate.[16]
General Inflammation Ex Vivo (LPS-stimulated rat peritoneal macrophages)100 µM this compound pretreatment- Inhibited nitric oxide (NO) production by 48%.- Decreased inducible nitric oxide synthase (iNOS) expression.[17][18]

Visualizations: Signaling Pathways and Workflows

experimental_workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies iv_start Cell Culture (e.g., PC12, HepG2, H9c2) iv_treat This compound Treatment (Dose-Response) iv_start->iv_treat iv_assay1 Cell Viability Assays (MTT, CCK-8) iv_treat->iv_assay1 iv_assay2 Biochemical Assays (ROS, ELISA, Western Blot) iv_treat->iv_assay2 ivv_start Animal Model Selection (e.g., Rats, Mice) iv_assay2->ivv_start Promising results lead to in vivo validation ivv_induce Disease Induction (e.g., MCAO, Xenograft) ivv_start->ivv_induce ivv_treat This compound Administration (Oral, IV) ivv_induce->ivv_treat ivv_eval1 Behavioral Tests (e.g., Morris Water Maze) ivv_treat->ivv_eval1 ivv_eval2 Histopathology & Biochemical Analysis ivv_treat->ivv_eval2

Caption: General preclinical experimental workflow for this compound.

neuroprotection_pathway IQ This compound ROS Oxidative Stress (ROS, RNS) IQ->ROS Inhibits Nrf2 Nrf2 IQ->Nrf2 Activates NFkB NF-κB IQ->NFkB Inhibits Neuroprotection Neuroprotection IQ->Neuroprotection ROS->Nrf2 Induces ROS->NFkB Activates Apoptosis Neuronal Apoptosis ROS->Apoptosis Induces ARE ARE Nrf2->ARE Translocates to nucleus & binds AntioxidantEnzymes Antioxidant Enzymes (SOD, CAT, HO-1) ARE->AntioxidantEnzymes Upregulates AntioxidantEnzymes->ROS Neutralizes AntioxidantEnzymes->Neuroprotection Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB->Cytokines Upregulates Cytokines->Apoptosis Promotes Apoptosis->Neuroprotection

Caption: this compound's neuroprotective signaling pathways.

anticancer_pathway IQ This compound PI3K PI3K IQ->PI3K Inhibits MAPK MAPK (ERK, JNK, p38) IQ->MAPK Inhibits Wnt Wnt/β-catenin IQ->Wnt Inhibits Apoptosis Apoptosis IQ->Apoptosis Induces Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Promote MAPK->Proliferation Promote Wnt->Proliferation Promote Proliferation->Apoptosis

Caption: this compound's anti-cancer signaling pathways.

Experimental Protocols

Protocol 1: In Vitro Cell Viability Assay (CCK-8)

This protocol is for assessing the effect of this compound on the viability of cultured cells (e.g., H9c2 cardiomyocytes or cancer cell lines).

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution with a culture medium to achieve the desired final concentrations (e.g., 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.1%. Replace the medium in each well with 100 µL of the medium containing the respective this compound concentrations. Include a vehicle control (medium with 0.1% DMSO) and a blank control (medium only).

  • Induction of Damage (if applicable): For protection assays, after a pre-treatment period with this compound (e.g., 2 hours), add the damaging agent (e.g., Angiotensin II, LPS) to the wells and incubate for the specified duration (e.g., 24-48 hours).[11][13]

  • CCK-8 Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.

  • Incubation: Incubate the plate for 1-4 hours at 37°C. The incubation time will vary depending on the cell type and density.

  • Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Calculation: Calculate cell viability as follows: Viability (%) = [(Absorbance_sample - Absorbance_blank) / (Absorbance_control - Absorbance_blank)] x 100

Protocol 2: Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol uses the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA) to measure intracellular ROS levels.

  • Cell Culture and Treatment: Seed and treat cells with this compound and/or an oxidative stressor (e.g., LPS, H₂O₂) in a 96-well black, clear-bottom plate as described in Protocol 1.[7]

  • Probe Loading: After treatment, remove the medium and wash the cells gently with pre-warmed phosphate-buffered saline (PBS).

  • Incubation with DCFH-DA: Add 100 µL of 10 µM DCFH-DA solution (in serum-free medium) to each well. Incubate for 30 minutes at 37°C in the dark.

  • Washing: Remove the DCFH-DA solution and wash the cells twice with PBS to remove any excess probe.

  • Fluorescence Measurement: Add 100 µL of PBS to each well. Measure the fluorescence intensity using a fluorescence microplate reader with an excitation wavelength of 485 nm and an emission wavelength of 535 nm.

  • Data Analysis: Express the ROS levels as a percentage relative to the control group.

Protocol 3: Western Blotting for Protein Expression

This protocol details the detection of specific proteins (e.g., p-ERK, NF-κB p65, Caspase-3) to analyze signaling pathway modulation.

  • Protein Extraction: Culture and treat cells in 6-well plates. After treatment, wash cells with ice-cold PBS and lyse them on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.

  • Sample Preparation: Mix the protein lysates with Laemmli sample buffer and heat at 95°C for 5-10 minutes.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-polyacrylamide gel. Run the gel until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) specific to the target protein overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again as in step 8. Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensity using image analysis software (e.g., ImageJ). Normalize the expression of the target protein to a loading control (e.g., β-actin or GAPDH).

Protocol 4: In Vivo Murine Model of Allergic Asthma

This protocol is based on a model used to evaluate the anti-inflammatory effects of this compound.[16]

  • Animals: Use BALB/c mice (6-8 weeks old).

  • Sensitization: On day 0 and day 7, sensitize mice by subcutaneous injection of ovalbumin (OVA) emulsified in aluminum hydroxide.

  • Challenge: On days 14 and 21, challenge the mice by intranasal administration of OVA solution.

  • This compound Treatment: From day 18 to day 22, administer this compound (e.g., 15 mg/kg) or vehicle control daily via oral gavage. A positive control group treated with dexamethasone (1 mg/kg, s.c.) can be included.

  • Sample Collection: 24 hours after the final OVA challenge, collect samples.

    • Bronchoalveolar Lavage Fluid (BALF): Perform a tracheotomy and lavage the lungs with PBS to collect BALF for leukocyte analysis.

    • Blood: Collect blood via cardiac puncture for differential cell counts.

    • Lung Tissue: Perfuse the lungs and collect tissue for histopathological analysis and for homogenization to measure cytokine levels (e.g., IL-5) by ELISA.

  • Analysis: Perform total and differential leukocyte counts on BALF and blood samples. Measure cytokine concentrations in lung homogenates using ELISA kits. Analyze lung tissue sections for inflammatory cell infiltration.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing the In Vivo Bioavailability of Isoquercetin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low in vivo bioavailability of isoquercetin.

Frequently Asked Questions (FAQs)

Q1: Why is the oral bioavailability of this compound inherently low?

A1: The low oral bioavailability of this compound, a glycoside of quercetin, is attributed to several factors. Although more soluble than quercetin aglycone, its absorption is limited by extensive first-pass metabolism in the intestine and liver.[1][2] Upon ingestion, this compound can be hydrolyzed to quercetin by intestinal enzymes.[3][4] Both this compound and the resulting quercetin are then subject to significant phase II metabolism, primarily glucuronidation and sulfation, which converts them into more polar metabolites that are readily eliminated from the body.[4][5]

Q2: What are the primary strategies to improve the in vivo bioavailability of this compound?

A2: The main approaches to enhance the bioavailability of this compound focus on improving its solubility, protecting it from premature metabolism, and increasing its absorption across the intestinal barrier. Key strategies include:

  • Enzymatic Modification: Converting this compound into enzymatically modified isoquercitrin (EMIQ), a mixture of α-oligoglucosyl isoquercetrins, significantly enhances its water solubility and subsequent bioavailability.[6][7][8]

  • Nanoformulations: Encapsulating this compound into nanocarriers such as nanosuspensions, solid lipid nanoparticles (SLNs), and nanostructured lipid carriers (NLCs) can improve its dissolution rate, protect it from degradation, and facilitate its transport across the intestinal epithelium.[1][9][10]

  • Co-administration with Metabolic Inhibitors: The use of substances that inhibit the enzymes responsible for glucuronidation (e.g., piperine) can decrease the first-pass metabolism of this compound and its aglycone, quercetin, thereby increasing their systemic exposure.

Q3: What is Enzymatically Modified Isoquercitrin (EMIQ) and what are its advantages?

A3: Enzymatically Modified Isoquercitrin (EMIQ) is a derivative of isoquercitrin produced by attaching additional glucose units to the sugar moiety of isoquercitrin through an enzymatic process.[6][7] This modification results in a substance with significantly higher water solubility compared to both this compound and quercetin.[8] The primary advantage of EMIQ is its substantially enhanced bioavailability.[7][8] In the small intestine, the extra glucose units are cleaved off, releasing this compound which is then absorbed and metabolized to quercetin.

Q4: How do nanoformulations improve the bioavailability of this compound?

A4: Nanoformulations enhance the bioavailability of this compound through several mechanisms:

  • Increased Surface Area: By reducing the particle size to the nanometer range, the surface area-to-volume ratio is dramatically increased, leading to a faster dissolution rate in the gastrointestinal fluids.[9][10]

  • Enhanced Permeability: Nanoparticles can be taken up by the intestinal M-cells of Peyer's patches, bypassing the traditional absorption pathways and avoiding efflux transporters.[11]

  • Protection from Degradation: Encapsulation within a lipid or polymeric matrix protects this compound from the harsh environment of the stomach and from enzymatic degradation in the intestine.[1]

  • Sustained Release: Some nanoformulations can be designed for controlled and sustained release of this compound, prolonging its absorption window.[12]

Troubleshooting Guides

Problem: Low and variable plasma concentrations of this compound/quercetin in animal studies.

Possible Cause Troubleshooting Suggestion Expected Outcome
Poor aqueous solubility of the administered compound. 1. Formulation Improvement: Utilize a bioavailability enhancement strategy such as preparing a nanosuspension, a solid lipid nanoparticle formulation, or using EMIQ.[1][8][9] 2. Vehicle Optimization: For preclinical studies, consider using a vehicle containing solubilizing agents like Cremophor EL or Tween 80.[13]Increased dissolution and higher, more consistent plasma concentrations.
Extensive first-pass metabolism. 1. Co-administration with Inhibitors: Include a known inhibitor of UGT enzymes, such as piperine, in the formulation. 2. Targeted Delivery: Employ mucoadhesive nanoparticles to increase the residence time at the absorption site and potentially saturate metabolic enzymes locally.Reduced formation of glucuronidated and sulfated metabolites, leading to higher parent compound levels in plasma.
Rapid elimination. 1. Formulation for Sustained Release: Develop a controlled-release nanoformulation to prolong the absorption phase.[12]A more sustained plasma concentration profile with a longer half-life.
Pre-analytical issues. 1. Sample Handling: Ensure rapid processing of blood samples to plasma and immediate storage at -80°C to prevent degradation. 2. Use of Stabilizers: Consider adding antioxidants like ascorbic acid to the collection tubes if degradation is suspected.Improved accuracy and reproducibility of pharmacokinetic data.

Problem: Difficulty in preparing a stable this compound nanosuspension.

Possible Cause Troubleshooting Suggestion Expected Outcome
Particle aggregation. 1. Optimize Stabilizer: Screen different types and concentrations of stabilizers (e.g., Tween 80, Poloxamer 188, lecithin).[9] 2. Zeta Potential: Aim for a zeta potential of at least ±30 mV for electrostatic stabilization. If needed, add a charged surfactant.A physically stable nanosuspension with minimal particle size increase over time.
Crystal growth (Ostwald ripening). 1. Use of Polymeric Stabilizers: Incorporate polymers like PVP or HPMC which can sterically hinder crystal growth.[14] 2. Lyophilization: Freeze-dry the nanosuspension with a suitable cryoprotectant (e.g., trehalose) to create a stable solid powder for long-term storage.[1]Enhanced long-term stability of the nanosuspension.
Inefficient particle size reduction. 1. Optimize Homogenization/Milling Parameters: Increase the number of homogenization cycles or the milling time.[10][15] 2. Method Combination: Use a combination of methods, such as anti-solvent precipitation followed by high-pressure homogenization.[9]Achievement of the desired particle size in the nanometer range.

Quantitative Data Summary

The following table summarizes the reported bioavailability of various this compound and quercetin formulations from preclinical studies.

FormulationAnimal ModelDoseRelative Bioavailability (compared to Quercetin)Absolute BioavailabilityReference
Quercetin SuspensionRat12 mg/kg/day--[16]
Isoquercitrin SuspensionRat18 mg/kg/day2- to 5-fold higher tissue levels-[16]
Quercetin SuspensionRat50 mg/kg--[17]
Isoquercitrin SuspensionRat50 mg/kg--[17]
Quercetin-3-O-β-D-glucuronideRat50 mg/kg--[17]
Quercetin NanosuspensionRat-5-fold enhancement-[13]

Experimental Protocols

1. Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs) by Coacervation

This protocol is adapted from a method for producing SLNs for controlled release of quercetin.[18]

  • Materials:

    • This compound

    • Sodium stearate (lipid)

    • Arabic gum (stabilizer)

    • Ethanol

    • Distilled water

  • Procedure:

    • Disperse sodium stearate in distilled water and heat the solution above its Krafft point (the temperature at which the solubility of a surfactant equals its critical micelle concentration) with stirring (e.g., 300 rpm) until a clear solution is obtained.

    • Dissolve this compound in absolute ethanol to create a stock solution (e.g., 5 mM).

    • Add the this compound solution to the hot lipid solution.

    • Dropwise, add the arabic gum solution (stabilizer) to the hot mixture while maintaining stirring.

    • Trigger the formation of SLNs by adding a coacervating agent (e.g., an acidic solution to lower the pH).

    • Rapidly cool the mixture in an ice bath while continuing to stir to solidify the lipid nanoparticles.

    • The resulting SLN suspension can be purified by centrifugation or dialysis to remove unencapsulated this compound and excess reagents.

2. In Vivo Bioavailability Study in Rats

This protocol provides a general framework for assessing the oral bioavailability of an this compound formulation.

  • Animals:

    • Male Sprague-Dawley or Wistar rats (250-300 g).

    • Acclimatize animals for at least one week before the experiment.

    • Fast rats overnight (12-18 hours) with free access to water before dosing.[17][19]

  • Formulation Administration:

    • Divide rats into groups (e.g., control group receiving this compound suspension, test group receiving the enhanced formulation).

    • Administer the formulations orally via gavage at a predetermined dose (e.g., 50 mg/kg).[17]

    • For determination of absolute bioavailability, a separate group of rats should receive this compound intravenously (e.g., via the tail vein) at a lower dose.

  • Blood Sampling:

    • Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or retro-orbital plexus at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.[17]

  • Plasma Processing and Storage:

    • Centrifuge the blood samples (e.g., 4000 rpm for 10 minutes at 4°C) to separate the plasma.

    • Store the plasma samples at -80°C until analysis.

  • Sample Analysis:

    • Analyze the plasma concentrations of this compound and its major metabolites (e.g., quercetin, quercetin glucuronides) using a validated HPLC or LC-MS/MS method.

  • Pharmacokinetic Analysis:

    • Calculate pharmacokinetic parameters such as Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the plasma concentration-time curve) using appropriate software.

    • Relative bioavailability (%) = (AUC_test / AUC_control) x 100.

    • Absolute bioavailability (%) = (AUC_oral / AUC_iv) x (Dose_iv / Dose_oral) x 100.

Visualizations

Metabolic Pathway of this compound and Bioavailability Barriers cluster_gut Gastrointestinal Tract cluster_metabolism Metabolic Barriers Oral_Intake Oral Intake of This compound Lumen Intestinal Lumen Oral_Intake->Lumen Enterocyte Enterocyte Lumen->Enterocyte Absorption Hydrolysis Hydrolysis to Quercetin Lumen->Hydrolysis Portal_Vein Portal Vein Enterocyte->Portal_Vein PhaseII_Metabolism Phase II Metabolism (Glucuronidation, Sulfation) Enterocyte->PhaseII_Metabolism Efflux Efflux back to Lumen (P-gp, MRP2) Enterocyte->Efflux Liver Liver (Further Metabolism) Portal_Vein->Liver Efflux->Lumen Systemic_Circulation Systemic Circulation (Low Bioavailability) Liver->Systemic_Circulation Elimination Elimination Systemic_Circulation->Elimination

Caption: Metabolic pathway of this compound highlighting key barriers to its oral bioavailability.

Experimental Workflow for In Vivo Bioavailability Assessment Formulation 1. Formulation Preparation (e.g., Nanosuspension, EMIQ solution) Dosing 3. Administration (Oral Gavage, IV Injection) Formulation->Dosing Animal_Model 2. Animal Model Preparation (Fasting, Acclimatization) Animal_Model->Dosing Sampling 4. Blood Sampling (Serial time points) Dosing->Sampling Processing 5. Plasma Separation and Storage (-80°C) Sampling->Processing Analysis 6. Bioanalytical Method (HPLC or LC-MS/MS) Processing->Analysis PK_Analysis 7. Pharmacokinetic Analysis (Cmax, Tmax, AUC) Analysis->PK_Analysis Bioavailability 8. Bioavailability Calculation (Relative and/or Absolute) PK_Analysis->Bioavailability

Caption: A typical experimental workflow for assessing the in vivo bioavailability of an this compound formulation.

Decision Tree for Bioavailability Enhancement Strategy Start Goal: Improve this compound Bioavailability Solubility Is poor aqueous solubility the primary issue? Start->Solubility Metabolism Is extensive first-pass metabolism a major concern? Solubility->Metabolism No EMIQ Strategy: Use EMIQ (High water solubility) Solubility->EMIQ Yes Nanoformulation Strategy: Develop Nanoformulation (e.g., Nanosuspension, SLN) Metabolism->Nanoformulation No Inhibitors Strategy: Co-administer with Metabolic Inhibitors (e.g., Piperine) Metabolism->Inhibitors Yes Combination Strategy: Combine Nanoformulation with Metabolic Inhibitors Nanoformulation->Combination Consider combining

Caption: A decision tree to guide the selection of a suitable strategy for enhancing this compound bioavailability.

References

Unlocking Research Potential: A Comprehensive Guide to SEO-Driven, Long-Tail Keywords for Comanthoside B

Author: BenchChem Technical Support Team. Date: November 2025

For scientific researchers delving into the properties and applications of Comanthoside B, a targeted approach to information discovery is crucial. This comprehensive list of SEO-driven, long-tail keywords provides a strategic framework for content creation, precisely aligning with the distinct intents of researchers at various stages of their investigation. The keywords are categorized to address foundational inquiries, methodological applications, troubleshooting challenges, and the validation of findings, thereby empowering the scientific community to access and contribute to the growing body of knowledge surrounding this flavonoid glycoside.

The following table outlines a multitude of long-tail keywords, each designed to capture the specific queries of researchers. By understanding and utilizing these categorized keywords, scientific content can be optimized for greater visibility and impact within the research community.

CategoryLong-tail Keyword
Foundational & Exploratory Comanthoside B discovery and isolation from Ruellia tuberosa
a new flavonoid glycoside from Ruellia tuberosa L.
structural elucidation of Comanthoside B by NMR spectroscopy
Comanthoside B chemical structure and properties
biosynthesis pathway of flavone glycosides in plants
preliminary biological screening of Comanthoside B
Comanthoside B natural sources and abundance
identifying novel bioactive compounds in Acanthaceae family
Comanthoside B CAS number and molecular weight
literature review on the ethnobotanical uses of Ruellia tuberosa
spectroscopic data analysis of Comanthoside B (¹H-NMR, ¹³C-NMR)
theoretical mechanism of action of flavonoid glycosides
initial in vitro assessment of Comanthoside B bioactivity
exploring the therapeutic potential of Comanthoside B
classification of Comanthoside B within flavonoid subgroups
Methodological & Application Comanthoside B anti-inflammatory activity assay protocol
measuring the antiseptic properties of Comanthoside B in vitro
HPLC method for quantification of Comanthoside B in plant extracts
developing a standardized protocol for Comanthoside B extraction
in vivo models for testing Comanthoside B efficacy
Comanthoside B cytotoxicity assay on cancer cell lines
assessing the antioxidant capacity of Comanthoside B (e.g., DPPH, FRAP assay)
using Comanthoside B as a reference standard in phytochemical analysis
protocol for evaluating the antimicrobial spectrum of Comanthoside B
cell-based assays to determine the mechanism of action of Comanthoside B
preparation of Comanthoside B solutions for experimental use
application of Comanthoside B in cosmetic or dermatological formulations
flow cytometry analysis of cells treated with Comanthoside B
gene expression analysis in response to Comanthoside B treatment
Comanthoside B in drug discovery and lead optimization
Troubleshooting & Optimization improving the solubility of Comanthoside B for bioassays
overcoming low extraction yield of Comanthoside B from plant material
troubleshooting Comanthoside B instability in solution
optimizing HPLC separation of Comanthoside B from co-eluting compounds
minimizing batch-to-batch variability in Comanthoside B extraction
addressing challenges in the scale-up synthesis of Comanthoside B
strategies to reduce cytotoxicity of Comanthoside B in normal cells
refining experimental protocols for consistent results with Comanthoside B
dealing with poor bioavailability of flavonoid glycosides in in vivo studies
method validation for Comanthoside B quantification in complex matrices
preventing degradation of Comanthoside B during storage
optimizing parameters for ultrasound-assisted extraction of Comanthoside B
troubleshooting unexpected results in Comanthoside B experiments
improving the purity of isolated Comanthoside B
selecting appropriate control groups for Comanthoside B studies
Validation & Comparative comparing the anti-inflammatory effects of Comanthoside B and quercetin
validation of Comanthoside B's biological activity in different cell lines
comparative analysis of Comanthoside B with other known antiseptic agents
structure-activity relationship of Comanthoside B and related flavonoids
cross-validation of different analytical methods for Comanthoside B
comparing the efficacy of Comanthoside B with synthetic anti-inflammatory drugs
validation of the antioxidant potential of Comanthoside B against a known standard
comparative study of Comanthoside B's effects in primary cells versus cell lines
assessing the synergistic effects of Comanthoside B with other natural compounds
confirming the mechanism of action of Comanthoside B through knockout/knockdown studies
independent verification of published data on Comanthoside B
comparing the safety profile of Comanthoside B with other flavonoids
validation of Comanthoside B as a biomarker for Ruellia tuberosa extracts
comparative metabolomics of plant extracts with varying Comanthoside B content
evaluating the reproducibility of Comanthoside B's effects across different laboratories

Technical Support Center: Optimizing Isoquercetin Dosage for Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing isoquercetin dosage for animal studies.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting dose for this compound in rodent studies?

A1: A general starting dose for this compound in rodent studies can range from 10 to 50 mg/kg body weight when administered orally. For instance, in a murine model of asthma, oral administration of 15 mg/kg of this compound was effective in reducing eosinophil counts.[1][2][3] In another study on diabetic mice, doses of 50, 100, and 200 mg/kg were used, with 200 mg/kg showing the most significant effects on blood glucose levels.[4] For neuroprotective effects in rats, oral gavage of 5, 10, and 20 mg/kg has been utilized.[5] It is crucial to perform a dose-response study to determine the optimal dose for your specific animal model and disease state.

Q2: How does the bioavailability of this compound compare to quercetin?

A2: this compound generally exhibits higher bioavailability than quercetin.[6][7] Studies in rats have shown that oral administration of this compound leads to two- to five-fold higher levels of quercetin metabolites in tissues and two- to three-fold higher levels in plasma compared to quercetin aglycone.[8][9] This enhanced bioavailability is attributed to its different absorption mechanism in the small intestine.[10]

Q3: What is the recommended route of administration for this compound in animal studies?

A3: The most common route of administration for this compound in animal studies is oral gavage (PO).[1][2][3][4][5][8] Intraperitoneal (i.p.) injection is also used, particularly in studies where rapid systemic exposure is desired or to bypass first-pass metabolism.[2][11] For example, i.p. injection of 50 mg/kg this compound was shown to be protective in a mouse model of Ebola virus infection.[2][11] The choice of administration route should be guided by the experimental objectives and the pharmacokinetic profile of this compound.

Q4: Are there any known toxic effects of this compound at higher doses?

A4: this compound is generally considered safe, with a favorable safety profile.[2][11] The acceptable daily intake for isoquercitrin has been estimated to be 5.4 mg/kg/day.[6][7] Adverse effects at higher doses in rats have been reported to include benign chromaturia (discoloration of urine).[6][7] A 90-day toxicity study in rats using alpha-glycosyl isoquercitrin (a more soluble form) found no observable adverse effect levels (NOAEL) at dietary doses up to 3461 mg/kg/day for males and 3867 mg/kg/day for females.[12] However, it is always recommended to conduct preliminary toxicity studies for your specific experimental conditions.

Q5: How should this compound be prepared for administration to animals?

A5: The solubility of this compound can be a challenge. For oral administration, it can be suspended in a vehicle such as 0.5% methylcellulose in water.[13] For intravenous or intraperitoneal injections, it may be necessary to use a solvent system. A common solvent for this compound is a mixture of DMSO and saline.[14] It is soluble in DMSO and dimethylformamide at approximately 10 mg/ml.[14] When using organic solvents, it is crucial to ensure the final concentration of the solvent is low enough to not cause physiological effects.[14] For instance, a formulation for intravenous administration could be 10% DMSO, 40% PEG300, and 50% saline.[13]

Troubleshooting Guide

Q1: I am not observing the expected therapeutic effect with my current this compound dosage. What should I do?

A1: If you are not seeing the desired effect, consider the following troubleshooting steps:

  • Increase the Dose: The current dose may be too low for your specific animal model and disease. A dose-escalation study is recommended to find the optimal therapeutic window. Doses up to 200 mg/kg have been used in some studies.[4]

  • Check Bioavailability: this compound is extensively metabolized in the intestine and liver.[6][7] While it has better bioavailability than quercetin, its absorption can still be a limiting factor. Consider alternative administration routes like intraperitoneal injection to bypass the gastrointestinal tract.

  • Verify Compound Integrity: Ensure the this compound you are using is of high purity and has been stored correctly to prevent degradation.

  • Review Experimental Timeline: The timing and frequency of administration are critical. The therapeutic window might be narrow, and the dosing schedule may need optimization.

Q2: My animals are exhibiting unexpected side effects. How can I mitigate this?

A2: Unexpected side effects could be due to several factors:

  • Dose Reduction: The administered dose might be too high. Try reducing the dose to a lower, previously reported effective concentration.

  • Vehicle Toxicity: The vehicle used to dissolve or suspend the this compound could be causing the adverse effects. Run a control group with only the vehicle to assess its toxicity.

  • Route of Administration: The route of administration might be contributing to the side effects. For example, intraperitoneal injections can sometimes cause localized inflammation. Consider switching to oral gavage if appropriate for your study.

  • Monitor for Known Side Effects: At high doses, this compound can cause chromaturia (urine discoloration).[6][7] This is generally considered a benign side effect.

Q3: I am having difficulty dissolving this compound for my experiments. What are some alternative formulation strategies?

A3: this compound's poor water solubility is a known challenge.[15] Here are some strategies to improve its solubility:

  • Co-solvents: Use of co-solvents like DMSO, PEG300, or ethanol can significantly improve solubility.[13][14] However, be mindful of the potential toxicity of these solvents.

  • Enzymatically Modified Isoquercitrin (EMIQ): EMIQ, an alpha-glucosylated form of isoquercitrin, has enhanced water solubility and bioavailability.[6][15]

  • Cyclodextrin Complexation: Encapsulating this compound within cyclodextrins can improve its aqueous solubility and stability.

  • pH Adjustment: The solubility of quercetin, the aglycone of this compound, increases with pH.[16] Adjusting the pH of the vehicle may improve solubility, but ensure the final pH is physiologically compatible.

Data Presentation

Table 1: Summary of this compound Dosages in Animal Studies

Animal ModelDisease/Condition StudiedRoute of AdministrationEffective Dose RangeReference
Mice (BALB/c)Allergic AsthmaOral (gavage)15 mg/kg/day[1][2][3]
Mice (KK-Ay)Type 2 DiabetesOral50, 100, 200 mg/kg/day[4]
Rats (Wistar)Ischemic StrokeOral (gavage)5, 10, 20 mg/kg/day[5]
Rats (Sprague-Dawley)PharmacokineticsOral (gavage)50 mg/kg[17][18][19][20]
MiceEbola Virus InfectionIntraperitoneal (i.p.)50 mg/kg every other day[11]
Rats (Sprague-Dawley)Diabetes MellitusOral20, 40, 80 mg/kg b.w.[21]

Table 2: Pharmacokinetic Parameters of this compound in Rats

ParameterValueAnimal ModelAdministrationReference
Tmax (Time to maximum concentration) 27.0 ± 6.7 minSprague-Dawley Rats50 mg/kg oral gavage[20]
Cmax (Maximum plasma concentration) 0.35 ± 0.11 µg/mLSprague-Dawley Rats50 mg/kg oral gavage[20]
AUC0–t (Area under the curve) 17.2 ± 7.3 mg/L*minSprague-Dawley Rats50 mg/kg oral gavage[20]

Experimental Protocols

Protocol 1: Evaluation of Anti-Inflammatory Effects of this compound in a Murine Model of Allergic Asthma

  • Animal Model: BALB/c mice.

  • Induction of Asthma: Mice are immunized with an intraperitoneal injection of ovalbumin emulsified in aluminum hydroxide. Subsequently, they are challenged with intranasal administration of ovalbumin to induce an allergic inflammatory response.

  • This compound Preparation: this compound is suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).

  • Dosing Regimen: Mice receive daily oral gavage of this compound at a dose of 15 mg/kg for a specified period (e.g., 5 days) prior to and during the ovalbumin challenge.[1][3]

  • Endpoint Analysis: 24 hours after the final ovalbumin challenge, bronchoalveolar lavage fluid (BALF), blood, and lung tissue are collected. Eosinophil counts in BALF, blood, and lung parenchyma are determined. Cytokine levels (e.g., IL-4, IL-5, IFN-γ) in BALF and lung homogenates are measured by ELISA.

Protocol 2: Assessment of Antidiabetic Activity of this compound in KK-Ay Mice

  • Animal Model: Male diabetic KK-Ay mice.

  • This compound Preparation: this compound is mixed with the standard diet at different concentrations to achieve daily doses of 50, 100, and 200 mg/kg body weight.[4]

  • Dosing Regimen: The mice are fed the this compound-supplemented diet for a period of 35 days.[4] A control group receives the standard diet without this compound.

  • Endpoint Analysis: Fasting blood glucose levels are monitored weekly. At the end of the study, plasma levels of insulin, C-peptide, triglycerides, and total cholesterol are measured. An oral glucose tolerance test (OGTT) is performed to assess glucose metabolism. Pancreatic tissue can be collected for histological analysis of islet cells.

Mandatory Visualization

experimental_workflow cluster_induction Asthma Induction cluster_treatment Treatment cluster_analysis Endpoint Analysis Immunization Immunization (Ovalbumin + Alum) Challenge Intranasal Challenge (Ovalbumin) Immunization->Challenge 14 days Treatment Oral Gavage (this compound or Vehicle) Challenge->Treatment Daily for 5 days Collection Sample Collection (BALF, Blood, Lung) Treatment->Collection 24h post-final challenge Analysis Eosinophil Count & Cytokine Analysis Collection->Analysis signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 IKB I-κB TLR4->IKB Leads to Phosphorylation & Degradation IKB_NFKB I-κB/NF-κB Complex IKB->IKB_NFKB NFKB NF-κB NFKB->IKB_NFKB NFKB_nuc NF-κB IKB_NFKB->NFKB_nuc NF-κB Translocation Inflammatory_Genes Inflammatory Gene Transcription (TNF-α, IL-1β, IL-6) NFKB_nuc->Inflammatory_Genes This compound This compound This compound->IKB Inhibits Phosphorylation Ischemia Ischemia/Reperfusion Ischemia->TLR4 Activates

References

Troubleshooting Isoquercetin solubility issues in DMSO

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals encountering solubility issues with isoquercetin in Dimethyl Sulfoxide (DMSO).

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in DMSO?

A1: this compound is soluble in organic solvents like DMSO. The approximate solubility of this compound in DMSO is 10 mg/mL.

Q2: My this compound is not dissolving completely in DMSO. What are the common causes?

A2: Several factors can contribute to incomplete dissolution:

  • Moisture in DMSO: DMSO is hygroscopic and can absorb moisture from the air, which significantly reduces its solvating power for many compounds, including flavonoids.

  • Compound Purity and Form: The purity and physical form (e.g., crystalline vs. amorphous) of the this compound can affect its solubility.

  • Temperature: Dissolution may be slower at lower temperatures.

  • Insufficient Agitation: Inadequate mixing can lead to localized saturation and prevent the bulk of the powder from dissolving.

Q3: How can I improve the solubility of this compound in DMSO?

A3: To enhance solubility, consider the following troubleshooting steps:

  • Use fresh, anhydrous DMSO: Always use a new, sealed bottle of high-purity, anhydrous DMSO.

  • Gentle Warming: Warm the solution in a water bath at 37-50°C for a short period (10-15 minutes). Avoid excessive heat, which could degrade the compound.

  • Sonication: Use a water bath sonicator to provide mechanical agitation and break up any aggregates.

  • Vortexing: Ensure thorough mixing by vortexing the solution vigorously.

Q4: My this compound solution in DMSO is clear, but it precipitates when I dilute it in my aqueous experimental medium. Why does this happen and how can I prevent it?

A4: This is a common issue known as "precipitation upon dilution." this compound is poorly soluble in aqueous solutions. When the DMSO stock is diluted into an aqueous buffer or cell culture medium, the solvent environment changes drastically, causing the compound to crash out of solution.

To mitigate this:

  • Prepare a high-concentration stock in DMSO: This minimizes the volume of DMSO added to your aqueous solution.

  • Perform serial dilutions: Instead of a single large dilution, perform stepwise dilutions.

  • Add DMSO stock to the aqueous solution slowly while vortexing: This helps to disperse the compound more effectively.

  • Maintain a low final DMSO concentration: For most cell-based assays, the final DMSO concentration should be kept below 0.5%, and ideally at or below 0.1%, to avoid solvent-induced toxicity. Always include a vehicle control with the same final DMSO concentration in your experiments.

Q5: What is the recommended storage condition for an this compound stock solution in DMSO?

A5: For long-term storage, it is recommended to store the this compound stock solution in DMSO at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. If stored at -20°C, it is advisable to use the solution within one month. For storage at -80°C, the solution may be stable for up to six months.

Quantitative Solubility Data

The following table summarizes the reported solubility of this compound and related flavonoids in DMSO.

CompoundSolventReported Solubility (mg/mL)Molar Concentration (mM)
This compoundDMSO~10~21.5
IsoquercitrosideDMSO~30~64.6
QuercetinDMSO~30~99.2

Note: Solubility can vary depending on the specific batch of the compound, purity of the solvent, and experimental conditions.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder (MW: 464.38 g/mol )

  • Anhydrous, high-purity DMSO

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Water bath sonicator (optional)

  • Water bath set to 37°C (optional)

Procedure:

  • Equilibration: Allow the this compound powder and DMSO to come to room temperature before use.

  • Weighing: In a sterile vial, weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.64 mg of this compound.

  • Dissolution: Add the calculated volume of anhydrous DMSO to the vial.

  • Agitation: Vortex the solution vigorously for 2-5 minutes.

  • Optional Sonication: If the compound has not fully dissolved, place the vial in a water bath sonicator for 15-30 minutes.

  • Optional Warming: If necessary, gently warm the solution in a 37°C water bath for 10-15 minutes, followed by vortexing or sonication.

  • Visual Inspection: Visually inspect the solution to ensure it is clear and free of any particulates before use.

  • Storage: Aliquot the stock solution into smaller volumes and store at -20°C or -80°C.

Mandatory Visualizations

Troubleshooting Workflow for this compound Solubility in DMSO

G Troubleshooting Workflow for this compound Solubility Issues in DMSO cluster_start cluster_observe cluster_yes cluster_no cluster_troubleshoot Troubleshooting Steps cluster_re_observe cluster_final_yes cluster_final_no start Start: Prepare this compound Solution in DMSO observe Observe Solution: Is it clear and fully dissolved? start->observe yes Yes: Solution is ready for use or storage at -20°C/-80°C observe->yes Yes no No: Precipitate or cloudiness is observed observe->no No troubleshoot1 1. Use Fresh Anhydrous DMSO no->troubleshoot1 troubleshoot2 2. Vortex Vigorously (2-5 min) troubleshoot1->troubleshoot2 troubleshoot3 3. Gentle Warming (37-50°C, 10-15 min) troubleshoot2->troubleshoot3 troubleshoot4 4. Sonicate (15-30 min) troubleshoot3->troubleshoot4 re_observe Re-observe Solution: Is it clear now? troubleshoot4->re_observe final_yes Yes: Solution is ready re_observe->final_yes Yes final_no No: Consult further technical support. Consider compound purity or lower concentration. re_observe->final_no No

Caption: A logical workflow for troubleshooting common solubility issues of this compound in DMSO.

This compound-Mediated Activation of the ERK1/2-Nrf2 Signaling Pathway

G This compound Activates the ERK1/2-Nrf2 Signaling Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_outcome This compound This compound erk ERK1/2 This compound->erk Activates p_erk p-ERK1/2 erk->p_erk Phosphorylation keap1_nrf2 Keap1-Nrf2 Complex p_erk->keap1_nrf2 Induces dissociation nrf2_free Nrf2 keap1_nrf2->nrf2_free nrf2_nucleus Nrf2 nrf2_free->nrf2_nucleus Translocation are ARE (Antioxidant Response Element) nrf2_nucleus->are Binds to antioxidant_genes Antioxidant Gene Expression (e.g., HO-1, NQO1) are->antioxidant_genes Promotes transcription neuroprotection Neuroprotection & Reduced Oxidative Stress antioxidant_genes->neuroprotection

Caption: this compound activates the ERK1/2 pathway, leading to Nrf2 translocation and antioxidant gene expression.

Enhancing the absorption of Isoquercetin with enzymatic modification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for the enzymatic modification of isoquercetin to improve its absorption and bioavailability.

Frequently Asked Questions (FAQs)

Q1: What is Enzymatically Modified Isoquercitrin (EMIQ) and why is it developed?

A1: Enzymatically Modified Isoquercitrin (EMIQ) is a derivative of isoquercitrin, which itself is a glycoside of quercetin.[1] EMIQ consists of isoquercitrin with one to ten additional α-glucosyl moieties attached.[1][2] It was developed to overcome the primary limitations of quercetin and its natural glycosides: poor water solubility and low bioavailability, which restrict their use as dietary supplements or therapeutic agents.[3][4] The enzymatic modification significantly enhances water solubility and absorption.[2]

Q2: What are the main advantages of EMIQ compared to quercetin or standard isoquercitrin?

A2: The primary advantages of EMIQ lie in its superior physicochemical properties and bioavailability.

  • Enhanced Solubility: EMIQ's water solubility (130 g/L) is approximately 81,500 times higher than quercetin (0.0016 g/L) and 8,400 times higher than rutin (0.0155 g/L).[2]

  • Increased Bioavailability: In animal studies, the bioavailability of EMIQ was found to be 35%, significantly higher than that of quercetin (2.0%) and isoquercitrin (12%).[3] It is estimated to be 17 times more bioavailable than quercetin and 44 times more than rutin.[2]

  • Greater Stability: EMIQ demonstrates high resistance to oxidative degradation and greater thermal stability compared to quercetin.[2]

Q3: What types of enzymes are used for producing EMIQ?

A3: The production of EMIQ typically involves a two-step enzymatic process starting from rutin (quercetin-3-O-rutinoside). First, rutin is converted to isoquercitrin (quercetin-3-O-glucoside). Then, isoquercitrin is further modified. Enzymes used include:

  • Bacterial Enzymes: Specific enzymes from bacteria are used to transform rutin into isoquercitrin and subsequently into EMIQ.[1][2]

  • Glycosyltransferases (GTs): These enzymes, particularly from the GT1 family, catalyze the transfer of sugar moieties from an activated donor (like UDP-glucose) to the this compound molecule.[5][6]

  • Glycoside Hydrolases (GHs): Enzymes from GH families 13 and 70 can also be used for the transfer of glucose, often with the benefit of cheaper donors and higher yields compared to GTs.[7]

Q4: How is the final product (EMIQ) absorbed and metabolized in the body?

A4: After oral ingestion, the α-oligoglucosyl chains of EMIQ are shortened by salivary and pancreatic amylases.[1] In the small intestine, enzymes in the intestinal brush border, such as lactase-phlorizin hydrolase or mucosal maltase-glucoamylase, hydrolyze the remaining glycosides to release free quercetin.[1][3] Quercetin is then absorbed into the intestinal cells (enterocytes), metabolized in the enterocytes and the liver (primarily through glucuronidation, sulfation, and methylation), and released into the bloodstream as various metabolites.[1][8]

Troubleshooting Guides

Q1: My enzymatic reaction shows a very low yield of the desired glycosylated product. What are the possible causes and solutions?

A1: Low yield is a common problem in enzymatic glycosylation.[9] Consider the following factors:

Possible Cause Solution
Incomplete Reaction Monitor reaction progress using TLC or HPLC. If starting material persists, try extending the reaction time or increasing the enzyme concentration.[9]
Enzyme Inactivity Ensure the enzyme has been stored correctly to prevent denaturation. Run a small-scale control reaction with a known standard substrate to verify its activity.[9]
Suboptimal Reaction Conditions Optimize pH, temperature, and buffer composition. The optimal conditions can vary significantly between different enzymes. For instance, some lipases used for acylation work best around 45-50°C.[9]
Poor Substrate Solubility Quercetin and rutin have low water solubility.[10] While the goal is to increase solubility, the initial reaction may be limited. Consider using a co-solvent like DMSO or ethanol, but be aware that organic solvents can inhibit or denature some enzymes.[10] Test enzyme tolerance to solvents beforehand.
Product Inhibition The synthesized product may inhibit the enzyme's activity. If possible, consider an in-situ product removal strategy, though this can be complex.

Q2: I am seeing multiple product spots on my TLC plate after the reaction. How can I improve the regioselectivity?

A2: The presence of multiple spots suggests that glycosylation is occurring at more than one of the hydroxyl groups on the quercetin molecule, leading to a mixture of isomers.[9]

  • Use a Regiospecific Enzyme: The best solution is to use an enzyme known for its high regioselectivity. Glycosyltransferases (GTs) often exhibit high specificity for a particular hydroxyl group.[7][9] For example, many microbial biotransformations preferentially glycosylate the 3-O or 7-O positions.[6]

  • Chemical Protection (for chemical-enzymatic synthesis): If using a less specific enzyme or a chemical glycosylation step, you may need to protect the other hydroxyl groups (e.g., at the 7, 3', and 4' positions) with protecting groups like benzyl or silyl groups before the enzymatic reaction. This is followed by a deprotection step.[9]

  • Purification: If achieving perfect regioselectivity is not possible, you will need to rely on robust purification methods like column chromatography on silica gel or preparative HPLC to isolate the desired isomer.[9]

Q3: The substrate (rutin or this compound) is precipitating out of the reaction mixture. What can I do?

A3: Substrate precipitation is expected due to the low aqueous solubility of flavonoids.[10]

  • Solid-State Biocatalysis: One innovative approach is to run the reaction as a "solid-state" conversion where both the substrate and product are largely undissolved. This has been shown to be effective for converting rutin (up to 300 g/L) to quercetin using a robust rutinosidase, resulting in a high space-time yield.[10] The product can then be easily collected by filtration.

  • Co-Solvents: As mentioned in Q1, carefully selected co-solvents (DMSO, ethanol) can be used to increase the substrate's solubility. However, their concentration must be optimized to avoid inactivating the enzyme.[10]

  • pH Adjustment: The solubility of rutin is higher at a more alkaline pH (e.g., 15 g/L at pH 8 vs. 5 g/L at pH 5).[10] Adjusting the reaction pH may help, but you must ensure the enzyme remains active and stable at that pH.

Quantitative Data Summary

Table 1: Comparison of Water Solubility at 25°C
CompoundWater Solubility (g/L)Fold Increase vs. Quercetin
Quercetin (QU)0.00161x
Rutin (RT)0.0155~10x
EMIQ 130 ~81,500x
Data sourced from Owczarek-Januszkiewicz et al. (2022)[2]
Table 2: Comparison of Bioavailability in Rats
Compound AdministeredBioavailability (F value, %)
Quercetin (Suspension)2.0%
Isoquercitrin (IQC) (Suspension)12%
EMIQ (Dissolved in water)35%
Data sourced from Murota et al. (2010)[3]
Table 3: Pharmacokinetic Parameters of Quercetin and its Glycosides in Rats (Oral Administration, 50 mg/kg)
CompoundCmax (µg/mL)Tmax (min)AUC₀₋t (mg/L*min)
Quercetin (Qr)7.47 ± 2.6354.0 ± 25.12,590.5 ± 987.9
Isoquercitrin (IQ)0.35 ± 0.1127.0 ± 6.717.2 ± 7.3
Quercetin-3-O-β-D-glucuronide (QG)2.04 ± 0.85222.0 ± 119.2962.7 ± 602.3
Data sourced from Chen et al. (2019)[11]

Experimental Protocols

Disclaimer: The following are generalized protocols synthesized from publicly available literature. Researchers should optimize reaction conditions based on their specific enzyme, substrate purity, and analytical capabilities.

Protocol 1: General Method for Enzymatic Synthesis of EMIQ

This protocol describes a two-step process to produce EMIQ from rutin.

Step 1: Enzymatic Hydrolysis of Rutin to Isoquercitrin (IQ)

  • Substrate Preparation: Prepare a suspension of rutin in a suitable buffer (e.g., 50 mM sodium acetate, pH 4.0-5.0). The concentration can be high, as this can be performed as a solid-state reaction.[10]

  • Enzyme Addition: Add a rutinosidase or an enzyme with α-L-rhamnosidase activity (e.g., from Aspergillus niger or hesperidinase) to the rutin suspension.[8][10]

  • Incubation: Incubate the mixture at the enzyme's optimal temperature (e.g., 40-60°C) with constant stirring for several hours (e.g., 2-24 hours).

  • Reaction Monitoring: Periodically take samples and analyze them by TLC or HPLC to monitor the conversion of rutin to isoquercitrin.

  • Product Isolation: Once the reaction is complete, the isoquercitrin product (which is also poorly soluble) can be isolated by filtration, washed with deionized water, and dried.

Step 2: Enzymatic Glucosylation of Isoquercitrin to EMIQ

  • Reaction Setup: Prepare a solution containing isoquercitrin, a glucosyl donor (e.g., sucrose or maltodextrin for glycoside hydrolases; UDP-glucose for glycosyltransferases), and a suitable buffer (e.g., 50 mM phosphate buffer, pH 6.0-7.0).[7]

  • Enzyme Addition: Add the glycosylation enzyme, such as a cyclodextrin glucanotransferase (CGTase) or a specific glycosyltransferase.

  • Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37-50°C) with stirring for 12-48 hours.

  • Reaction Termination: Terminate the reaction by heating the mixture (e.g., to 95°C for 10 minutes) to denature the enzyme.

  • Purification: Centrifuge the mixture to remove any precipitated material. The supernatant, containing the water-soluble EMIQ, can be purified further using techniques like column chromatography or membrane filtration to remove unreacted substrates and salts.

  • Final Product: The purified EMIQ solution can be lyophilized to obtain a dry powder.

Protocol 2: HPLC Analysis of Reaction Products
  • Sample Preparation: Dilute the reaction samples in a suitable solvent (e.g., methanol or the mobile phase). Filter the samples through a 0.45 µm syringe filter before injection.

  • HPLC System: Use a reverse-phase C18 column.

  • Mobile Phase: A common mobile phase is a gradient of Solvent A (e.g., water with 0.1% formic or acetic acid) and Solvent B (e.g., acetonitrile or methanol with 0.1% formic or acetic acid).

  • Gradient Example:

    • 0-5 min: 10% B

    • 5-25 min: Gradient from 10% to 60% B

    • 25-30 min: Hold at 60% B

    • 30-35 min: Return to 10% B and equilibrate

  • Detection: Monitor the eluent using a UV-Vis detector at a wavelength suitable for flavonoids (e.g., 280 nm or 350 nm).

  • Quantification: Identify and quantify the peaks corresponding to rutin, isoquercitrin, quercetin, and the EMIQ product mixture by comparing their retention times and peak areas with those of known standards.

Visualizations: Workflows and Pathways

experimental_workflow Experimental Workflow for EMIQ Production cluster_step1 Step 1: Hydrolysis cluster_step2 Step 2: Glucosylation cluster_downstream Downstream Processing Rutin Rutin (Substrate) Enz1 Enzyme 1 (e.g., Rutinosidase) Rutin->Enz1 IQ Isoquercitrin (IQ) (Intermediate) Enz1->IQ Hydrolysis of rhamnose Enz2 Enzyme 2 (e.g., CGTase) IQ->Enz2 Donor Glucosyl Donor (e.g., Sucrose) Donor->Enz2 EMIQ EMIQ Product (α-Oligoglucosyl IQ) Enz2->EMIQ α-Glucosyl transfer Purify Purification (Filtration, Chromatography) EMIQ->Purify Analyze Analysis (HPLC, MS) Purify->Analyze

Caption: A generalized two-step enzymatic workflow for producing EMIQ from rutin.

metabolic_pathway Metabolic Pathway of EMIQ Absorption EMIQ Oral Ingestion of EMIQ Stomach Stomach & Upper GI Tract EMIQ->Stomach Amylase Salivary & Pancreatic Amylases Stomach->Amylase Shortening of glucosyl chains ShortEMIQ Short-chain Oligoglucosides Amylase->ShortEMIQ SmallIntestine Small Intestine (Brush Border) ShortEMIQ->SmallIntestine Hydrolase Brush Border Hydrolases (e.g., LPH, MGAM) SmallIntestine->Hydrolase Hydrolysis to aglycone Quercetin Quercetin (Aglycone) Released at Mucosa Hydrolase->Quercetin Enterocyte Enterocyte (Absorption) Quercetin->Enterocyte Metabolism Phase II Metabolism (Glucuronidation, etc.) Enterocyte->Metabolism Liver Liver (Further Metabolism) Metabolism->Liver Portal Vein Plasma Plasma Metabolites (Conjugated forms) Liver->Plasma Systemic Circulation signaling_pathway Key Antioxidant Signaling by Quercetin Metabolites cluster_cell Hepatocyte / Other Cell cluster_nucleus Nucleus Quercetin Quercetin (from EMIQ hydrolysis) ROS Oxidative Stress (ROS) Quercetin->ROS scavenges Keap1Nrf2 Keap1-Nrf2 Complex Quercetin->Keap1Nrf2 disrupts interaction ROS->Keap1Nrf2 induces dissociation Nrf2 Nrf2 (Active) Keap1Nrf2->Nrf2 ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocation & Binding HO1 Upregulation of Antioxidant Genes (e.g., HO-1, NQO1) ARE->HO1 Response Cellular Protection HO1->Response

References

Potential off-target effects of Isoquercetin in cell culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the potential off-target effects of isoquercetin in cell culture experiments. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in cell culture experiments?

This compound (quercetin-3-glucoside) is a flavonoid, a class of polyphenolic compounds widely found in plants.[1][2] It is the 3-O-glucoside of quercetin. In cell culture, this compound is often used to investigate its various biological activities, including antioxidant, anti-inflammatory, and anti-proliferative effects.[1][2] Due to its superior bioavailability compared to its aglycone form, quercetin, it is often considered a more effective prodrug for delivering quercetin to cells.[1]

Q2: What are the known "on-target" effects of this compound?

The intended or "on-target" effects of this compound are context-dependent and depend on the research area. Generally, researchers use this compound to study its ability to:

  • Induce apoptosis and cell cycle arrest in cancer cells.

  • Modulate signaling pathways involved in inflammation and oxidative stress, such as the Nrf2 pathway.

  • Inhibit enzymes like protein disulfide isomerase (PDI), which is involved in thrombus formation.[3]

Q3: What are potential "off-target" effects of this compound?

Off-target effects are unintended interactions of a compound with cellular components other than the primary target. For this compound, these can include the modulation of various signaling pathways that may not be the primary focus of the investigation. Due to the promiscuous nature of its aglycone, quercetin, which is known to inhibit a wide range of kinases, this compound may also have a broad off-target profile.[4] Potential off-target effects include the modulation of:

  • MAPK signaling pathway: this compound has been shown to influence the phosphorylation of ERK, JNK, and p38 MAP kinases.

  • Wnt/β-catenin signaling pathway: It has been reported to inhibit this pathway.

  • Protein Kinase C (PKC) signaling.

Q4: How stable is this compound in cell culture medium?

Flavonoids, including quercetin and its glycosides, can be unstable in aqueous solutions, particularly at alkaline pH. It is recommended to prepare fresh solutions for each experiment and to be mindful of the pH of the culture medium. The final DMSO concentration should be kept low (ideally below 0.1%) to avoid solvent-induced artifacts.

Q5: Is this compound cytotoxic to all cell lines?

The cytotoxicity of this compound is cell-line dependent and dose-dependent. While it exhibits anti-proliferative and pro-apoptotic effects in various cancer cell lines, it has been shown to be non-toxic to certain cell lines, such as PC12 cells, at concentrations up to 100 µM.[5][6] It is crucial to determine the cytotoxic concentration range for your specific cell line using a cell viability assay.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Inconsistent or unexpected changes in cell signaling pathways. Off-target kinase inhibition: this compound, likely through its metabolite quercetin, can inhibit a broad range of kinases, leading to unexpected alterations in signaling cascades.[4]1. Validate key signaling events: Use specific inhibitors for the suspected off-target kinase to see if it phenocopies the effect of this compound. 2. Perform a targeted kinase activity assay: If a specific pathway is unexpectedly affected, assay the activity of key kinases in that pathway in the presence of this compound. 3. Consult literature on quercetin's kinase targets: Review known kinase targets of quercetin to identify potential off-targets relevant to your experimental system.[4][7]
Cell viability assays (e.g., MTT) show unexpected results or high background. Direct reduction of MTT by this compound: Flavonoids can directly reduce the MTT reagent to formazan, leading to an overestimation of cell viability.1. Include a "no-cell" control: Always run a control with your highest concentration of this compound in media without cells to check for direct MTT reduction. 2. Use an alternative viability assay: Consider using assays that are not based on cellular reductase activity, such as the sulforhodamine B (SRB) assay or a real-time cell analysis system.
Difficulty dissolving this compound or precipitation in culture medium. Poor aqueous solubility: this compound has limited solubility in aqueous solutions.1. Prepare a high-concentration stock in DMSO: Dissolve this compound in 100% DMSO to create a concentrated stock solution. 2. Perform serial dilutions: Dilute the stock solution in serum-free media immediately before adding it to the cell cultures. 3. Ensure final DMSO concentration is low: Keep the final concentration of DMSO in the culture well below 0.1% to minimize solvent toxicity and precipitation.
Variability in the magnitude of the observed effect between experiments. Instability of this compound in solution: this compound can degrade over time in aqueous solutions.1. Prepare fresh solutions for each experiment: Avoid using old or stored diluted solutions of this compound. 2. Control for pH: Ensure the pH of your culture medium is stable and within the optimal range for your cells, as alkaline conditions can accelerate flavonoid degradation.

Quantitative Data

Table 1: Reported IC50 Values for this compound and Quercetin in Various Cell Lines
CompoundCell LineAssayIC50 (µM)Reference
QuercetinHL-60 (leukemia)Growth inhibition~7.7[8]
QuercetinVarious cancer cell lines (average)Growth inhibition>20[4]
QuercetinBladder cancer cell lines (MB49, UMUC3, T24)Cytotoxicity44.69 - 100.46[9]
This compoundHT22 (mouse hippocampal)Glutamate-induced oxidative cell death56.1 ± 2.8

Note: IC50 values can vary significantly depending on the cell line, assay conditions, and incubation time.

Table 2: Reported Inhibitory Activity of Quercetin Against a Panel of Kinases
Kinase Target% Inhibition at 2 µM Quercetin
ABL1>80%
Aurora-A>80%
Aurora-B>80%
Aurora-C>80%
CLK1>80%
FLT3>80%
JAK3>80%
MET>80%
NEK4>80%
NEK9>80%
PAK3>80%
PIM1>80%
RET>80%
FGF-R2>80%
PDGF-Rα>80%
PDGF-Rß>80%
PI3KγIC50 = 3.8 µM
CK2IC50 = 0.2 - 1.8 µM

Data is for quercetin, the aglycone of this compound. Similar off-target effects should be considered for this compound.[4][7]

Experimental Protocols

MTT Cell Viability Assay

This protocol is for determining the effect of this compound on cell viability.

Materials:

  • Cells of interest

  • 96-well cell culture plates

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium from the DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.

  • Remove the medium from the cells and replace it with the medium containing various concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO).

  • Crucially, include a "no-cell" control with the highest concentration of this compound to test for direct MTT reduction.

  • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.

  • Carefully remove the medium and add 100-200 µL of solubilization solution to each well.

  • Mix thoroughly on an orbital shaker to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control after subtracting the background absorbance from the "no-cell" control.

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This protocol is for quantifying apoptosis induced by this compound using flow cytometry.

Materials:

  • Cells of interest

  • 6-well cell culture plates

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • Annexin V-FITC (or other fluorochrome)

  • Propidium Iodide (PI)

  • 1X Binding Buffer (typically provided with Annexin V kits)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat cells with the desired concentrations of this compound for the specified time. Include a vehicle control.

  • Harvest the cells, including any floating cells in the supernatant, by trypsinization and gentle centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X binding buffer to each tube.

  • Analyze the samples by flow cytometry within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Visualizations

cluster_0 Troubleshooting Workflow for Unexpected Signaling Start Start Unexpected_Signaling Unexpected change in a signaling pathway observed Start->Unexpected_Signaling Hypothesis Hypothesize off-target kinase inhibition by this compound/Quercetin Unexpected_Signaling->Hypothesis Validation Validate with specific kinase inhibitor Hypothesis->Validation Phenocopy Does the specific inhibitor phenocopy the effect? Validation->Phenocopy Confirm_Target Potential off-target confirmed. Re-evaluate experimental design. Phenocopy->Confirm_Target Yes Alternative_Hypothesis Explore alternative mechanisms (e.g., pathway crosstalk, other off-targets) Phenocopy->Alternative_Hypothesis No Assay_Kinase Perform targeted kinase activity assay Alternative_Hypothesis->Assay_Kinase Inhibition_Observed Is kinase activity inhibited by this compound? Assay_Kinase->Inhibition_Observed Inhibition_Observed->Confirm_Target Yes Inhibition_Observed->Alternative_Hypothesis No

Caption: Troubleshooting workflow for unexpected signaling changes.

cluster_1 MTT Assay Experimental Workflow Seed_Cells 1. Seed cells in 96-well plate Treat_Cells 2. Treat with this compound (include vehicle and no-cell controls) Seed_Cells->Treat_Cells Incubate 3. Incubate for desired duration Treat_Cells->Incubate Add_MTT 4. Add MTT reagent Incubate->Add_MTT Incubate_Formazan 5. Incubate for formazan formation Add_MTT->Incubate_Formazan Solubilize 6. Solubilize formazan crystals Incubate_Formazan->Solubilize Read_Absorbance 7. Read absorbance at 570 nm Solubilize->Read_Absorbance Analyze_Data 8. Analyze data (correct for background) Read_Absorbance->Analyze_Data

Caption: Experimental workflow for the MTT assay.

cluster_2 Potential Off-Target Signaling Pathways of this compound cluster_MAPK MAPK Pathway cluster_Wnt Wnt Pathway cluster_PKC PKC Pathway cluster_Kinases Other Kinases This compound This compound ERK ERK This compound->ERK modulates JNK JNK This compound->JNK modulates p38 p38 This compound->p38 modulates Beta_Catenin β-catenin This compound->Beta_Catenin inhibits PKC PKC This compound->PKC modulates PIM1 PIM1 This compound->PIM1 inhibits* Aurora_Kinases Aurora Kinases This compound->Aurora_Kinases inhibits* JAK3 JAK3 This compound->JAK3 inhibits* Note *Inhibition data primarily from quercetin studies.

Caption: Potential off-target signaling pathways of this compound.

References

Addressing conflicting results in Isoquercetin research

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Isoquercetin Research Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities and conflicting findings in this compound studies. Below are frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimentation.

Frequently Asked Questions & Troubleshooting Guides

Bioavailability & Pharmacokinetics
Q1: Why do studies report vastly different bioavailability advantages for this compound compared to quercetin aglycone? I'm seeing conflicting Cmax and AUC values.

Answer: This is a common point of confusion. While the consensus is that this compound has superior bioavailability to quercetin aglycone, the reported magnitude of this advantage varies significantly.[1][2][3] The discrepancy arises from several key experimental variables:

  • Formulation: The source and formulation of this compound are critical. Enzymatically Modified Isoquercitrin (EMIQ), a mixture of α-glucosylated derivatives, has substantially higher solubility and bioavailability than standard this compound.[4][5] Studies using different formulations will naturally yield different pharmacokinetic profiles.

  • Animal Species: Metabolic rates and intestinal environments differ across species (e.g., rats, pigs, humans), affecting how efficiently this compound is hydrolyzed and absorbed.[1]

  • Dosage and Administration: The dose administered and the vehicle used (e.g., suspension, solution) can impact absorption kinetics. High doses may saturate absorption transporters or metabolic enzymes, altering the pharmacokinetic curve.

  • Analytical Methods: How "bioavailability" is measured matters. Most studies measure quercetin metabolites in the plasma, not intact this compound, as it is rapidly converted to quercetin and its conjugates after absorption.[2][3][6] Differences in metabolite analysis can lead to varied results.

  • Gut Microbiota: The composition of gut microbiota can influence the hydrolysis of flavonoid glycosides, adding another layer of inter-individual or inter-group variability.[7][8]

Data Summary: Pharmacokinetic Parameters of this compound vs. Quercetin

The following table summarizes pharmacokinetic data from studies in rats, highlighting the variability in reported bioavailability. Note that "Total Quercetins" refers to the sum of quercetin and its metabolites in plasma.

Compound AdministeredSpeciesDoseCmax (Max Plasma Concentration)AUC (Area Under the Curve)Bioavailability Advantage (vs. Quercetin)Reference
Quercetin Aglycone Rat100 mg/kg~1.8 µM~7.9 µM·hBaselineMakino et al., 2009[1]
Isoquercitrin (IQ) Rat100 mg/kg~18.2 µM~48.1 µM·h~6-fold (AUC)Makino et al., 2009[1]
Quercetin Aglycone Rat12 mg/kg/d-Plasma: ~200 ng/gBaselinePaulke et al., 2012[3]
Isoquercitrin (IQ) Rat18 mg/kg/d-Plasma: ~400-600 ng/g~2 to 3-fold (Plasma Conc.)Paulke et al., 2012[3]
Quercetin Aglycone Rat50 µmol/kg~1.5 µM1.9 µM·hBaselineMurota et al., 2010
Isoquercitrin (IQ) Rat50 µmol/kg~3.3 µM4.8 µM·h~2.5-fold (AUC)Murota et al., 2010
EMIQ Rat2 mg/kg~1.4 µM8.8 µM·h~17-fold (vs. Quercetin)Akiyama et al., 2009[4]
Troubleshooting Workflow: Investigating Bioavailability

If your experimental results show inconsistent bioavailability, use the following workflow to troubleshoot potential issues.

G cluster_input Initial Observation cluster_check Troubleshooting Steps cluster_output Outcome A Conflicting Bioavailability Results Observed B Verify Compound Purity & Formulation (HPLC, NMR) A->B Step 1 C Standardize Dosing Protocol (Vehicle, Volume, Fasting State) B->C Step 2 D Validate Analytical Method (LC-MS/MS for Metabolites) C->D Step 3 E Assess Biological Variables (Species, Sex, Gut Microbiota) D->E Step 4 F Consistent & Reproducible Pharmacokinetic Data E->F Resolution

Caption: Troubleshooting workflow for inconsistent bioavailability results.

Experimental Protocol: Rodent Oral Gavage Pharmacokinetic Study

This protocol outlines a standard procedure to assess the oral bioavailability of this compound.

  • Animal Model: Male Sprague-Dawley rats (8-10 weeks old). Acclimatize for at least one week.

  • Housing: Maintain a 12-h light/dark cycle with ad libitum access to standard chow and water.

  • Fasting: Fast animals overnight (12-16 hours) before dosing, with free access to water.

  • Compound Preparation:

    • Prepare a suspension of this compound (or quercetin aglycone as a comparator) in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).

    • The typical dose for this compound is 50-100 mg/kg.

  • Administration: Administer the compound suspension via oral gavage. Record the exact time of administration.

  • Blood Sampling:

    • Collect blood samples (~200 µL) from the tail vein or via a cannula at predetermined time points: 0 (pre-dose), 15 min, 30 min, 1, 2, 4, 8, 12, and 24 hours post-dose.

    • Collect blood into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Preparation: Centrifuge blood samples immediately (e.g., 4000 rpm for 10 min at 4°C) to separate plasma. Store plasma at -80°C until analysis.

  • Sample Analysis:

    • Treat plasma samples with β-glucuronidase/sulfatase to hydrolyze conjugated metabolites back to the aglycone form.

    • Extract quercetin using a suitable organic solvent (e.g., ethyl acetate).

    • Quantify total quercetin concentration using a validated HPLC or LC-MS/MS method.

  • Data Analysis: Plot the plasma concentration versus time curve. Calculate key pharmacokinetic parameters such as Cmax, Tmax, and AUC using appropriate software.

Efficacy: In Vitro vs. In Vivo
Q2: My in vitro experiments show quercetin aglycone is more potent than this compound, but published in vivo studies claim the opposite. What explains this discrepancy?

Answer: This is a classic example of how bioavailability dictates biological activity. Your in vitro observation is often correct at a cellular level; the quercetin aglycone, being the active moiety, can be more potent in direct cell-based assays.[9] However, the in vivo context is entirely different.

  • In Vitro (Cell Culture): In a dish, both compounds are directly available to the cells. The aglycone can immediately interact with its cellular targets. This compound may need to be hydrolyzed by cellular enzymes to release quercetin, resulting in a delayed or less potent effect.

  • In Vivo (Animal Models): The primary barrier is absorption from the gut. Quercetin aglycone is poorly soluble and has low absorption.[10][11] this compound, being a glycoside, is more water-soluble and is actively transported and hydrolyzed in the small intestine, leading to significantly higher plasma and tissue concentrations of quercetin and its active metabolites.[1][2] Therefore, administering this compound results in a much higher systemic dose of the active compound reaching the target tissues, leading to greater efficacy in vivo.[12]

Essentially, this compound functions as a more bioavailable pro-drug for quercetin.

Data Summary: Comparing In Vitro and In Vivo Efficacy
Assay TypeCompoundModel SystemEndpointResultInterpretationReference
In Vitro QuercetinHT22 Mouse Hippocampal CellsROS Reduction~10-fold more efficient than IQAglycone is more potent at the cellular level.Park et al., 2021[9]
In Vitro This compoundA549 Lung Epithelial CellsAntiviral (Zika)EffectiveAglycone was ineffective in this specific cell line.Wong et al., 2017[9][12]
In Vivo QuercetinMice (Asthma Model)Eosinophil ReductionEffective at 10 mg/kg-Rogerio et al., 2007[12]
In Vivo This compoundMice (Asthma Model)Eosinophil ReductionEqually effective at 15 mg/kgSuperior absorption of IQ compensates for lower in vitro potency.Rogerio et al., 2007[12]
In Vivo This compoundMice (Colon Cancer)Tumor Growth InhibitionSignificant reduction in tumor sizeMore effective than bevacizumab in reducing blood vessels.de-Freitas et al., 2022[13][14]
Logical Diagram: The Pro-Drug Effect of this compound

This diagram illustrates why superior absorption makes this compound more effective in vivo.

G cluster_quercetin Quercetin Aglycone Pathway cluster_this compound This compound Pathway Q1 Oral Administration Q2 Poor Solubility & Low Intestinal Absorption Q1->Q2 Q3 Low Plasma & Tissue Concentration of Metabolites Q2->Q3 Q4 Limited In Vivo Efficacy Q3->Q4 IQ1 Oral Administration IQ2 Higher Solubility & Efficient Intestinal Hydrolysis/ Absorption IQ1->IQ2 IQ3 High Plasma & Tissue Concentration of Metabolites IQ2->IQ3 IQ4 Potent In Vivo Efficacy IQ3->IQ4 Info Conclusion: Superior bioavailability of this compound (IQ) leads to greater in vivo effects despite Quercetin Aglycone (Q) potentially having higher in vitro potency.

Caption: Bioavailability dictates in vivo efficacy of quercetin forms.

Mechanism of Action: Nrf2 vs. NF-κB Signaling
Q3: I'm seeing conflicting reports on this compound's mechanism. Some studies show it activates the antioxidant Nrf2 pathway, while others report it inhibits the pro-inflammatory NF-κB pathway. Which is correct?

Answer: Both are correct. This is not a contradiction but rather a reflection of the pleiotropic effects of this compound and the intricate crosstalk between these two major signaling pathways. The dominant effect observed often depends on the experimental context, including the cell type, the nature of the pathological stimulus, and the dose.

  • Nrf2 Activation: Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Under conditions of oxidative stress, this compound can promote the translocation of Nrf2 to the nucleus, leading to the transcription of antioxidant enzymes.[15][16] This is a key protective mechanism against ischemia-reperfusion injury and other oxidative insults.

  • NF-κB Inhibition: Nuclear factor kappa B (NF-κB) is a key regulator of inflammation. In response to inflammatory stimuli (like LPS or cytokines), NF-κB translocates to the nucleus and drives the expression of pro-inflammatory genes. This compound can inhibit this process, often by preventing the degradation of IκBα, the inhibitor of NF-κB.[15]

  • Crosstalk: The Nrf2 and NF-κB pathways are known to be mutually inhibitory.[17] By activating Nrf2 and boosting antioxidant defenses, this compound can reduce the reactive oxygen species (ROS) that would otherwise activate NF-κB.[15] Conversely, chronic NF-κB activation can suppress Nrf2 activity. Therefore, this compound's ability to activate Nrf2 contributes to its inhibition of NF-κB.

A study might emphasize Nrf2 if the model involves primarily oxidative stress (e.g., cerebral ischemia), whereas a study using an inflammatory model (e.g., LPS-induced sepsis) might focus on NF-κB inhibition.

Data Summary: this compound's Effects on Nrf2 and NF-κB
Study FocusModel SystemStimulusKey FindingPathway ConclusionReference
Neuroprotection Rat Hippocampal NeuronsOxygen-Glucose DeprivationThis compound induced Nrf2 nuclear translocation.Protective effect is mediated by Nrf2 activation.Li et al., 2017[16]
Neuroprotection Rat Cerebral I/R ModelIschemia/ReperfusionThis compound inhibited the NOX4/ROS/NF-κB pathway.Nrf2 activation leads to inhibition of NF-κB.Pang et al., 2018[15]
Anti-inflammation H9c2 CardiomyocytesAngiotensin IIThis compound suppressed phosphorylation of MAPK pathway components (ERK, JNK, P38).Superior cardioprotection via MAPK/NF-κB regulation.Zhang et al., 2023[18]
Redox Balance NB4 Leukemia CellsQuercetin (not IQ)Quercetin increased nuclear NF-κB p65 but reduced nuclear Nrf2.Context-dependent and compound-specific roles for Nrf2/NF-κB.Díez-Guerra et al., 2018[19]
Signaling Pathway Diagram: Nrf2 and NF-κB Crosstalk

This diagram illustrates how this compound modulates the interconnected Nrf2 and NF-κB signaling pathways.

G IQ This compound ROS Oxidative Stress (ROS) IQ->ROS Scavenges IKK IKK IQ->IKK Inhibits Nrf2_nuc Nrf2 (Nuclear) IQ->Nrf2_nuc Promotes Translocation ROS->IKK Keap1 Keap1 ROS->Keap1 inactivates Stimulus Inflammatory Stimulus (e.g., LPS) Stimulus->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases NFkB_nuc NF-κB (Nuclear) NFkB->NFkB_nuc translocates Inflammation Inflammatory Gene Expression (TNF-α, IL-6) NFkB_nuc->Inflammation activates NFkB_nuc->Nrf2_nuc Inhibits Nrf2 Nrf2 Keap1->Nrf2 sequesters Nrf2->Nrf2_nuc translocates Nrf2_nuc->NFkB_nuc Inhibits ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE activates

Caption: this compound's dual regulation of Nrf2 and NF-κB pathways.

Experimental Protocol: Western Blot for Nrf2 and NF-κB p65 Nuclear Translocation
  • Cell Culture and Treatment:

    • Culture your cells of interest (e.g., RAW 264.7 macrophages) to ~80% confluency.

    • Pre-treat cells with various concentrations of this compound for 1-2 hours.

    • Add your stimulus (e.g., 1 µg/mL LPS for NF-κB; 100 µM H₂O₂ for Nrf2) for the appropriate time (e.g., 30-60 min for NF-κB, 2-4 hours for Nrf2).

  • Nuclear and Cytoplasmic Fractionation:

    • Harvest cells and wash with ice-cold PBS.

    • Use a commercial nuclear/cytoplasmic extraction kit (e.g., NE-PER™ Kit) according to the manufacturer's instructions. This is critical for separating the protein fractions.

    • Store fractions at -80°C.

  • Protein Quantification: Determine the protein concentration of both nuclear and cytoplasmic fractions using a BCA or Bradford assay.

  • SDS-PAGE and Western Blot:

    • Load equal amounts of protein (e.g., 20-30 µg) from each fraction onto an SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with primary antibodies overnight at 4°C:

      • Anti-Nrf2 (for Nrf2 pathway)

      • Anti-NF-κB p65 (for NF-κB pathway)

      • Anti-Lamin B1 (nuclear loading control)

      • Anti-GAPDH or β-Actin (cytoplasmic loading control)

    • Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection and Analysis:

    • Detect bands using an enhanced chemiluminescence (ECL) substrate.

    • Quantify band intensity using densitometry software (e.g., ImageJ).

    • Normalize the Nrf2 and p65 band intensities in the nuclear fraction to the Lamin B1 control. A significant increase in this ratio in treated samples compared to the control indicates nuclear translocation.

References

Validation & Comparative

Comparative study of Isoquercetin and rutin antioxidant activity

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Antioxidant Activity of Isoquercetin and Rutin

For researchers and professionals in drug development, understanding the nuanced differences between flavonoid antioxidants is critical for targeted therapeutic applications. This guide provides an objective comparison of the antioxidant activities of this compound (quercetin-3-O-glucoside) and rutin (quercetin-3-O-rutinoside), two closely related quercetin glycosides. The primary structural difference lies in their sugar moieties: this compound has a glucose, while rutin has a rutinoside (rhamnose and glucose). This variation significantly impacts their bioavailability and antioxidant efficacy.

Executive Summary

Overall, while both compounds exhibit potent antioxidant effects, this compound frequently demonstrates superior activity in various assays, which may be attributed to its higher bioavailability. Rutin, however, shows notable potency in specific contexts, such as superoxide radical scavenging. The evidence suggests that their mechanisms of action involve both direct radical scavenging (via hydrogen or electron donation) and the modulation of cellular antioxidant pathways like the Nrf2/HO-1 system.

Quantitative Comparison of Antioxidant Activity

The antioxidant capacities of this compound and rutin have been evaluated using multiple in vitro assays. The following tables summarize the quantitative data from various studies. The half-maximal inhibitory concentration (IC50) is a measure of the concentration of a substance required to inhibit a specific biological or biochemical function by 50%; a lower IC50 value indicates higher potency.

Table 1: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Activity

CompoundIC50 (µM)Source
This compound12.68 ± 0.54[1]
RutinData Not Available
Quercitrin9.93 ± 0.38[1]

Note: Data for Quercitrin (quercetin-3-O-rhamnoside) is included for context, as it is structurally similar. In this specific study, quercitrin showed higher H-donating activity in the DPPH assay than this compound.[2]

Table 2: Superoxide Radical (•O₂⁻) Scavenging Activity

CompoundIC50 (µM)Source
This compound6.5 ± 2.0[3]
Rutin5.0 ± 1.3[3]
Ascorbic Acid12.6 ± 2.1[3]

Note: In this assay, rutin demonstrated the most potent superoxide scavenging activity, surpassing both this compound and the standard antioxidant, ascorbic acid.[3]

Table 3: Ferric Reducing Antioxidant Power (FRAP) Assay

CompoundActivity DescriptionSource
This compoundShowed higher activity than quercitrin in an ET-based ferric ion reducing assay.[2][4] Both compounds reduced Fe³⁺ to Fe²⁺ in a dose-dependent manner.[1][1][2][4]
RutinGenerally exhibits lower FRAP activity compared to quercetin.[5][5]

Table 4: Oxygen Radical Absorbance Capacity (ORAC)

CompoundActivity DescriptionSource
This compoundQuercetin (the aglycone) showed the highest peroxyl radical absorbing activity, followed by rutin and then this compound.[6]
RutinExhibited lower ORAC activity than quercetin but higher than this compound in one study.[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are standard protocols for the key antioxidant assays cited.

DPPH Radical Scavenging Assay

This assay measures the capacity of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow.

  • Reagent Preparation :

    • DPPH Stock Solution : Prepare a stock solution (e.g., 0.2 mM) of DPPH in a suitable solvent like methanol or ethanol.[3] This solution should be stored in a dark, cool place.

    • Sample Preparation : Dissolve the test compounds (this compound, rutin) and a positive control (e.g., ascorbic acid, Trolox) in the same solvent to create a series of dilutions.[3]

  • Assay Procedure :

    • Pipette a defined volume of each sample dilution into separate wells of a 96-well plate or into cuvettes.[3]

    • Add an equal volume of the DPPH working solution to each well to initiate the reaction. A blank containing only the solvent and DPPH is also prepared.[3]

    • Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).[3][6]

    • Measure the absorbance of the solution at 517 nm using a spectrophotometer or microplate reader.[3][6]

  • Calculation :

    • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100[6]

    • The IC50 value is determined by plotting the percentage of inhibition against the sample concentrations.

Ferric Reducing Antioxidant Power (FRAP) Assay

This method assesses the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The reduction is monitored by the formation of a colored ferrous-TPTZ (2,4,6-tripyridyl-s-triazine) complex.

  • Reagent Preparation :

    • Acetate Buffer : Prepare a 300 mM acetate buffer with a pH of 3.6.

    • TPTZ Solution : Prepare a 10 mM TPTZ solution in 40 mM HCl.

    • Ferric Chloride (FeCl₃) Solution : Prepare a 20 mM FeCl₃ solution in distilled water.

    • Working FRAP Reagent : Prepare the FRAP reagent fresh by mixing the acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm this reagent to 37°C before use.[1][7]

  • Assay Procedure :

    • Add a small volume (e.g., 20 µL) of the sample, standard (e.g., Trolox or FeSO₄), or blank to separate wells in a 96-well plate.[7]

    • Add a larger volume (e.g., 180 µL) of the pre-warmed working FRAP reagent to each well.[7]

    • Incubate the plate at 37°C for a defined time (e.g., 4-10 minutes).[1][7]

    • Measure the absorbance of the blue-colored complex at 593 nm.[7]

  • Calculation :

    • Create a standard curve using the absorbance values of the ferrous iron or Trolox standards.

    • The FRAP value of the sample is determined by comparing its absorbance to the standard curve and is expressed as µM Fe²⁺ equivalents.

Visualization of Methodologies and Pathways

Experimental Workflow

The following diagram illustrates a generalized workflow for in vitro antioxidant capacity assays like DPPH and FRAP.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagent Prepare Reagents (e.g., DPPH, FRAP) mix Mix Samples/Standards with Reagent prep_reagent->mix prep_samples Prepare Sample Dilutions (this compound, Rutin) prep_samples->mix prep_std Prepare Standard Dilutions (e.g., Trolox, Ascorbic Acid) prep_std->mix incubate Incubate (Dark, 37°C) mix->incubate measure Measure Absorbance (Spectrophotometer) incubate->measure calculate Calculate % Inhibition or FRAP Value measure->calculate ic50 Determine IC50 calculate->ic50

General workflow for in vitro antioxidant assays.
Signaling Pathway

Both this compound and its aglycone, quercetin, have been shown to exert protective effects against oxidative stress by activating the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway.[3][8] Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1. Upon exposure to oxidative stress or activators like this compound, Nrf2 is released, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), upregulating the expression of protective enzymes like Heme Oxygenase-1 (HO-1).

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IQ This compound / Rutin Keap1_Nrf2 Keap1-Nrf2 Complex IQ->Keap1_Nrf2 Induces Dissociation ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 Induces Dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds Genes Antioxidant Genes (e.g., HO-1) ARE->Genes Promotes Transcription

The Nrf2/ARE antioxidant signaling pathway.

Mechanisms of Action and Cellular Effects

The antioxidant activity of flavonoids is complex, involving multiple mechanisms:

  • Hydrogen Atom Transfer (HAT) : The DPPH assay primarily measures this ability. Studies suggest that structural features, such as the number and position of hydroxyl groups, influence HAT potential.[2]

  • Electron Transfer (ET) : The FRAP assay is based on this mechanism. This compound has been shown to have potent ET activity.[2][4]

  • Metal Chelation : By binding to transition metals like iron (Fe²⁺), flavonoids can prevent the generation of highly reactive hydroxyl radicals via the Fenton reaction. This compound has demonstrated a higher capacity for Fe²⁺-binding compared to similar glycosides.[2][4]

In cellular models, both this compound and rutin have shown significant protective effects against oxidative damage. They can reduce intracellular levels of reactive oxygen species (ROS), mitigate mitochondrial dysfunction, and increase the expression of endogenous antioxidant enzymes such as catalase and superoxide dismutase.[3][7][9][10] Isoquercitrin, in particular, has been noted for its potent stimulation of superoxide dismutase.[9]

Conclusion

Both this compound and rutin are effective antioxidants, but their efficacy varies depending on the specific type of oxidative stress and the assay used for evaluation.

  • This compound often shows superior activity in assays based on electron transfer and metal chelation (FRAP, Fe²⁺-binding) and demonstrates robust cytoprotective effects, likely enhanced by its greater bioavailability compared to rutin.

  • Rutin exhibits particularly strong activity in scavenging superoxide radicals, outperforming this compound in at least one key study.[3]

The choice between these two flavonoids for research or therapeutic development should be guided by the specific application. For targeting systemic oxidative stress where bioavailability is key, this compound may be the preferred candidate. For conditions specifically driven by superoxide radicals, rutin's potent scavenging ability warrants consideration. Both compounds effectively activate the Nrf2 pathway, highlighting their potential as indirect antioxidants that bolster the cell's own defense systems.

References

Isoquercetin's In Vivo Anti-Inflammatory Efficacy: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo anti-inflammatory effects of Isoquercetin against its aglycone, Quercetin. This analysis is supported by experimental data from key preclinical models, detailed experimental protocols, and visualizations of the underlying molecular mechanisms.

This compound, a flavonoid glycoside, has demonstrated potent anti-inflammatory properties in various in vivo models. While often compared to its well-studied aglycone, Quercetin, this compound's glycosidic moiety enhances its bioavailability, leading to comparable or even superior efficacy in physiological systems.[1][2][3] This guide delves into the comparative anti-inflammatory performance of this compound and Quercetin in two widely used animal models: carrageenan-induced inflammation in rats and ovalbumin-induced allergic asthma in mice.

Performance Comparison in Preclinical Models

The anti-inflammatory effects of this compound and Quercetin have been evaluated in rodent models of acute inflammation and allergic asthma. The following tables summarize the key quantitative findings from these studies.

Carrageenan-Induced Air Pouch Model in Rats

This model induces a localized inflammatory response, allowing for the quantification of inflammatory exudate and mediators. In a key study, this compound (referred to as isoquercitrin) and Quercetin were administered locally at a dose of 10 mg/kg one hour before the carrageenan challenge. The results at 48 hours post-challenge are summarized below.[4]

ParameterVehicle Control (Mean ± SD)Quercetin (10 mg/kg) (Mean ± SD)This compound (10 mg/kg) (Mean ± SD)Percentage Reduction by this compound
Exudate Volume (ml) 4.68 ± 0.853.30 ± 0.673.45 ± 0.7826.3%
Total Protein (mg) 19.2 ± 3.510.5 ± 2.1 11.2 ± 2.841.7%
Total Cell Count (x10⁷) 58.6 ± 12.326.0 ± 8.928.5 ± 9.851.4%
TNF-α (pg/ml) 856 ± 154169 ± 45 188 ± 5278.0%
RANTES (pg/ml) 408 ± 78259 ± 54265 ± 6135.0%
PGE₂ (pg/ml) 1055 ± 21052 ± 15 65 ± 1893.8%
MIP-2 (pg/ml) 113 ± 2598 ± 1875 ± 15*33.6%

*p < 0.05, **p < 0.01, ***p < 0.001 compared to vehicle control. Data sourced from Morikawa et al., 2003.[4]

The data indicates that both this compound and Quercetin significantly reduce the cardinal signs of inflammation, including exudate volume, protein leakage, and inflammatory cell infiltration.[4] Notably, both compounds markedly suppressed the levels of pro-inflammatory cytokines (TNF-α, RANTES, MIP-2) and the inflammatory mediator prostaglandin E₂ (PGE₂).[4] The study concluded that the anti-inflammatory effects of the flavonols were at a "similar level".[4]

Ovalbumin-Induced Allergic Asthma Model in Mice

This model mimics the allergic airway inflammation characteristic of asthma. In a study by Rogerio et al. (2007), mice were sensitized and challenged with ovalbumin to induce an asthma-like phenotype. The mice then received daily oral doses of this compound (15 mg/kg) or Quercetin (10 mg/kg).

The study reported that both this compound and Quercetin significantly reduced eosinophil counts in the bronchoalveolar lavage fluid (BALF), blood, and lung parenchyma.[1][5] However, a key distinction was observed in their effects on other inflammatory cells and mediators. This compound was found to also significantly decrease neutrophil counts in the blood and the levels of Interleukin-5 (IL-5) in lung homogenates, an effect not observed with Quercetin at the tested dose.[5] IL-5 is a critical cytokine for the maturation, recruitment, and survival of eosinophils.

Due to the unavailability of the specific raw data from the published study, a quantitative table with mean values and statistical significance is not provided here. However, the qualitative findings highlight a broader spectrum of anti-inflammatory activity for this compound in this model of allergic airway inflammation.

Mechanism of Action: Inhibition of the TLR4-NF-κB Signaling Pathway

The anti-inflammatory effects of this compound are, in part, mediated by its ability to modulate the Toll-like receptor 4 (TLR4) signaling pathway.[6] TLR4 is a key pattern recognition receptor that, upon activation by ligands such as lipopolysaccharide (LPS), initiates a signaling cascade that leads to the activation of the transcription factor NF-κB.[6] Activated NF-κB then translocates to the nucleus and promotes the transcription of a wide array of pro-inflammatory genes, including those for TNF-α, IL-6, and iNOS.

This compound has been shown to suppress the TLR4-NF-κB signaling pathway, thereby attenuating the inflammatory response.[6] The following diagram illustrates the key steps in this pathway and the inhibitory action of this compound.

TLR4_NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex IkB IκB IKK_complex->IkB Phosphorylates & Promotes Degradation NFkB_inactive NF-κB NFkB_active NF-κB NFkB_inactive->NFkB_active Activation DNA DNA NFkB_active->DNA Translocation This compound This compound This compound->TLR4 Inhibits This compound->NFkB_active Inhibits Translocation Pro_inflammatory_Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, iNOS) DNA->Pro_inflammatory_Genes Transcription

Figure 1: this compound's Inhibition of the TLR4-NF-κB Signaling Pathway. This diagram illustrates how this compound can interfere with the TLR4 signaling cascade at multiple points, including the inhibition of TLR4 activation and the nuclear translocation of NF-κB, ultimately leading to a reduction in the expression of pro-inflammatory genes.

Experimental Protocols

Detailed methodologies for the key in vivo experiments cited are provided below for reproducibility and further investigation.

Carrageenan-Induced Air Pouch Inflammation in Rats

This protocol is based on the methodology described by Morikawa et al. (2003).[4]

Carrageenan_Air_Pouch_Workflow Day0 Day 0: Pouch Induction Inject 20 ml of sterile air subcutaneously on the back of Wistar rats. Day2 Day 2: Pouch Maintenance Inject 10 ml of sterile air into the pouch. Day0->Day2 Day6 Day 6: Treatment & Induction - Administer this compound (10 mg/kg), Quercetin (10 mg/kg), or vehicle into the pouch. - 1 hour later, inject 2 ml of 2% carrageenan solution into the pouch. Day2->Day6 Day8 Day 8 (48h post-carrageenan): Sacrifice & Analysis - Collect exudate from the pouch. - Measure exudate volume, total protein, and total cell count. - Analyze inflammatory mediators (TNF-α, RANTES, PGE₂, MIP-2) in the exudate using ELISA. Day6->Day8

Figure 2: Workflow for the Carrageenan-Induced Air Pouch Model. This diagram outlines the key steps and timeline for inducing and assessing inflammation in the rat air pouch model.

Ovalbumin-Induced Allergic Asthma in Mice

This protocol is based on the methodology described by Rogerio et al. (2007).[5]

Ovalbumin_Asthma_Workflow Day0 Day 0 & 7: Sensitization - Sensitize BALB/c mice with an intraperitoneal injection of ovalbumin (OVA) emulsified in aluminum hydroxide. Day14_21 Days 14 & 21: Challenge - Challenge mice with intranasal administration of OVA solution. Day0->Day14_21 Day18_22 Days 18-22: Treatment - Administer daily oral gavage of this compound (15 mg/kg), Quercetin (10 mg/kg), or vehicle. Day0->Day18_22 Day22_24h 24h after last challenge: Sacrifice & Analysis - Collect bronchoalveolar lavage fluid (BALF), blood, and lung tissue. - Perform differential cell counts (eosinophils, neutrophils) in BALF, blood, and lung parenchyma digests. - Measure IL-5 levels in lung homogenates by ELISA. Day18_22->Day22_24h

Figure 3: Workflow for the Ovalbumin-Induced Allergic Asthma Model. This diagram details the timeline for sensitization, challenge, and treatment in the mouse model of allergic asthma.

Conclusion

The in vivo evidence strongly supports the anti-inflammatory effects of this compound. In the carrageenan-induced air pouch model, this compound demonstrates comparable efficacy to Quercetin in reducing acute inflammation.[4] In the ovalbumin-induced allergic asthma model, this compound exhibits a broader inhibitory profile, affecting neutrophils and IL-5 levels in addition to the eosinophil reduction seen with Quercetin.[5] This enhanced activity in the asthma model may be attributed to this compound's superior bioavailability.[1][2][3] The mechanism of action for this compound's anti-inflammatory effects involves the downregulation of the TLR4-NF-κB signaling pathway, a critical pathway in the inflammatory response.[6] These findings collectively position this compound as a promising candidate for further development as an anti-inflammatory therapeutic agent.

References

A Comparative Guide to the Synergistic Effects of Isoquercetin with Chemotherapy Drugs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of cancer therapy is continually evolving, with a significant focus on enhancing the efficacy of conventional chemotherapy while mitigating its toxic side effects. One promising strategy is the combination of standard chemotherapeutic agents with natural compounds that can sensitize cancer cells to treatment. Isoquercetin, a bioavailable flavonoid glycoside of quercetin, has emerged as a potent candidate in this domain.[1] This guide provides a comparative analysis of the synergistic effects observed when this compound and its aglycone, quercetin, are combined with common chemotherapy drugs, supported by experimental data, detailed protocols, and mechanistic pathway visualizations.

This compound/Quercetin + Cisplatin

Cisplatin is a cornerstone of treatment for numerous solid tumors, including oral, cervical, and bladder cancers; however, its efficacy is often limited by severe side effects and the development of chemoresistance.[2] Preclinical studies have demonstrated that quercetin can significantly enhance the therapeutic index of cisplatin.

Comparative In Vitro Efficacy

The combination of quercetin and cisplatin has been shown to synergistically inhibit cancer cell proliferation and enhance apoptosis across various cancer cell lines. This effect is often quantified using the Combination Index (CI), where a value less than 1 indicates synergy.

Cancer Cell LineChemotherapyKey FindingsCombination Index (CI)Reference
Oral Squamous Carcinoma (Tca-8113, SCC-15)CisplatinPre-treatment with quercetin dramatically increased cisplatin-induced apoptosis in a dose-dependent manner.Not explicitly quantified, but synergistic effect demonstrated.[3]
Nasopharyngeal Carcinoma (HK1, C666-1)CisplatinQuercetin synergistically enhanced the cytotoxic effects of cisplatin.CI < 1 (Indicating synergism)[4]
Cervical Cancer (HeLa, SiHa)CisplatinQuercetin promoted cisplatin cytotoxicity by inhibiting proliferation and migration, and inducing apoptosis.Synergistic (CI values calculated but not stated in abstract)[5][6]
Bladder Cancer (T24, UMUC)CisplatinCombined treatment showed significantly higher cytotoxic effect compared to individual agents.Synergistic effect observed.[2]
Mechanism of Synergy: Downregulation of the NF-κB Pathway

A primary mechanism by which quercetin potentiates cisplatin's efficacy is through the inhibition of the NF-κB signaling pathway.[3] Cisplatin treatment can inadvertently activate NF-κB, a transcription factor that promotes the expression of pro-survival and anti-apoptotic proteins like X-linked inhibitor of apoptosis protein (xIAP). Quercetin prevents this activation by inhibiting the degradation of IκBα, thereby sequestering the NF-κB subunit p65 in the cytoplasm and preventing its translocation to the nucleus. This leads to the downregulation of xIAP, making the cancer cells more susceptible to cisplatin-induced apoptosis.[3]

SynergyMechanism_Cisplatin cluster_0 Cytoplasm cluster_1 Nucleus Cisplatin Cisplatin IKK IKK Cisplatin->IKK Activates Quercetin Quercetin Quercetin->IKK Inhibits IkBa_p65 IκBα-p65-p50 (Inactive NF-κB) IKK->IkBa_p65 Phosphorylates IκBα p65_p50 p65-p50 (Active NF-κB) IkBa_p65->p65_p50 Releases IkBa IκBα IkBa_p65->IkBa p65_p50_nuc p65-p50 p65_p50->p65_p50_nuc Translocation IkBa->IKK DNA DNA p65_p50_nuc->DNA Binds xIAP_mRNA xIAP mRNA DNA->xIAP_mRNA Transcription Apoptosis Apoptosis xIAP_mRNA->Apoptosis Inhibits

Caption: Quercetin blocks cisplatin-induced NF-κB activation, preventing xIAP expression.

This compound/Quercetin + Doxorubicin

Doxorubicin is a potent anthracycline antibiotic used to treat a variety of cancers, including breast cancer.[7] Its use is often hampered by significant cardiotoxicity and the development of multidrug resistance (MDR).[7] Quercetin has been shown to not only enhance doxorubicin's anticancer effects but also to protect non-tumoral cells from its toxicity.[7]

Comparative In Vitro Efficacy

The synergistic or antagonistic effect of quercetin with doxorubicin can be cell-line dependent, highlighting the importance of targeted therapeutic strategies.

Cancer Cell LineChemotherapyIC50 (Doxorubicin Alone)IC50 (Doxorubicin + Quercetin)Key Findings & CIReference
Breast Cancer (MCF-7/DOX-resistant)DoxorubicinHighSignificantly decreasedReverses DOX resistance by downregulating SNAI2, PLAU, and CSF1 genes.[8]
Breast Cancer (MCF-7)Doxorubicin0.133 µM0.114 µMSynergistic effect observed at lower DOX concentrations.[9]
Breast Cancer (T47D)Doxorubicin0.74 µM0.36 µMSynergistic (CI value favorable).[10]
Breast Cancer (MDA-MB-231/MDR1)DoxorubicinHighLoweredPretreatment with Quercetin enhances DOX cytotoxicity by increasing intracellular accumulation.[11]
Mechanism of Synergy: Overcoming Multidrug Resistance

One of the key mechanisms of doxorubicin resistance is the overexpression of efflux pumps like P-glycoprotein (P-gp), which actively remove the drug from the cancer cell. Quercetin can inhibit the function of these pumps, leading to increased intracellular accumulation of doxorubicin and enhanced cytotoxicity. Furthermore, in resistant cells, quercetin has been shown to modulate signaling pathways like PI3K/Akt, which are often dysregulated and contribute to chemoresistance.[8]

ExperimentalWorkflow_Synergy cluster_invitro In Vitro Analysis cluster_invivo In Vivo Validation CellCulture 1. Cancer Cell Culture (e.g., MCF-7, PC-3) Treatment 2. Treatment Groups - Vehicle Control - this compound Alone - Chemo Drug Alone - Combination CellCulture->Treatment Viability 3. Cell Viability Assay (MTT / CCK-8) Treatment->Viability Apoptosis 4. Apoptosis Assay (Flow Cytometry) Treatment->Apoptosis Mechanism 5. Mechanistic Analysis (Western Blot, RT-PCR) Treatment->Mechanism IC50 Calculate IC50 & CI Values Viability->IC50 Xenograft 6. Xenograft Mouse Model IC50->Xenograft Promising results lead to... TumorTreat 7. Administer Treatments Xenograft->TumorTreat TumorMeasure 8. Monitor Tumor Volume & Body Weight TumorTreat->TumorMeasure Histo 9. Immunohistochemistry (e.g., Ki67, TUNEL) TumorMeasure->Histo

Caption: General experimental workflow for evaluating chemotherapy-flavonoid synergy.

This compound/Quercetin + Paclitaxel

Paclitaxel is a mitotic inhibitor used in the treatment of ovarian, breast, and prostate cancers.[8] Its combination with quercetin has shown promise in enhancing its anti-proliferative and pro-apoptotic effects.

Comparative In Vitro & In Vivo Efficacy

Studies on prostate and ovarian cancer models demonstrate a clear synergistic advantage when combining quercetin with paclitaxel.

Cancer ModelChemotherapyKey FindingsCombination Index (CI)Reference
Prostate Cancer (PC-3 cells)PaclitaxelCombination significantly inhibited proliferation (73% inhibition vs 24% for PTX alone).0.55 (Synergistic)[12]
Prostate Cancer (PC-3 xenograft)PaclitaxelCombination treatment exerted the most beneficial therapeutic effects with minimal side effects.Synergistic effect confirmed in vivo.[13]
Ovarian Cancer (SKOV3, A2780 cells)PaclitaxelCombination significantly enhanced apoptosis and inhibited invasion compared to single agents.Synergistic[14]
Ovarian Cancer (xenograft model)PaclitaxelCombination treatment group exhibited a significant deceleration in tumor growth.Synergistic effect confirmed in vivo.[14]
Mechanism of Synergy: Cell Cycle Arrest and Apoptosis Induction

Paclitaxel functions by stabilizing microtubules, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[8] Quercetin enhances this effect, leading to a more potent G2/M arrest.[12][13] Mechanistically, in ovarian cancer, the combination has been shown to downregulate the anti-apoptotic protein BIRC5 (survivin) and the receptor tyrosine kinase ERBB2 (HER2), while upregulating the executioner caspase, CASP3, leading to enhanced apoptosis.[14]

LogicalRelationship_Paclitaxel Quercetin Quercetin BIRC5 BIRC5 (Survivin) Expression Quercetin->BIRC5 Downregulates ERBB2 ERBB2 (HER2) Expression Quercetin->ERBB2 Downregulates CASP3 CASP3 (Caspase-3) Expression Quercetin->CASP3 Upregulates G2M G2/M Cell Cycle Arrest Quercetin->G2M Enhances Paclitaxel Paclitaxel Paclitaxel->G2M Induces Apoptosis Increased Apoptosis BIRC5->Apoptosis Inhibits Proliferation Decreased Proliferation & Invasion ERBB2->Proliferation Promotes CASP3->Apoptosis Executes G2M->Apoptosis Leads to TumorGrowth Reduced Tumor Growth (In Vivo) Apoptosis->TumorGrowth Contributes to Proliferation->TumorGrowth Contributes to

Caption: Quercetin enhances paclitaxel's effect by modulating key apoptosis and proliferation proteins.

Detailed Experimental Protocols

Reproducibility is paramount in scientific research. Provided below are generalized methodologies for the key experiments cited in the studies of synergistic effects.

Cell Viability Assay (MTT/CCK-8)
  • Objective: To determine the cytotoxic effects of individual and combined drug treatments and to calculate the half-maximal inhibitory concentration (IC50).

  • Protocol:

    • Cell Seeding: Cancer cells (e.g., HeLa, PC-3) are seeded into 96-well plates at a density of 5x10³ to 1x10⁴ cells/well and allowed to adhere overnight.

    • Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound/quercetin, the chemotherapeutic agent (e.g., cisplatin), or a combination of both. A control group receives a vehicle (e.g., DMSO).

    • Incubation: Cells are incubated for a specified period (typically 24, 48, or 72 hours).[5]

    • Reagent Addition: 10 µL of CCK-8 solution or 20 µL of MTT solution (5 mg/mL) is added to each well, followed by incubation for 1-4 hours at 37°C.

    • Measurement: The absorbance is measured using a microplate reader at 450 nm (for CCK-8) or 570 nm (for MTT after solubilizing formazan crystals).

    • Analysis: Cell viability is calculated as a percentage relative to the control group. IC50 values are determined using dose-response curve fitting. The Combination Index (CI) is calculated using software like CompuSyn to determine synergy (CI<1), additivity (CI=1), or antagonism (CI>1).[5]

Apoptosis Assay (Flow Cytometry with Annexin V/PI Staining)
  • Objective: To quantify the percentage of cells undergoing apoptosis after treatment.

  • Protocol:

    • Cell Culture and Treatment: Cells are seeded in 6-well plates and treated with the compounds of interest (single agents and combination) for the desired time (e.g., 24 hours).

    • Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and centrifuged.

    • Staining: The cell pellet is resuspended in 1X Binding Buffer. Annexin V-FITC and Propidium Iodide (PI) are added according to the manufacturer's kit instructions, followed by incubation in the dark for 15 minutes at room temperature.

    • Flow Cytometry: The stained cells are analyzed by a flow cytometer. Annexin V-positive/PI-negative cells are identified as early apoptotic, and Annexin V-positive/PI-positive cells are late apoptotic.

    • Data Analysis: The percentage of apoptotic cells in each treatment group is quantified and compared.[15]

In Vivo Xenograft Study
  • Objective: To evaluate the synergistic antitumor efficacy in a living organism.

  • Protocol:

    • Animal Model: Athymic nude mice (4-6 weeks old) are used.

    • Tumor Implantation: A suspension of cancer cells (e.g., 5x10⁶ PC-3 cells) in PBS or Matrigel is injected subcutaneously into the flank of each mouse.[13]

    • Treatment Initiation: When tumors reach a palpable volume (e.g., 100-150 mm³), mice are randomly assigned to treatment groups (e.g., Vehicle control, Quercetin, Paclitaxel, Quercetin + Paclitaxel).

    • Drug Administration: Treatments are administered via appropriate routes (e.g., intraperitoneal injection, oral gavage) on a predetermined schedule.

    • Monitoring: Tumor volume (calculated as (Length × Width²)/2) and mouse body weight are measured regularly (e.g., every 2-3 days).

    • Endpoint: The experiment is terminated when tumors in the control group reach a maximum allowable size. Tumors are then excised, weighed, and processed for further analysis (e.g., immunohistochemistry for proliferation markers like Ki67 or apoptosis markers via TUNEL assay).[15]

References

Isoquercetin vs. Quercetin: A Comparative Guide to Their Mechanisms of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quercetin, a prominent dietary flavonoid, has garnered significant scientific interest for its diverse pharmacological activities, including antioxidant, anti-inflammatory, and anti-cancer properties. However, its clinical application is often hampered by poor bioavailability. Isoquercetin, a glycosidic form of quercetin (quercetin-3-O-glucoside), has emerged as a promising alternative with potentially superior pharmacokinetic and pharmacodynamic profiles. This guide provides an objective comparison of the mechanisms of action of this compound and quercetin, supported by experimental data, to elucidate their key differences and inform future research and drug development efforts.

Bioavailability and Metabolism: The Glycosidic Advantage of this compound

A primary distinction between this compound and quercetin lies in their absorption and metabolism. The glucose moiety in this compound significantly enhances its water solubility and subsequent bioavailability.

Absorption: this compound is primarily absorbed in the small intestine, where it can be transported by sodium-dependent glucose transporter 1 (SGLT1). In contrast, the more lipophilic quercetin aglycone is absorbed to a lesser extent, mainly through passive diffusion.

Metabolism: Following absorption, this compound is rapidly hydrolyzed by β-glucosidases in intestinal cells and the liver to release quercetin. This enzymatic conversion is a critical step, as the liberated quercetin is then subject to extensive metabolism, including glucuronidation, sulfation, and methylation, before entering systemic circulation. While both compounds lead to the presence of quercetin metabolites in the plasma, the initial uptake of this compound is more efficient, resulting in higher plasma concentrations of these active metabolites.

Quantitative Comparison of Bioavailability in Rats

The superior bioavailability of this compound has been demonstrated in several preclinical studies. A comparative pharmacokinetic study in rats after oral administration of this compound and quercetin provides clear evidence of this advantage.

CompoundDose (mg/kg)Cmax (µg/mL)AUC (µg·h/mL)Relative Bioavailability Increase with this compound
Quercetin507.47 ± 2.6343.18 ± 16.47-
This compound502.04 ± 0.85 (as quercetin metabolites)962.7 ± 602.3 (as quercetin metabolites)2 to 5-fold higher tissue levels of quercetin metabolites

Data synthesized from multiple studies in rats. Absolute values can vary based on experimental conditions.[1]

Metabolic Fate of this compound and Quercetin

This compound This compound (Quercetin-3-O-glucoside) Intestinal_Lumen Intestinal Lumen This compound->Intestinal_Lumen Oral Administration Quercetin_Aglycone Quercetin Aglycone Quercetin_Aglycone->Intestinal_Lumen Oral Administration Enterocytes Enterocytes Intestinal_Lumen->Enterocytes SGLT1-mediated transport Intestinal_Lumen->Enterocytes Passive diffusion Enterocytes->Quercetin_Aglycone Hydrolysis by β-glucosidases Liver Liver Enterocytes->Liver Portal Vein Metabolites Quercetin Metabolites (Glucuronides, Sulfates) Liver->Metabolites Metabolism Systemic_Circulation Systemic Circulation Metabolites->Systemic_Circulation

Caption: Metabolic pathway of this compound and quercetin.

Comparative Efficacy in Modulating Key Signaling Pathways

Both this compound and quercetin exert their biological effects by modulating a variety of intracellular signaling pathways. However, differences in their bioavailability can lead to differential downstream effects.

Nrf2/HO-1 Signaling Pathway

The Keap1-Nrf2 pathway is a critical regulator of cellular antioxidant responses. Both this compound and quercetin have been shown to activate this pathway, leading to the upregulation of antioxidant enzymes like heme oxygenase-1 (HO-1).

Studies have demonstrated that both compounds can increase the nuclear translocation of Nrf2 and subsequent HO-1 expression. In HT22 hippocampal neuronal cells, both this compound and quercetin significantly increased Nrf2 and HO-1 protein levels in a concentration-dependent manner. This activation of the Nrf2/HO-1 pathway is a key mechanism underlying their neuroprotective effects against oxidative stress.

Nrf2/HO-1 Signaling Pathway Activation

This compound This compound Keap1 Keap1 This compound->Keap1 Inhibition Quercetin Quercetin Quercetin->Keap1 Inhibition Nrf2 Nrf2 Keap1->Nrf2 Ubiquitination (Degradation) Nucleus Nucleus Nrf2->Nucleus Translocation ARE ARE HO1 HO-1 Gene ARE->HO1 Binding Antioxidant_Response Antioxidant Response HO1->Antioxidant_Response Transcription

Caption: Activation of the Nrf2/HO-1 pathway.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is crucial in regulating cellular processes like inflammation, proliferation, and apoptosis. Both this compound and quercetin have been shown to modulate this pathway, often with inhibitory effects on pro-inflammatory and pro-apoptotic signaling.

A comparative study on angiotensin II-induced cardiac injury in H9c2 cardiomyocytes demonstrated that this compound exhibited superior suppression of cardiac inflammation by inhibiting the phosphorylation of ERK, JNK, and P38, key components of the MAPK pathway, when compared to quercetin. This suggests that at equivalent concentrations, this compound may be a more potent inhibitor of MAPK-driven inflammation.

Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin signaling pathway is integral to cell proliferation, differentiation, and survival. Its dysregulation is implicated in various diseases, including cancer. The effects of this compound and quercetin on this pathway appear to be context-dependent.

Several studies indicate that quercetin can inhibit the Wnt/β-catenin pathway in cancer cells. For instance, in 4T1 murine mammary cancer cells, quercetin suppressed Wnt/β-catenin signaling, leading to reduced cell viability and induction of apoptosis.[2][3] This inhibition is associated with a decrease in the stabilization of β-catenin.[3] Similarly, this compound has been identified as an inhibitor of the Wnt/β-catenin pathway, contributing to its neuroprotective effects in diabetic neuropathy.[4][5]

However, it is noteworthy that some studies suggest certain quercetin derivatives might enhance Wnt/β-catenin signaling under specific conditions, highlighting the complexity of flavonoid-protein interactions.

Wnt/β-catenin Signaling Pathway Inhibition

This compound This compound beta_catenin β-catenin This compound->beta_catenin Inhibition of stabilization Quercetin Quercetin Quercetin->beta_catenin Inhibition of stabilization Wnt_Ligand Wnt Ligand Frizzled Frizzled Receptor Wnt_Ligand->Frizzled Binding Destruction_Complex Destruction Complex Frizzled->Destruction_Complex Inhibition Destruction_Complex->beta_catenin Phosphorylation (Degradation) Nucleus Nucleus beta_catenin->Nucleus Translocation TCF_LEF TCF/LEF Gene_Transcription Target Gene Transcription TCF_LEF->Gene_Transcription Activation

Caption: Inhibition of the Wnt/β-catenin pathway.

Comparative Antioxidant and Anti-inflammatory Activities

The antioxidant and anti-inflammatory properties of this compound and quercetin are central to their therapeutic potential. While both are potent, their efficacy can differ depending on the specific assay and cellular context.

In Vitro Antioxidant Activity (IC50 Values)
AssayThis compound (µM)Quercetin (µM)
DPPH Radical Scavenging17.6 ± 0.111.0 ± 2.6
Superoxide Radical Scavenging78.16 ± 4.8387.99 ± 5.43

Data represent the half-maximal inhibitory concentration (IC50) and are compiled from various in vitro antioxidant assays.[6]

These in vitro results suggest that quercetin may have slightly stronger direct radical scavenging activity in some cell-free assays, while this compound can be more effective in others, such as superoxide scavenging. However, the superior bioavailability of this compound in vivo likely leads to greater overall antioxidant effects in a physiological setting.

Experimental Protocols

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Plate cells (e.g., HT22, H9c2) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Treatment: Treat cells with various concentrations of this compound or quercetin for the desired time period (e.g., 24, 48 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control.

Western Blot Analysis for Signaling Protein Expression
  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Nrf2, HO-1, p-ERK, β-catenin, GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: Quantify the band intensities using image analysis software and normalize to a loading control (e.g., GAPDH).

HPLC-MS/MS for Pharmacokinetic Analysis in Rat Plasma
  • Sample Preparation:

    • Thaw frozen rat plasma samples on ice.

    • To 100 µL of plasma, add an internal standard.

    • Precipitate proteins by adding acetonitrile, vortex, and centrifuge.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in the mobile phase for analysis.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM) for specific precursor-to-product ion transitions of quercetin and its metabolites.

  • Data Analysis:

    • Construct calibration curves using standards of known concentrations.

    • Quantify the concentrations of quercetin and its metabolites in the plasma samples.

    • Calculate pharmacokinetic parameters such as Cmax, Tmax, and AUC.

Conclusion

The primary difference in the mechanism of action between this compound and quercetin stems from this compound's superior bioavailability. The presence of a glucose moiety facilitates its absorption, leading to higher plasma concentrations of quercetin and its active metabolites. This enhanced bioavailability translates to potentially greater efficacy in modulating key signaling pathways involved in antioxidant defense, inflammation, and cell proliferation, such as the Nrf2/HO-1, MAPK, and Wnt/β-catenin pathways. While in vitro studies may show comparable or slightly varied potencies in cell-free systems, the in vivo advantages of this compound make it a more promising candidate for therapeutic development. This guide provides a foundational comparison to aid researchers in designing future studies to further elucidate the distinct therapeutic potentials of these two important flavonoids.

References

A Head-to-Head Comparison of Isoquercetin and Hyperoside Absorption: An Evidence-Based Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The therapeutic potential of flavonoids is often dictated by their bioavailability. Among the numerous quercetin glycosides, isoquercetin (quercetin-3-O-glucoside) and hyperoside (quercetin-3-O-galactoside) are structurally similar yet exhibit significant differences in their absorption profiles. This guide provides a comprehensive head-to-head comparison of their absorption, supported by experimental data, to inform research and development in this area.

In Vivo Pharmacokinetic Comparison

A pivotal study directly comparing the oral absorption of this compound and hyperoside in rats revealed striking differences. After oral administration, this compound was rapidly absorbed and metabolized, with its aglycone, quercetin, being detected in plasma primarily as glucuronidated conjugates.[1] In stark contrast, neither hyperoside nor its aglycone or conjugated aglycone were detectable in plasma following oral administration.[1] This suggests significantly higher bioavailability for this compound compared to hyperoside.

While a direct comparative study in humans is lacking, separate pharmacokinetic studies of this compound and its aglycone quercetin have shown that this compound leads to higher plasma levels of quercetin metabolites.[2][3] For instance, oral administration of this compound has been shown to result in a 1.7 to 10-fold greater maximum plasma concentration (Cmax) and a 1.8 to 6-fold greater area under the curve (AUC) of quercetin metabolites compared to the administration of quercetin aglycone itself.[4]

Table 1: Summary of In Vivo Pharmacokinetic Data for this compound and Hyperoside in Rats

CompoundDoseCmax (ng/mL)Tmax (min)AUC (ng·min/mL)Form Detected in PlasmaReference
This compound 4.5 mg/kgNot reported for parentNot reported for parentNot reported for parentGlucuronidated quercetin[1]
Hyperoside 6.0 mg/kgNot detectedNot applicableNot applicableNot detected[1]

Note: In the direct comparative study, the parent compounds were not the primary analytes measured in plasma; instead, their metabolites were the focus.

Mechanisms of Differential Absorption

The disparity in the absorption of this compound and hyperoside is largely attributed to the nature of their sugar moieties and the subsequent enzymatic hydrolysis in the gastrointestinal tract.

Hydrolysis in the GI Tract: In vitro studies have demonstrated that this compound is more readily hydrolyzed to its aglycone, quercetin, in the gastrointestinal tract compared to hyperoside.[1] This initial hydrolysis is a critical step for absorption, as the aglycone is more lipophilic and can be absorbed via passive diffusion.[5]

Intestinal Transport: Some flavonoid glycosides can be absorbed intact via glucose transporters.[6][7] Specifically, sodium-dependent glucose transporter 1 (SGLT1) and glucose transporter 2 (GLUT2) have been implicated in the transport of quercetin glycosides.[6] The glucose moiety of this compound may facilitate its transport via these pathways, contributing to its superior absorption. In contrast, the galactose moiety of hyperoside may not be as efficiently recognized by these transporters.

Once inside the enterocytes, this compound is rapidly metabolized to quercetin, which then undergoes extensive phase II metabolism to form glucuronidated and sulfated conjugates before entering systemic circulation.[8]

In Vitro Permeability Studies

In vitro models using Caco-2 cell monolayers, which mimic the human intestinal epithelium, are valuable for assessing the intestinal permeability of compounds.[9] Studies have shown that quercetin aglycone has higher permeability across Caco-2 cells compared to its glycosides, including this compound and hyperoside.[10] However, this compound can be metabolized to quercetin by the glucosidases present in Caco-2 cells, leading to the accumulation of both this compound and quercetin within the cells.[10]

Table 2: Summary of In Vitro Caco-2 Cell Permeability Data

CompoundApparent Permeability Coefficient (Papp) (cm/s)Key FindingsReference
Quercetin Higher than its glycosidesAbsorbed via passive diffusion.[10]
This compound Moderate permeabilityCan be hydrolyzed to quercetin by cellular glucosidases.[10]
Hyperoside Lower permeability than quercetinLess is known about its specific transport across Caco-2 cells.[10]

Experimental Protocols

In Vivo Oral Absorption Study in Rats[1]
  • Subjects: Male Sprague-Dawley rats.

  • Dosing: Two groups of rats received an oral dose of either this compound (4.5 mg/kg) or hyperoside (6.0 mg/kg).

  • Sample Collection: Blood samples were collected from the jugular vein at various time points after administration.

  • Analytical Method: Plasma concentrations of the compounds and their metabolites were analyzed using High-Performance Liquid Chromatography (HPLC).

  • In Vitro GI Stability: The stability of this compound and hyperoside was assessed by incubating them with various gastrointestinal contents from rats.

Caco-2 Cell Permeability Assay[10]
  • Cell Culture: Caco-2 cells are seeded on permeable supports and cultured for 19-21 days to form a confluent monolayer with well-developed tight junctions.

  • Transport Experiment: The test compound (e.g., this compound or hyperoside) is added to the apical (AP) side of the monolayer, and samples are collected from the basolateral (BL) side at different time intervals to determine the rate of transport. Transport can also be assessed from the BL to the AP side to investigate efflux mechanisms.

  • Analytical Method: The concentration of the compound in the collected samples is quantified using HPLC or LC-MS/MS.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C0), where dQ/dt is the steady-state flux, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.

Visualizing the Processes

Experimental_Workflow Experimental Workflow for Comparative In Vivo Absorption Study cluster_animal_prep Animal Preparation cluster_dosing Oral Dosing cluster_sampling Sample Collection cluster_analysis Analysis cluster_results Results Rat_Groups Male Sprague-Dawley Rats (Two Groups) Dose_IQ This compound (4.5 mg/kg) Rat_Groups->Dose_IQ Dose_HP Hyperoside (6.0 mg/kg) Rat_Groups->Dose_HP Blood_Collection Blood Sampling (Jugular Vein) Dose_IQ->Blood_Collection Dose_HP->Blood_Collection HPLC_Analysis HPLC Analysis of Plasma Blood_Collection->HPLC_Analysis Result_IQ Glucuronidated Quercetin Detected HPLC_Analysis->Result_IQ Result_HP Hyperoside Not Detected HPLC_Analysis->Result_HP

Caption: Workflow of the comparative in vivo absorption study in rats.

Absorption_Pathways Proposed Absorption Pathways of this compound and Hyperoside cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte cluster_blood Bloodstream IQ_Lumen This compound (Quercetin-3-O-glucoside) Quercetin_Lumen Quercetin (Aglycone) IQ_Lumen->Quercetin_Lumen Hydrolysis (More Rapid) IQ_Enterocyte This compound IQ_Lumen->IQ_Enterocyte SGLT1 / GLUT2 (Proposed) HP_Lumen Hyperoside (Quercetin-3-O-galactoside) HP_Lumen->Quercetin_Lumen Hydrolysis (Slower) Quercetin_Enterocyte Quercetin Quercetin_Lumen->Quercetin_Enterocyte Passive Diffusion IQ_Enterocyte->Quercetin_Enterocyte Hydrolysis Metabolites Quercetin Glucuronides / Sulfates Quercetin_Enterocyte->Metabolites Metabolites_Blood Metabolites Metabolites->Metabolites_Blood

Caption: Proposed differential absorption pathways of this compound and hyperoside.

Conclusion

The available evidence strongly indicates that this compound has a significantly higher oral bioavailability than hyperoside. This difference is primarily due to the more rapid hydrolysis of this compound's glucose moiety in the gastrointestinal tract and its potential for active transport via glucose transporters. In contrast, hyperoside appears to be poorly absorbed. These findings have important implications for the development of flavonoid-based therapeutics and nutraceuticals, highlighting this compound as a more promising candidate for oral delivery. Further research, particularly in human subjects, is warranted to fully elucidate the comparative pharmacokinetics of these two closely related flavonoids.

References

Isoquercetin in Venous Thromboembolism: A Comparative Clinical Trial Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the clinical trial results for isoquercetin in the treatment of venous thromboembolism (VTE), benchmarked against established and alternative therapeutic agents. The data presented is intended to support research, discovery, and development efforts in the field of thrombosis and hemostasis.

Executive Summary

Venous thromboembolism, encompassing deep vein thrombosis (DVT) and pulmonary embolism (PE), represents a significant global health burden. While traditional anticoagulants like warfarin and the newer direct oral anticoagulants (DOACs) form the cornerstone of VTE management, there is a growing interest in novel therapeutic approaches with improved safety profiles. This compound, a flavonoid with anti-inflammatory and antithrombotic properties, has emerged as a potential candidate. This guide synthesizes the available clinical trial data for this compound and compares its performance against the current standards of care.

Comparative Efficacy and Safety of Antithrombotic Agents for VTE

The following table summarizes the key efficacy and safety outcomes from major clinical trials of this compound and leading anticoagulants in the treatment and prevention of VTE.

TreatmentTrial Name(s)Patient PopulationPrimary Efficacy Outcome (Recurrent VTE or VTE-related Death)Primary Safety Outcome (Major Bleeding)
This compound CATIQ (Phase II)Cancer patients at high risk for VTE0% (in both 500 mg and 1000 mg cohorts)0% (in both cohorts)
Dabigatran RE-COVER & RE-COVER IIPatients with acute VTE2.4%1.4%
Rivaroxaban EINSTEIN-DVTPatients with acute, symptomatic DVT2.1%8.1% (major or clinically relevant non-major)
Apixaban AMPLIFYPatients with acute VTE2.3%0.6%
Edoxaban Hokusai-VTEPatients with acute VTE3.2%1.4% (clinically relevant bleeding)
Warfarin (Standard Care) RE-COVER & RE-COVER IIPatients with acute VTE2.2%2.0%
Warfarin (Standard Care) EINSTEIN-DVTPatients with acute, symptomatic DVT3.0%8.1% (major or clinically relevant non-major)
Warfarin (Standard Care) AMPLIFYPatients with acute VTE2.7%1.8%
Warfarin (Standard Care) Hokusai-VTEPatients with acute VTE3.5%2.6% (clinically relevant bleeding)

Experimental Protocols

A detailed understanding of the methodologies employed in these clinical trials is crucial for the accurate interpretation of their findings.

This compound: CATIQ Study Protocol

The Cancer-Associated Thrombosis and this compound (CATIQ) study was a phase II/III trial designed to evaluate the efficacy and safety of this compound in preventing VTE in cancer patients.[1]

  • Study Design: The phase II part of the study involved two sequential cohorts receiving either 500 mg or 1000 mg of this compound daily for 56 days.[2][3] The planned phase III portion is a randomized, placebo-controlled, double-blind trial.[1]

  • Patient Population: Patients with locally advanced or metastatic pancreatic, non-small cell lung, or colorectal cancer who were initiating first or second-line chemotherapy.[2]

  • Primary Endpoints:

    • Phase II: Reduction in D-dimer levels at day 56.[2]

    • Phase III (planned): Cumulative incidence of VTE.[1]

  • Key Assessments:

    • D-dimer levels, PDI activity, and platelet-dependent thrombin generation were measured at baseline and at the end of the study.[4]

    • Bilateral lower extremity compression ultrasounds were performed at day 56 to screen for asymptomatic DVT.[2]

Direct Oral Anticoagulants (DOACs) and Warfarin: Key Trial Protocols

The pivotal trials for the DOACs and their comparison with warfarin followed generally similar designs:

  • RE-COVER & RE-COVER II (Dabigatran): These were randomized, double-blind, non-inferiority trials comparing dabigatran (150 mg twice daily) with warfarin in patients with acute VTE.[5] Patients initially received parenteral anticoagulation.[5] The primary efficacy outcome was the six-month incidence of recurrent symptomatic, objectively confirmed VTE or VTE-related death.[6] The primary safety outcome was the incidence of major bleeding events.[6]

  • EINSTEIN-DVT (Rivaroxaban): This was a randomized, open-label, non-inferiority trial comparing oral rivaroxaban alone (15 mg twice daily for 3 weeks, followed by 20 mg once daily) with standard therapy (enoxaparin followed by a vitamin K antagonist) for the treatment of acute DVT.[7] The primary efficacy outcome was the first symptomatic recurrent VTE, and the principal safety outcome was the first major or clinically relevant non-major bleeding event.[7]

  • AMPLIFY (Apixaban): This was a randomized, double-blind, non-inferiority trial comparing apixaban (10 mg twice daily for 7 days, followed by 5 mg twice daily) with conventional therapy (enoxaparin followed by warfarin) for the treatment of acute VTE.[8] The primary efficacy outcome was a composite of recurrent symptomatic VTE or VTE-related death.[8] The primary safety outcome was major bleeding.[9]

Mechanism of Action and Signaling Pathways

This compound's antithrombotic effect is primarily attributed to its inhibition of protein disulfide isomerase (PDI). PDI is a critical enzyme in thrombus formation, playing a role in platelet activation and fibrin generation. The signaling pathway below illustrates the proposed mechanism of action.

isoquercetin_moa cluster_vessel_injury Vessel Injury cluster_coagulation Coagulation Cascade Platelet Activation Platelet Activation PDI Secretion PDI Secretion Platelet Activation->PDI Secretion Endothelial Cell Activation Endothelial Cell Activation Endothelial Cell Activation->PDI Secretion Thrombin Generation Thrombin Generation PDI Secretion->Thrombin Generation Activates Fibrin Formation Fibrin Formation Thrombin Generation->Fibrin Formation Catalyzes Thrombus Formation Thrombus Formation Fibrin Formation->Thrombus Formation This compound This compound This compound->PDI Secretion Inhibits

Mechanism of Action of this compound in Inhibiting Thrombus Formation.

The experimental workflow for the CATIQ Phase II study is outlined below, detailing the key stages from patient enrollment to data analysis.

catiq_workflow cluster_enrollment Patient Enrollment cluster_treatment Treatment Phase (56 Days) cluster_assessment Data Collection & Analysis Patient Screening Patient Screening Informed Consent Informed Consent Patient Screening->Informed Consent Baseline Assessments Baseline Assessments Informed Consent->Baseline Assessments Cohort A (500mg this compound) Cohort A (500mg this compound) End-of-Study Assessments End-of-Study Assessments Cohort A (500mg this compound)->End-of-Study Assessments Cohort B (1000mg this compound) Cohort B (1000mg this compound) Cohort B (1000mg this compound)->End-of-Study Assessments Baseline Assessments->Cohort A (500mg this compound) Baseline Assessments->Cohort B (1000mg this compound) Data Analysis Data Analysis End-of-Study Assessments->Data Analysis

Experimental Workflow of the CATIQ Phase II Clinical Trial.

The logical relationship between the different treatment options for VTE, from established standards to novel approaches, is depicted in the following diagram.

vte_treatment_landscape cluster_standard Standard of Care cluster_doacs Direct Oral Anticoagulants (DOACs) cluster_novel Novel Approaches Venous Thromboembolism (VTE) Venous Thromboembolism (VTE) Warfarin Warfarin Venous Thromboembolism (VTE)->Warfarin LMWH Low-Molecular-Weight Heparin Venous Thromboembolism (VTE)->LMWH Dabigatran Dabigatran Venous Thromboembolism (VTE)->Dabigatran Rivaroxaban Rivaroxaban Venous Thromboembolism (VTE)->Rivaroxaban Apixaban Apixaban Venous Thromboembolism (VTE)->Apixaban Edoxaban Edoxaban Venous Thromboembolism (VTE)->Edoxaban This compound This compound Venous Thromboembolism (VTE)->this compound

Therapeutic Landscape for Venous Thromboembolism Treatment.

Conclusion

The preliminary Phase II results of the CATIQ study suggest that this compound is a promising agent for the prevention of VTE in high-risk cancer patients, demonstrating a favorable safety profile with no major bleeding events observed.[2][12] While direct comparisons are limited by the different patient populations and study designs, the absence of VTE and major bleeding in the this compound arms is noteworthy. Further data from the randomized, placebo-controlled Phase III part of the CATIQ trial are eagerly awaited to definitively establish the efficacy and safety of this compound in this setting.[1] For drug development professionals, this compound represents a novel mechanistic approach to antithrombotic therapy with the potential for a wider therapeutic window compared to traditional anticoagulants. Continued research into PDI inhibition and the clinical development of this compound are warranted.

References

Isoquercetin's Efficacy Across Diverse Cancer Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anti-cancer efficacy of Isoquercetin (IQ), a flavonoid with notable bioavailability, across various cancer cell lines. The data presented is compiled from multiple preclinical studies and aims to offer a clear, evidence-based overview for researchers in oncology and drug development.

Data Presentation: Comparative Efficacy of this compound

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in different human cancer cell lines. These values represent the concentration of this compound required to inhibit the growth of 50% of the cancer cells and are a key metric of its anti-proliferative activity. It is important to note that direct IC50 data for this compound is less abundant in the literature compared to its aglycone, Quercetin.

Cancer TypeCell LineIC50 (µM)Incubation Time (hours)Assay Used
Hepatocellular Carcinoma HepG2307.3 - 478.224 - 72CellTiter-Blue
Huh7317.1 - 634.424 - 72CellTiter-Blue
Melanoma SK-MEL-2~15-25 (Significant inhibition)24, 48, 72SRB Assay
B16Not specified (inhibition observed)24SRB Assay
SK-MEL-28Not specified (inhibition observed)24SRB Assay
Colon Cancer HCT116Not specified (inhibition observed)Not specifiedNot specified
DLD-1Not specified (inhibition observed)Not specifiedNot specified
SW480Not specified (inhibition observed)Not specifiedNot specified
Breast Cancer MCF-7Not specified (synergistic effect with apple extract)Not specifiedNot specified
Glioblastoma U87, U251Not specified (significant anti-proliferative effects)Not specifiedNot specified
Pancreatic Cancer Not specifiedNot specified (strong anti-proliferative activity)Not specifiedNot specified

Note: The antiproliferative activities of this compound have been demonstrated in colon, breast, and hepatocellular cancers to be more potent than other flavonoids in some studies.[1] Further research is needed to establish definitive IC50 values across a broader range of cancer cell lines.

Experimental Protocols

The data presented in this guide are primarily derived from in vitro cell viability and proliferation assays. The two main experimental protocols cited are the MTT and SRB assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a standard method for assessing cell viability.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Treatment: The cells are then treated with varying concentrations of this compound. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a specified period (commonly 24, 48, or 72 hours).

  • MTT Addition: After incubation, the MTT reagent is added to each well.

  • Formazan Solubilization: Living cells with active mitochondrial dehydrogenases convert the water-soluble MTT to an insoluble purple formazan. A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of the solution is measured using a microplate reader at a specific wavelength (typically between 540 and 570 nm). The absorbance is directly proportional to the number of viable cells.

SRB (Sulphorhodamine B) Assay

This assay is based on the ability of the SRB dye to bind to protein components of cells.

  • Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded in 96-well plates and treated with this compound.

  • Cell Fixation: After the incubation period, the cells are fixed to the plate, typically using trichloroacetic acid (TCA).

  • Staining: The fixed cells are then stained with the SRB dye.

  • Washing: Unbound dye is washed away.

  • Dye Solubilization: The protein-bound dye is solubilized with a basic solution (e.g., Tris base).

  • Absorbance Reading: The absorbance is measured on a microplate reader at approximately 510 nm. The absorbance is proportional to the total cellular protein mass, which reflects the cell number.

Signaling Pathways Modulated by this compound

This compound exerts its anti-cancer effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis.

Wnt/β-catenin Signaling Pathway

This compound has been shown to inhibit the Wnt/β-catenin signaling pathway, which is often aberrantly activated in cancers like colorectal cancer.[1][2] This inhibition is thought to occur downstream of β-catenin's translocation to the nucleus.[1]

Wnt_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled DestructionComplex Destruction Complex (Axin, APC, GSK3β) Frizzled->DestructionComplex Inhibits LRP5_6 LRP5/6 LRP5_6->DestructionComplex Inhibits BetaCatenin β-catenin DestructionComplex->BetaCatenin Phosphorylates for Degradation TCF_LEF TCF/LEF BetaCatenin->TCF_LEF Translocates and Binds This compound This compound This compound->BetaCatenin Inhibits Nuclear Translocation TargetGenes Target Gene Transcription (e.g., c-Myc, Cyclin D1) TCF_LEF->TargetGenes Activates

Caption: this compound's inhibition of the Wnt/β-catenin pathway.

AMPK/mTOR Signaling Pathway

This compound can also induce apoptosis and autophagy in cancer cells by activating the AMP-activated protein kinase (AMPK) pathway and subsequently inhibiting the mammalian target of rapamycin (mTOR) signaling cascade.[3] This pathway is crucial for regulating cellular energy homeostasis and growth.

AMPK_mTOR_Pathway This compound This compound AMPK AMPK This compound->AMPK Activates mTORC1 mTORC1 AMPK->mTORC1 Inhibits ULK1 ULK1 AMPK->ULK1 Activates p70S6K p70S6K mTORC1->p70S6K Activates mTORC1->ULK1 Inhibits ProteinSynthesis Protein Synthesis & Cell Growth p70S6K->ProteinSynthesis Promotes Autophagy Autophagy ULK1->Autophagy Initiates

Caption: this compound's modulation of the AMPK/mTOR signaling pathway.

General Experimental Workflow

The following diagram illustrates a typical workflow for the in vitro cross-validation of this compound's efficacy.

Experimental_Workflow start Start: Select Cancer Cell Lines culture Cell Culture & Seeding start->culture treat This compound Treatment (Dose-Response) culture->treat viability Cell Viability Assay (MTT / SRB) treat->viability ic50 IC50 Determination viability->ic50 mechanistic Mechanistic Studies ic50->mechanistic data Data Analysis & Comparison ic50->data pathway Signaling Pathway Analysis (Western Blot) mechanistic->pathway apoptosis Apoptosis Assay (e.g., Annexin V) mechanistic->apoptosis pathway->data apoptosis->data end Conclusion data->end

Caption: A general workflow for in vitro efficacy testing of this compound.

References

A Comparative Analysis of Isoquercetin and its Aglycone, Quercetin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Isoquercetin, a glycosidic form of the flavonoid quercetin, is gaining significant attention in the scientific community. While both compounds share a common aglycone structure responsible for their biological activities, the presence of a glucose moiety on this compound profoundly influences its physicochemical properties, bioavailability, and ultimately, its therapeutic potential. This guide provides an objective comparison of this compound and quercetin, supported by experimental data, to aid researchers in making informed decisions for their studies and drug development programs.

Physicochemical Properties and Bioavailability: A Tale of Two Molecules

The primary distinction between this compound and quercetin lies in their solubility and subsequent bioavailability. Quercetin is notoriously insoluble in water, which significantly limits its absorption and clinical utility.[1] In contrast, the glycosylation of this compound enhances its water solubility.[2][3] This seemingly minor structural difference has a major impact on how the body absorbs and utilizes these compounds.

Experimental evidence consistently demonstrates that this compound exhibits superior bioavailability compared to quercetin.[2][4][5] Following oral administration, this compound leads to significantly higher plasma concentrations of quercetin and its metabolites.[2][4][6] Studies in various animal models have shown that this compound can result in a two to five-fold increase in tissue levels and a two to three-fold increase in plasma levels of quercetin metabolites compared to the administration of quercetin aglycone.[2][4] One study reported the bioavailability of this compound to be 12%, whereas quercetin's was only 2% in animal models.[1] This enhanced bioavailability is attributed to the glucose moiety facilitating uptake in the small intestine.[1]

PropertyThis compoundQuercetinReferences
Water Solubility SolubleInsoluble[1][7]
Bioavailability Higher (e.g., 12% in one animal study)Lower (e.g., 2% in one animal study)[1][2][4][5]
Peak Plasma Concentration (Cmax) 1.7 to 10-fold greater than quercetinLower[6]
Area Under the Curve (AUC) 1.8 to 6-fold greater than quercetinLower[6]

Comparative Biological Activities

The enhanced bioavailability of this compound often translates to equal or even greater efficacy in vivo compared to quercetin, despite sometimes showing lower activity in in-vitro assays.[8]

Antioxidant Activity

Both this compound and quercetin are potent antioxidants, capable of scavenging free radicals and protecting cells from oxidative damage.[9][10] However, their efficacy can vary depending on the specific type of oxidative stress and the assay used for evaluation. In some studies, this compound has demonstrated higher activity in Fe2+-binding and superoxide anion-scavenging assays, while quercetin showed greater activity in DPPH radical-scavenging assays.[9][11][12]

Antioxidant AssayThis compound (IC50)Quercetin (IC50)References
DPPH Radical Scavenging Less effective than quercitrin (a rhamnoside of quercetin)More effective than this compound in some studies[9][11][12]
Superoxide Anion (•O2−) Scavenging 78.16 ± 4.83 μMLess effective than this compound (quercitrin IC50: 87.99 ± 5.43 μM)[12]
Fe2+-Binding Ability Higher than quercitrinLower than this compound in some comparisons[9][11]
Anti-inflammatory Effects

This compound and quercetin both exhibit significant anti-inflammatory properties. They have been shown to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[2][6] In a murine model of allergic asthma, both compounds were effective in suppressing eosinophilic inflammation.[13] However, some studies suggest that this compound may have a stronger inhibitory effect on certain inflammatory markers in vivo, likely due to its superior bioavailability.[2][6] For instance, in the asthma model, only this compound-treated mice showed a reduction in neutrophil counts in the blood and IL-5 levels in lung homogenate.[13] In contrast, in vitro studies have sometimes shown quercetin to be more potent; for example, in inhibiting TNF-α secretion in an ethanol-induced liver damage model.[8]

Signaling Pathways

The antioxidant and anti-inflammatory effects of quercetin and this compound are mediated through the modulation of various cellular signaling pathways. Both compounds are known to influence key pathways involved in cellular stress response and inflammation.

One of the most critical pathways modulated by both flavonoids is the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Under conditions of oxidative stress, both this compound and quercetin can promote the translocation of Nrf2 to the nucleus, where it activates the expression of antioxidant and cytoprotective genes, such as heme oxygenase-1 (HO-1).[14][15]

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 Sequesters Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation ARE Antioxidant Response Element Nrf2_n->ARE Binds Antioxidant_Genes Antioxidant Genes (e.g., HO-1) ARE->Antioxidant_Genes Activates This compound This compound This compound->Nrf2 Promotes dissociation Quercetin Quercetin Quercetin->Nrf2 Promotes dissociation Oxidative_Stress Oxidative_Stress Oxidative_Stress->Nrf2 Induces dissociation

Nrf2 signaling pathway activation by this compound and Quercetin.

Additionally, quercetin has been shown to modulate other critical pathways including MAPK, PI3K/Akt, and NF-κB , which are central to inflammation, cell survival, and apoptosis.[8][16][17][18] While this compound is converted to quercetin in the body, its direct effects on these pathways are also under investigation.

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable DPPH free radical.

Methodology:

  • Prepare a stock solution of DPPH in methanol (typically 0.1 mM).[19][20]

  • Prepare various concentrations of the test compounds (this compound and quercetin) in a suitable solvent.[20]

  • In a 96-well plate, add a specific volume of the test compound solution to a defined volume of the DPPH working solution.[19]

  • Include a control containing only the solvent and DPPH solution. Ascorbic acid is often used as a positive control.[20]

  • Incubate the plate in the dark at room temperature for a set period (e.g., 30 minutes).[19][20]

  • Measure the absorbance at 517 nm using a microplate reader.[19][20]

  • Calculate the percentage of scavenging activity and determine the IC50 value.

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis DPPH_Sol Prepare 0.1 mM DPPH in Methanol Mix Mix Test Compound/Control with DPPH Solution DPPH_Sol->Mix Test_Cmpd Prepare Serial Dilutions of This compound/Quercetin Test_Cmpd->Mix Control Prepare Positive Control (e.g., Ascorbic Acid) Control->Mix Incubate Incubate in Dark (30 min, RT) Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Inhibition and IC50 Measure->Calculate

Workflow for the DPPH antioxidant assay.
Cellular Antioxidant Activity (CAA) Assay

This cell-based assay measures the antioxidant activity within a cellular environment.

Methodology:

  • Culture adherent cells (e.g., HeLa or HepG2) in a 96-well black fluorescence plate until confluent.[21][22]

  • Pre-incubate the cells with a cell-permeable DCFH-DA fluorescent probe and the test compounds (this compound or quercetin).[21][22]

  • After incubation, wash the cells and add a free radical initiator (e.g., AAPH).[21][22]

  • The free radicals oxidize the probe to the highly fluorescent DCF.

  • Measure the fluorescence over time using a microplate fluorometer (excitation ~480 nm, emission ~530 nm).[22][23]

  • The antioxidant activity is determined by the ability of the compound to suppress the fluorescence signal.

TNF-α Inhibition Assay

This assay is used to evaluate the anti-inflammatory potential of compounds by measuring their ability to inhibit the production of the pro-inflammatory cytokine TNF-α in immune cells.

Methodology:

  • Culture immune cells (e.g., RAW 264.7 macrophages) in a 96-well plate.

  • Pre-treat the cells with various concentrations of this compound or quercetin for a specified time.

  • Stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS) to induce TNF-α production.

  • After an incubation period, collect the cell culture supernatant.

  • Quantify the amount of TNF-α in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's protocol.[24]

  • Determine the concentration-dependent inhibitory effect of the compounds on TNF-α production.

TNFa_Inhibition_Workflow Seed_Cells Seed Macrophages (e.g., RAW 264.7) Pretreat Pre-treat with This compound/Quercetin Seed_Cells->Pretreat Stimulate Stimulate with LPS Pretreat->Stimulate Incubate_Cells Incubate Stimulate->Incubate_Cells Collect_Supernatant Collect Supernatant Incubate_Cells->Collect_Supernatant ELISA Measure TNF-α by ELISA Collect_Supernatant->ELISA Analyze Analyze Data and Determine IC50 ELISA->Analyze

Workflow for TNF-α inhibition assay.

Conclusion

The available evidence strongly suggests that while both this compound and quercetin are potent bioactive flavonoids, this compound holds a distinct advantage in terms of oral bioavailability. This enhanced absorption often leads to comparable or superior in vivo efficacy, making it a highly promising candidate for pharmaceutical and nutraceutical development. For researchers, the choice between this compound and quercetin will depend on the specific experimental context. In vitro studies may reveal differing potencies, but for in vivo investigations and potential clinical applications, the superior pharmacokinetic profile of this compound warrants significant consideration. Further head-to-head comparative studies are essential to fully elucidate the therapeutic potential of this compound for a range of health conditions.

References

Safety Operating Guide

Safeguarding Research: A Comprehensive Guide to Isoquercetin Disposal

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, maintaining a safe and compliant laboratory environment is paramount. Proper chemical handling and disposal are critical components of this responsibility. This guide provides essential, step-by-step procedures for the safe disposal of isoquercetin, ensuring the protection of laboratory personnel and the environment. While specific quantitative disposal thresholds for this compound are not defined by regulatory bodies, a risk-based approach grounded in established laboratory safety protocols is essential.

Hazard Profile of this compound

Before outlining disposal procedures, it is crucial to understand the hazard profile of this compound. According to safety data sheets (SDS), this compound presents the following potential hazards:

  • Human Health: May cause skin irritation, serious eye irritation, and respiratory irritation. Some sources also indicate it may be harmful if swallowed.[1][2]

  • Environmental: Some safety data sheets classify this compound as very toxic to aquatic life with long-lasting effects.[3] Therefore, it is imperative to prevent its release into the environment.

Given these hazards, this compound must be treated as a hazardous chemical, and its disposal must adhere to stringent laboratory waste management protocols.

Step-by-Step Disposal Procedures for this compound

The following procedures are based on general best practices for laboratory chemical waste disposal and should be adapted to comply with your institution's specific policies and local regulations.

1. Waste Identification and Segregation:

  • Treat as Hazardous Waste: All unused, expired, or contaminated this compound, in both solid and solution form, must be disposed of as hazardous chemical waste.[4][5][6]

  • Segregate Waste Streams: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office. Keep solid and liquid waste separate.[5] Incompatible materials must be stored in separate secondary containment to prevent reactions.[4]

2. Waste Collection and Container Management:

  • Use Appropriate Containers: Collect this compound waste in a designated, compatible, and properly sealed container to prevent leaks or spills.[5][7] The original container may be used if it is in good condition.[7]

  • Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name, "this compound." Include the date when the first waste was added to the container.[5][6]

  • Storage: Store the waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[7][8] The SAA should have secondary containment to contain any potential leaks.[5]

3. Disposal of Empty Containers:

Since this compound is not classified as an acutely hazardous waste (P-listed), the following procedure for empty containers is generally acceptable:

  • Rinsing: Once the container is emptied of all pourable this compound, rinse it three times with a suitable solvent (such as water or another solvent in which this compound is soluble).[4] The rinsate must be collected and disposed of as hazardous waste.[6]

  • Defacing: After triple-rinsing, deface or remove the original label to prevent misuse.[4][6]

  • Final Disposal: The triple-rinsed and defaced container can typically be disposed of as regular trash.[4][6] However, confirm this with your institution's EHS guidelines.

4. Requesting Waste Pickup:

  • Contact EHS: Once the waste container is full or has been in storage for the maximum allowable time (often one year), contact your institution's EHS office to arrange for pickup and disposal by a licensed hazardous waste contractor.[7][8]

  • Prohibited Disposal Methods: Under no circumstances should this compound be disposed of down the sink or in regular trash.[1] Evaporation of chemical waste is also not a permissible disposal method.[4][6]

Decision Workflow for this compound Waste Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

Isoquercetin_Disposal_Workflow cluster_generation Waste Generation cluster_characterization Waste Characterization cluster_containerization Containerization & Storage cluster_disposal Final Disposal A This compound waste generated (unused, contaminated, expired) C Consult Safety Data Sheet (SDS) and institutional guidelines A->C B Is it a P-listed acutely hazardous waste? D Collect in a compatible, labeled hazardous waste container B->D No F Triple-rinse empty container B->F Yes (for empty containers) [General procedure for non-P-listed shown] C->B E Store in a designated Satellite Accumulation Area (SAA) D->E H Arrange for pickup by licensed hazardous waste contractor E->H G Collect rinsate as hazardous waste F->G I Dispose of defaced, triple-rinsed container in regular trash F->I G->D

This compound Waste Disposal Workflow

Data Presentation and Experimental Protocols

Quantitative Data:

Currently, there are no publicly available, specific quantitative regulatory limits for this compound disposal (e.g., concentration thresholds for different disposal pathways). Disposal regulations for chemical waste are typically based on the hazardous characteristics of the substance (e.g., ignitability, corrosivity, reactivity, toxicity) rather than substance-specific numerical values for all compounds. Therefore, the procedural guidance provided above, which is based on the known hazards of this compound, should be followed.

Data TypeValueSource
Hazard Class Skin Irritant, Eye Irritant, Respiratory Irritant, Potential Aquatic ToxinSafety Data Sheets[1][2][3]
EPA Waste Code Not a P-listed acutely hazardous wasteEPA P-List[1][7][9]
Disposal Method Incineration by a licensed hazardous material disposal company is a potential option.Safety Data Sheets[10]

Experimental Protocols:

The proper disposal of chemical waste is a matter of regulatory compliance and established safety procedures, not experimental protocols. The methodologies for hazardous waste disposal are developed and enforced by regulatory agencies such as the Environmental Protection Agency (EPA) and are implemented by licensed waste management professionals. The step-by-step guidance provided in this document represents the standard operational procedure for the disposal of laboratory chemicals like this compound. Researchers should not attempt to develop their own experimental disposal methods.

By adhering to these established procedures, researchers can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's Environmental Health and Safety office for specific guidance and clarification.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Isoquercetin

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the integrity of your work and your personal safety are paramount. This guide provides essential, immediate safety and logistical information for the proper handling of Isoquercetin, a flavonoid glycoside utilized in a wide array of research applications. Adherence to these procedural steps will not only ensure a safe laboratory environment but also preserve the chemical integrity of the compound.

Personal Protective Equipment (PPE)

When handling this compound, particularly in its powdered form, a comprehensive suite of personal protective equipment is mandatory to prevent inhalation, skin, and eye contact.[1][2][3] The following table summarizes the recommended PPE based on safety data sheets.

PPE CategoryItemSpecifications and Usage
Eye and Face Protection Safety GogglesWear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[2]
Hand Protection Chemical-Resistant GlovesNitrile rubber gloves are recommended, with a thickness of >0.11 mm and a breakthrough time of >480 minutes (permeation: level 6).[4] Always inspect gloves prior to use.
Body Protection Laboratory CoatA standard laboratory coat should be worn to protect against incidental skin contact.[1][5] For tasks with a higher risk of spillage, a chemically resistant apron may be necessary.
Respiratory Protection Dust Mask or RespiratorFor operations that may generate dust, a particulate filter device (EN 143, P1) or a NIOSH/MSHA approved respirator should be used.[4] In well-ventilated areas or with solutions, this may not be required.[5][6]

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound will minimize risks and maintain the quality of the compound for experimental use.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage.

  • Store this compound in a tightly closed container in a dry, well-ventilated place.[2][4][6]

  • For long-term stability, especially for flavonoid compounds, storage at -20°C or -80°C is recommended, protected from light in amber vials or foil-wrapped containers.[1]

2. Preparation of Solutions:

  • All weighing and solution preparation should be conducted in a designated area, preferably within a laboratory fume hood or an area with local exhaust ventilation to minimize inhalation of the powder.[2]

  • Avoid the formation of dust during handling.[2][3]

  • Use glass containers when possible, as some compounds may adsorb to polystyrene surfaces.[1]

3. Experimental Use:

  • Always wear the appropriate PPE as detailed above.

  • Minimize exposure to air and light during experiments to prevent oxidation and degradation.[1]

  • Avoid direct contact with the powder or concentrated stock solutions.[1]

The following workflow diagram illustrates the key procedural steps for the safe handling of this compound.

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_exp Experimentation cluster_disposal Disposal Receiving Receiving & Inspection Storage Secure Storage (Cool, Dry, Dark) Receiving->Storage Weighing Weighing in Vented Hood Storage->Weighing Dissolving Dissolving in Appropriate Solvent Weighing->Dissolving Experiment Conducting Experiment Dissolving->Experiment Data_Collection Data Collection Experiment->Data_Collection Waste_Collection Collect Waste (Solid & Liquid) Data_Collection->Waste_Collection Labeling Label Hazardous Waste Container Waste_Collection->Labeling Disposal_Pickup Arrange for Professional Disposal Labeling->Disposal_Pickup

Caption: A procedural diagram outlining the safe handling of this compound from receipt to disposal.

Disposal Plan

Proper disposal of this compound and any associated waste is crucial to ensure environmental safety and regulatory compliance. All waste containing this compound, including the pure compound, solutions, and contaminated materials, should be treated as hazardous chemical waste.[7]

Waste TypeDisposal Procedure
Solid Waste Collect unused or expired this compound powder in a designated and clearly labeled hazardous waste container.[7]
Liquid Waste Collect solutions containing this compound in a separate, compatible, and labeled hazardous waste container. Do not pour down the drain.[3]
Contaminated Materials Any materials such as pipette tips, gloves, and weighing paper that have come into contact with this compound should be disposed of in the solid hazardous waste container.

General Disposal Guidelines:

  • All waste containers must be clearly labeled with the contents, including the full chemical name "this compound".

  • Store waste containers in a designated, secure area away from incompatible materials.

  • Arrange for the disposal of hazardous waste through your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal contractor.

  • Always consult your institution's specific chemical hygiene plan and local regulations for detailed disposal procedures.[7]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Isoquercetin
Reactant of Route 2
Isoquercetin

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。